Tetradecyl acrylate
Description
The exact mass of the compound Tetradecyl acrylate is 268.240230259 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetradecyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetradecyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tetradecyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)4-2/h4H,2-3,5-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHNPVKXBNDGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33827-80-4 | |
| Record name | 2-Propenoic acid, tetradecyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33827-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2066721 | |
| Record name | Tetradecyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
21643-42-5 | |
| Record name | Tetradecyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21643-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, tetradecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021643425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.432 | |
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| Record name | Tetradecyl acrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRE8K887S7 | |
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Foundational & Exploratory
An In-depth Technical Guide to Tetradecyl Acrylate
This guide provides a comprehensive overview of tetradecyl acrylate, a versatile monomer with significant applications in polymer science and material development. From its fundamental chemical identity to detailed experimental protocols, this document serves as a critical resource for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Core Properties
Tetradecyl acrylate, also known as acrylic acid tetradecyl ester or myristyl acrylate, is an ester of acrylic acid and tetradecanol.[1] Its unique molecular structure, featuring a long hydrophobic alkyl chain and a reactive acrylate group, imparts distinctive properties to the polymers derived from it.
The Chemical Abstracts Service (CAS) has assigned the number 21643-42-5 to tetradecyl acrylate.[2][3] This identifier is crucial for unambiguous identification in research, manufacturing, and regulatory contexts.
A summary of its key chemical and physical properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 21643-42-5 | [2][3][4] |
| Molecular Formula | C17H32O2 | [1][3][4] |
| Molecular Weight | 268.44 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Melting Point | 14 °C | [5] |
| Boiling Point | 138 °C at 0.4 mmHg | [5] |
| Density | 0.87 g/cm³ (at 20°C) | [5] |
| Refractive Index | 1.4450 to 1.4490 | [5][6] |
| InChI Key | XZHNPVKXBNDGJD-UHFFFAOYSA-N | [3][4][7] |
Note: Tetradecyl acrylate is often supplied with a stabilizer, such as 4-methoxyphenol (MEHQ), to prevent spontaneous polymerization.[1][2]
Synthesis of Tetradecyl Acrylate: An Experimental Protocol
The synthesis of tetradecyl acrylate is typically achieved through the direct esterification of acrylic acid with tetradecanol.[8] This reaction is catalyzed by an acid and requires a polymerization inhibitor to prevent the unwanted polymerization of the acrylate monomer.
Causality Behind Experimental Choices:
-
Molar Ratio: An excess of acrylic acid is often used to drive the equilibrium towards the product side, maximizing the yield of the ester.[8]
-
Catalyst: An acid catalyst, such as p-toluenesulfonic acid, is employed to protonate the carbonyl oxygen of acrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tetradecanol.
-
Inhibitor: A polymerization inhibitor, like hydroquinone, is essential because the reaction conditions (elevated temperature) can initiate the free-radical polymerization of the acrylate functional group.
-
Solvent/Azeotropic Removal of Water: A solvent such as toluene is used not only to dissolve the reactants but also to form an azeotrope with the water produced during the reaction. This allows for the continuous removal of water, which further shifts the reaction equilibrium towards the product.
Step-by-Step Synthesis Protocol:
-
Reactor Setup: A four-necked flask is equipped with a mechanical stirrer, a thermocouple, a Dean-Stark trap connected to a reflux condenser, and a nitrogen inlet.
-
Charging Reactants: Charge the flask with tetradecanol, toluene (as a solvent), hydroquinone (polymerization inhibitor), and p-toluenesulfonic acid (catalyst).[9]
-
Initial Heating: Heat the mixture to approximately 60°C with stirring to ensure all components are dissolved.[9]
-
Addition of Acrylic Acid: Slowly add acrylic acid to the reaction mixture. A typical molar ratio of acrylic acid to tetradecanol is 1.1:1.[8]
-
Reaction: Increase the temperature to the reflux temperature of the mixture (around 120°C).[8] The water generated from the esterification will be collected in the Dean-Stark trap.
-
Monitoring Progress: The reaction is monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.[9]
-
Work-up:
-
Cool the reaction mixture.
-
Remove excess acrylic acid and toluene under reduced pressure.
-
Wash the organic layer with a 5% sodium carbonate solution until the aqueous layer is colorless, followed by a wash with saturated sodium chloride solution.[9]
-
-
Purification: Dry the product over anhydrous calcium chloride, filter, and further purify by vacuum distillation to obtain pure tetradecyl acrylate.[9]
Caption: Workflow for the synthesis of tetradecyl acrylate.
Polymerization and Material Science Aspects
The acrylate group in tetradecyl acrylate is susceptible to free-radical polymerization, allowing for the creation of poly(tetradecyl acrylate). This process typically involves three key stages: initiation, propagation, and termination.[10]
-
Initiation: A free-radical initiator (e.g., AIBN or benzoyl peroxide) is thermally or photochemically decomposed to generate initial radicals. These radicals then attack the double bond of a tetradecyl acrylate monomer, initiating the polymer chain.
-
Propagation: The newly formed monomer radical adds to another monomer, and this process repeats, rapidly increasing the chain length. The long alkyl side chain can influence the polymerization kinetics.[11]
-
Termination: The growth of polymer chains is halted, typically through the combination of two growing chains or through disproportionation.[10]
The resulting polymer, poly(tetradecyl acrylate), is a comb-like polymer with a flexible backbone and long, crystalline side chains. This structure gives rise to interesting properties, such as shape-memory effects and its use as a phase-change material for thermal energy storage.[12]
Caption: Free-radical polymerization of tetradecyl acrylate.
Applications in Research and Drug Development
While direct drug development applications are not its primary use, the polymers derived from tetradecyl acrylate have properties that are highly relevant to the pharmaceutical and biomedical fields. Acrylate and methacrylate polymers, in general, are explored for various applications due to their biocompatibility and tunable properties.[13][14]
-
Drug Delivery Systems: The hydrophobic nature of the tetradecyl side chain can be utilized in the formation of micelles or nanoparticles for the encapsulation of poorly water-soluble drugs. The polymer can act as a matrix for controlled release formulations.
-
Biomaterials and Coatings: Polyacrylates are used in coatings for medical devices. The properties of poly(tetradecyl acrylate) could be leveraged to create hydrophobic or stimuli-responsive surfaces.
-
Tissue Engineering: Acrylate-based hydrogels are widely used as scaffolds in tissue engineering. While tetradecyl acrylate itself is hydrophobic, it can be copolymerized with hydrophilic monomers to create amphiphilic networks with specific mechanical and cell-interactive properties.
The broader family of acrylate polymers finds use as thickeners, adhesives, and coatings in various industries, including textiles and paper manufacturing.[15][16]
Safety and Handling
Tetradecyl acrylate is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation.[3][17][18] It may also cause respiratory irritation.[3][18]
Recommended Handling Procedures:
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[17][18]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[17][18]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][7] It should be stored away from light, as it is light-sensitive.
-
First Aid:
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[17][18][19]
References
-
National Center for Biotechnology Information. (n.d.). Tetradecyl acrylate. PubChem. Retrieved from [Link]
- Song, Z., Ge, J., & Jiang, Q. (2004). The Synthesis of Tetradecyl Acrylate.
-
ChemBK. (2024). Acrylic Acid Tetradecyl Ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tetradecyl methacrylate. PubChem. Retrieved from [Link]
-
Zhejiang Ruico Advanced Materials Co., Ltd. (n.d.). What are the applications of acrylate?. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). ACRYLIC ACID TETRADECYL ESTER. Retrieved from [Link]
-
PubChemLite. (n.d.). Tetradecyl acrylate (C17H32O2). Retrieved from [Link]
-
ResearchGate. (n.d.). Curves of poly(tetradecyl acrylate) (PTDA), poly(hexadecyl acrylate).... Retrieved from [Link]
- La Spada, A., et al. (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches.
-
La Spada, A., et al. (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2023). Manufacturer of Tetradecyl Acrylate for Safe Industrial Applications. Retrieved from [Link]
-
esdchem. (n.d.). Tetradecyl Acrylate. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is The Acrylate Polymerization Process?. YouTube. Retrieved from [Link]
Sources
- 1. tetradecyl acrylate - CAS:21643-42-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. Tetradecyl Acrylate | 21643-42-5 | TCI AMERICA [tcichemicals.com]
- 3. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetradecyl Acrylate (stabilized with MEHQ) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. ACRYLIC ACID TETRADECYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chembk.com [chembk.com]
- 7. Tetradecyl Acrylate | 21643-42-5 [sigmaaldrich.com]
- 8. caod.oriprobe.com [caod.oriprobe.com]
- 9. tetradecyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches | MDPI [mdpi.com]
- 14. Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ruicoglobal.com [ruicoglobal.com]
- 16. nbinno.com [nbinno.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. ACRYLIC ACID TETRADECYL ESTER - Safety Data Sheet [chemicalbook.com]
An In-Depth Technical Guide to Tetradecyl Acrylate for Research and Development
Abstract: This technical guide provides a comprehensive overview of tetradecyl acrylate, a long-chain alkyl acrylate monomer crucial in polymer science. While the core inquiry focuses on its molecular weight, this document expands upon its fundamental physicochemical properties, synthesis, polymerization kinetics, and key applications, particularly those relevant to researchers and professionals in drug development and materials science. We delve into detailed experimental protocols, the rationale behind procedural choices, and critical safety and handling information. The guide is structured to serve as a practical resource, blending established data with field-proven insights to empower researchers in their application of this versatile monomer.
Section 1: Core Physicochemical and Molecular Properties
Tetradecyl acrylate, also known by its IUPAC name tetradecyl prop-2-enoate and synonyms such as myristyl acrylate, is the ester of tetradecanol and acrylic acid.[1][2] Its defining characteristic is the 14-carbon alkyl chain, which imparts significant hydrophobicity and unique thermal properties to its corresponding polymers.
The foundational property is its molecular weight, which is a critical parameter for stoichiometric calculations in synthesis and polymerization, as well as for analytical characterization techniques like mass spectrometry.
Molecular Identity and Weight:
-
Molecular Weight (Computed): 268.4 g/mol [3]
A summary of its key physicochemical properties is presented in Table 1, providing researchers with essential data for experimental design.
Table 1: Physicochemical Properties of Tetradecyl Acrylate
| Property | Value | Source(s) |
| Molecular Weight | 268.43 g/mol | [1][4][5] |
| Molecular Formula | C₁₇H₃₂O₂ | [3][4] |
| Appearance | Clear, colorless to almost colorless liquid | [5][6] |
| Density | 0.87 g/cm³ | [2][5] |
| Boiling Point | 138 °C at 0.4 mmHg | [2][5] |
| Melting Point | 14 °C | [2][5] |
| Flash Point | 125.4 °C | [5] |
| Water Solubility | 2 µg/L at 20 °C (Essentially insoluble) | [2][5] |
| Refractive Index | 1.4450 to 1.4490 | [2][5] |
Below is a diagram representing the molecular structure of tetradecyl acrylate.
Caption: Workflow for the synthesis and purification of tetradecyl acrylate.
Experimental Protocol: Synthesis of Tetradecyl Acrylate
This protocol is a self-validating methodology adapted from standard esterification procedures for long-chain acrylates. [7][8]
-
Reactor Setup: Equip a 500 mL four-necked flask with a mechanical stirrer, a thermocouple, a Dean-Stark trap connected to a reflux condenser, and a nitrogen inlet.
-
Charging Reactants: To the flask, add:
-
Tetradecanol (1.0 mol)
-
Acrylic acid (1.1 mol, 10% molar excess to drive the reaction to completion)
-
p-Toluenesulfonic acid (PTSA) (0.015 mol, catalyst)
-
4-Methoxyphenol (MEHQ) (0.5% of total reactant mass, inhibitor)
-
Toluene (75% of total reactant mass, as an azeotropic solvent to facilitate water removal)
-
-
Reaction: Begin stirring and gently purge the system with nitrogen. Heat the mixture to reflux (approximately 120°C). Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitoring: Continue the reaction until the theoretical amount of water (1.0 mol) has been collected. This typically takes 4-6 hours.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:
-
A 5% sodium bicarbonate (NaHCO₃) solution until the aqueous layer is no longer acidic (ceases effervescence). This step removes the acidic catalyst (PTSA) and any unreacted acrylic acid.
-
A saturated sodium chloride (brine) solution to break any emulsions and remove excess water.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent. Remove the toluene solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation (e.g., at 138°C / 0.4 mmHg) to yield high-purity tetradecyl acrylate. [2][5]8. Validation: The final product should be a clear, colorless liquid. [6]Its identity and purity can be confirmed using FT-IR (presence of ester C=O and C=C stretches), ¹H NMR spectroscopy, and gas chromatography (GC).
Section 3: Polymerization of Tetradecyl Acrylate
Tetradecyl acrylate readily undergoes free-radical polymerization to form poly(tetradecyl acrylate) (PTDA). This process is fundamental to its application and involves three key stages: initiation, propagation, and termination. [9]
-
Initiation: A free-radical initiator (e.g., AIBN or benzoyl peroxide) thermally decomposes to generate primary radicals. These highly reactive species attack the vinyl double bond of a tetradecyl acrylate monomer, creating a new monomer radical.
-
Propagation: The newly formed monomer radical adds to another monomer, regenerating the radical site at the end of the growing polymer chain. This step repeats rapidly, extending the polymer backbone.
-
Termination: The growth of a polymer chain ceases when two radical chain ends combine or undergo disproportionation.
The long alkyl chain in tetradecyl acrylate results in high monomer and polymer melt viscosity. This can lead to a phenomenon known as the gel effect (Trommsdorff-Norrish effect), where increased viscosity slows the movement of large polymer radicals, reducing the rate of termination. [10]This decrease in termination rate causes a rapid increase in the overall polymerization rate, which must be carefully controlled to prevent thermal runaways. [10]
Caption: The three stages of free-radical polymerization.
Section 4: Applications in Research and Drug Development
The unique properties of tetradecyl acrylate and its polymer (PTDA) make them valuable in several advanced applications. While broadly used in coatings, adhesives, and as plastic additives, their role in specialized scientific fields is growing. [4][6][11] 1. Drug Delivery Systems: The pronounced hydrophobicity of the C14 alkyl chain is a key feature for drug delivery applications. PTDA can be copolymerized with hydrophilic monomers (e.g., acrylic acid, hydroxyethyl acrylate) to create amphiphilic copolymers. These copolymers can self-assemble in aqueous media to form micelles or nanoparticles, which are capable of encapsulating hydrophobic drugs. The hydrophobic core, formed by the PTDA segments, serves as a reservoir for the drug, while the hydrophilic shell provides stability in biological fluids and can be functionalized for targeted delivery.
2. Phase-Change Materials (PCMs): PTDA is a shape-stable phase change material. [12]The long alkyl side chains can crystallize and melt at a specific temperature, allowing the material to absorb and release significant amounts of latent heat. This property is being explored for thermal management in medical devices, smart textiles, and for maintaining stable temperatures during the transport of sensitive biological samples. [12] 3. Biomaterial Coatings: The hydrophobicity of PTDA can be used to create water-repellent coatings for medical devices and implants. Such coatings can reduce non-specific protein adsorption and biofilm formation, improving the biocompatibility and longevity of the device.
Section 5: Safety and Handling
Tetradecyl acrylate is classified as a hazardous substance and requires careful handling to minimize risk.
-
GHS Hazard Classification:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors. [13][14]2. Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Nitrile or butyl rubber gloves.
-
Chemical safety goggles and a face shield.
-
A lab coat. [13][14]3. Storage: Store in a cool, dry, dark place away from heat sources and direct sunlight. [2][13]The container should be tightly sealed and stored under an inert atmosphere (e.g., nitrogen) if possible. The monomer is often supplied with an inhibitor (MEHQ) to prevent spontaneous polymerization during storage. [1][15][13]4. First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention. [13][14] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [13][14] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [14]
-
References
-
Title: Tetradecyl acrylate | C17H32O2 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Manufacturer of Tetradecyl Acrylate for Safe Industrial Applications Source: Ningbo Inno Pharmchem Co.,Ltd URL: [Link]
-
Title: Acrylic Acid Tetradecyl Ester Source: ChemBK URL: [Link]
-
Title: Tetradecyl Acrylate Source: esdchem URL: [Link]
-
Title: ACRYLIC ACID TETRADECYL ESTER Source: Chongqing Chemdad Co., Ltd URL: [Link]
-
Title: The Synthesis of Tetradecyl Acrylate Source: FINE CHEMICAL INTERMEDIATES (Journal) via Oriprobe URL: [Link]
-
Title: TETRADECYL ACRYLATE Source: gsrs.ncats.nih.gov URL: [Link]
-
Title: What are the applications of acrylate? Source: Zhejiang Ruico Advanced Materials Co., Ltd URL: [Link]
-
Title: Curves of poly(tetradecyl acrylate) (PTDA), poly(hexadecyl acrylate)... Source: ResearchGate URL: [Link]
-
Title: Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches Source: MDPI URL: [Link]
-
Title: Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches Source: NCBI URL: [Link]
-
Title: What Is The Acrylate Polymerization Process? Source: Chemistry For Everyone - YouTube URL: [Link]
Sources
- 1. tetradecyl acrylate - CAS:21643-42-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. ACRYLIC ACID TETRADECYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetradecyl Acrylate - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. chembk.com [chembk.com]
- 6. nbinno.com [nbinno.com]
- 7. caod.oriprobe.com [caod.oriprobe.com]
- 8. tetradecyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ruicoglobal.com [ruicoglobal.com]
- 12. researchgate.net [researchgate.net]
- 13. tcichemicals.com [tcichemicals.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. esdchem.com.tr [esdchem.com.tr]
An In-depth Technical Guide to Tetradecyl Acrylate: Properties, Synthesis, and Applications in Advanced Materials and Drug Development
This document provides a comprehensive technical overview of tetradecyl acrylate, a long-chain alkyl acrylate monomer. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this versatile chemical's properties, synthesis, and applications. This guide moves beyond simple data recitation to explain the causal relationships behind its chemical behavior and experimental methodologies, ensuring a robust and practical understanding for advanced applications.
Core Chemical Identity and Significance
Tetradecyl acrylate (CAS No. 21643-42-5) is an ester formed from tetradecanol (a C14 fatty alcohol) and acrylic acid.[1] Its molecular structure is characterized by a long, hydrophobic 14-carbon alkyl chain and a reactive vinyl group within the acrylate moiety.[2] This bifunctional nature is the cornerstone of its utility: the long alkyl chain imparts significant hydrophobicity, flexibility, and oleophilicity, while the acrylate group serves as a polymerizable site for synthesizing a wide range of polymers.[2][3] These polymers are integral to the development of advanced materials, including specialized coatings, adhesives, and, critically for the pharmaceutical sector, drug delivery vehicles.[4][5]
Molecular and Physical Characteristics
The fundamental properties of tetradecyl acrylate dictate its handling, reactivity, and application scope. It is typically supplied as a colorless to almost colorless liquid, often stabilized with a small amount of an inhibitor like 4-methoxyphenol (MEHQ) to prevent premature polymerization during storage.[6]
| Property | Value | Source(s) |
| CAS Number | 21643-42-5 | [7][8] |
| Molecular Formula | C₁₇H₃₂O₂ | [7][8] |
| Molecular Weight | 268.43 g/mol | [7][8] |
| IUPAC Name | tetradecyl prop-2-enoate | [7] |
| Appearance | Colorless to Almost Colorless Clear Liquid | |
| Melting Point | 14 °C | [9][10] |
| Boiling Point | 138 °C @ 0.4 mmHg | [9][10] |
| Density | 0.87 g/cm³ (at 20 °C) | [9][10] |
| Refractive Index | ~1.45 | [11] |
| Water Solubility | 2 µg/L at 20 °C (Practically Insoluble) | [9][12] |
| InChIKey | XZHNPVKXBNDGJD-UHFFFAOYSA-N | [7] |
The low melting point indicates it can be a liquid or semi-solid at room temperature. Its extremely low water solubility and high LogP (7.22 at 25°C) underscore its hydrophobic character, a key property exploited in many of its applications.[3][12] The boiling point is reported under vacuum, a common practice for high-molecular-weight esters that can decompose or polymerize at their atmospheric boiling points.
Synthesis and Polymerization
Understanding the synthesis of the monomer and its subsequent polymerization is critical for controlling the properties of the final material.
Monomer Synthesis: Fischer Esterification
Tetradecyl acrylate is typically synthesized via Fischer esterification, reacting acrylic acid with tetradecanol.[1] The choice of catalyst and reaction conditions is crucial for achieving high yield and purity.
Caption: Workflow for the synthesis of tetradecyl acrylate via Fischer esterification.
Expert Insight: The use of a slight molar excess of acrylic acid drives the reaction equilibrium towards the product side, maximizing the conversion of the more expensive tetradecanol.[1] A polymerization inhibitor like hydroquinone is essential because the reaction temperature (e.g., 120°C) is high enough to initiate unwanted polymerization of the acrylate functional group.[1][13] Toluene serves as both a solvent and an azeotropic agent to continuously remove water, another critical factor in pushing the equilibrium to favor ester formation.
Polymerization: Free-Radical Chain-Growth
The vinyl group of tetradecyl acrylate makes it highly amenable to free-radical polymerization. This process transforms the liquid monomer into a solid polymer (polytetradecyl acrylate) with a saturated carbon backbone and pendant tetradecyl ester groups.[14]
Caption: The three key stages of free-radical polymerization of acrylate monomers.
This process can be conducted in bulk, solution, or via emulsion polymerization.[14] Emulsion polymerization is particularly relevant for biomedical applications, as it allows for the formation of polymer nanoparticles directly in an aqueous phase.[4] In this technique, the hydrophobic monomer is emulsified in water using a surfactant (e.g., sodium dodecyl sulfate), and a water-soluble initiator (e.g., potassium persulfate) initiates polymerization within the micelles.[4]
Application in Drug Development: Nanoparticulate Delivery Systems
The pronounced hydrophobicity of polytetradecyl acrylate makes it an excellent candidate for encapsulating poorly water-soluble drugs. The challenge of low aqueous solubility is a major hurdle in the development of many promising therapeutic agents.[4] Polyacrylate-based nanoparticles offer a robust platform to overcome this limitation.
By copolymerizing tetradecyl acrylate with a hydrophilic monomer (e.g., acrylic acid or a polyethylene glycol (PEG) acrylate), one can synthesize amphiphilic copolymers. In an aqueous environment, these copolymers self-assemble into core-shell nanostructures, such as micelles or polymersomes. The hydrophobic polytetradecyl acrylate segments form the core, creating a favorable environment for a hydrophobic drug, while the hydrophilic segments form the shell, ensuring colloidal stability and biocompatibility in the bloodstream.
Caption: Conceptual workflow for creating a drug delivery nanoparticle using tetradecyl acrylate.
This methodology allows for the direct incorporation of water-insoluble drugs into a stable aqueous formulation, enhancing bioavailability and potentially enabling targeted delivery.[4][15]
Spectroscopic Characterization
Confirming the identity and purity of both the monomer and resulting polymers is essential. Standard spectroscopic techniques are employed for this purpose.[16]
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups. The spectrum of tetradecyl acrylate will show characteristic peaks for the ester and vinyl groups.[16][17] Upon polymerization, the peaks associated with the vinyl group will disappear, providing a clear indication of successful reaction.[18]
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~2920 / ~2850 | C-H Asymmetric/Symmetric Stretch | -CH₂- (Alkyl Chain) |
| ~1725 | C=O Stretch | Ester |
| ~1635 | C=C Stretch | Vinyl |
| ~1190 | C-O Stretch | Ester |
| ~810 | =C-H Out-of-plane Bend | Vinyl |
Data predicted based on typical values for long-chain acrylates.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural confirmation. The ¹H NMR spectrum is particularly useful for identifying the distinct protons of the vinyl group and the long alkyl chain.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~6.4 | dd | Hα (trans to ester) of =CH₂ |
| ~6.1 | dd | Hβ (geminal) of =CH₂ |
| ~5.8 | dd | Hα (cis to ester) of -CH= |
| ~4.1 | t | -O-CH₂- (adjacent to ester) |
| ~1.6 | m | -O-CH₂-CH₂- |
| ~1.25 | br s | -(CH₂)₁₁- (bulk methylene) |
| ~0.88 | t | -CH₃ (terminal methyl) |
Predicted shifts in CDCl₃ solvent, based on analogous structures.[16]
Safety and Handling
Tetradecyl acrylate requires careful handling in a laboratory or industrial setting. It is classified as a skin and eye irritant and may cause respiratory irritation and allergic skin reactions.[7][19][20]
-
GHS Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][20]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[19][20] Handle only in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dark, dry, and well-ventilated place. The container should be tightly sealed. It is typically stabilized with an inhibitor (MEHQ), and storage conditions should be maintained to ensure the inhibitor's effectiveness and prevent spontaneous polymerization.[21]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[19] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[19] If irritation persists, seek medical attention.
Conclusion
Tetradecyl acrylate is a highly versatile monomer whose value is derived from its dual chemical nature. The long hydrophobic chain provides oleophilicity and flexibility, while the reactive acrylate group allows for its incorporation into a vast array of polymeric structures. This unique combination of properties has established its importance in materials science and is driving innovative research in advanced drug delivery systems for poorly soluble therapeutics. A thorough understanding of its chemical properties, synthesis, and polymerization behavior, as outlined in this guide, is paramount for any scientist or researcher aiming to harness its full potential.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88984, Tetradecyl acrylate. Retrieved from [Link].
-
Solubility of Things (n.d.). Tetradecyl methacrylate. Retrieved from [Link].
-
Sunway Pharm Ltd (n.d.). tetradecyl acrylate. Retrieved from [Link].
-
ChemBK (2024). Acrylic Acid Tetradecyl Ester. Retrieved from [Link].
- Unlocking Material Potential: The Versatility of Tetradecyl Acrylate in Chemical Synthesis. (n.d.). Retrieved from a relevant chemical supplier blog or technical article source.
- Song, Z., Ge, J., & Jiang, Q. (2004). The Synthesis of Tetradecyl Acrylate. Fine Chemical Intermediates, 2.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17351, Tetradecyl methacrylate. Retrieved from [Link].
-
Skyrun Industrial (n.d.). Tetradecyl Acrylate. Retrieved from [Link].
-
Global Substance Registration System (n.d.). TETRADECYL ACRYLATE. Retrieved from [Link].
- BenchChem (2025). Spectroscopic Analysis of Tetracosyl Acrylate Monomer: A Technical Guide.
- Chemdad Co., Ltd (n.d.). ACRYLIC ACID TETRADECYL ESTER.
-
Esdchem (n.d.). Tetradecyl Acrylate. Retrieved from [Link].
-
Esdchem (n.d.). Tetradecyl Acrylate. Retrieved from [Link].
-
D'Angelo, I., et al. (n.d.). Antibiotic-Conjugated Polyacrylate Nanoparticles: New Opportunities for Development of Anti-MRSA Agents. PMC - NIH. Retrieved from [Link].
-
Bernkop-Schnürch, A., et al. (n.d.). Development of nanoparticulate drug delivery systems based on thiolated poly(acrylic acid). PubMed. Retrieved from [Link].
- Google Patents (2017). US20170165205A1 - Acrylic polymers and their use in transdermal drug delivery.
- Quantitative Comonomer Analysis of Polyacrylates via IR Spectroscopy. (n.d.).
-
Chemistry For Everyone (2025). What Is The Acrylate Polymerization Process?. YouTube. Retrieved from [Link].
-
Spectroscopy Magazine (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link].
Sources
- 1. caod.oriprobe.com [caod.oriprobe.com]
- 2. nbinno.com [nbinno.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Antibiotic-Conjugated Polyacrylate Nanoparticles: New Opportunities for Development of Anti-MRSA Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20170165205A1 - Acrylic polymers and their use in transdermal drug delivery - Google Patents [patents.google.com]
- 6. tetradecyl acrylate - CAS:21643-42-5 - Sunway Pharm Ltd [3wpharm.com]
- 7. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tetradecyl Acrylate - TargetMol Chemicals Inc [bioscience.co.uk]
- 9. chembk.com [chembk.com]
- 10. Tetradecyl Acrylate - Skyrun Industrial [chinaskyrun.com]
- 11. Tetradecyl Acrylate | 21643-42-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. ACRYLIC ACID TETRADECYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. tetradecyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 14. youtube.com [youtube.com]
- 15. Development of nanoparticulate drug delivery systems based on thiolated poly(acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. pstc.org [pstc.org]
- 19. tcichemicals.com [tcichemicals.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. esdchem.com.tr [esdchem.com.tr]
Introduction: Understanding the Molecular Foundation of Tetradecyl Acrylate
An In-depth Technical Guide to the Physical Properties of Tetradecyl Acrylate
Tetradecyl acrylate (TDA), also known as myristyl acrylate, is a long-chain alkyl acrylate monomer that serves as a critical building block in the synthesis of advanced polymers.[1] Its unique molecular structure, characterized by a hydrophilic acrylate head and a long, hydrophobic C14 alkyl tail, imparts a distinct set of physical properties that are leveraged in sophisticated applications ranging from coatings and adhesives to, most pertinently for this guide, the development of novel drug delivery systems.[2] In the pharmaceutical and biomedical fields, polymers and copolymers derived from TDA are explored for creating hydrophobic drug matrices, nanoparticle shells, and biocompatible materials where properties like hydrophobicity, flexibility, and thermal behavior are paramount.
This guide provides an in-depth analysis of the core physical properties of tetradecyl acrylate. We will move beyond simple data presentation to explore the causality behind these properties and the established methodologies for their precise measurement. For the researcher, scientist, or drug development professional, a thorough understanding of these fundamental characteristics is not merely academic; it is the bedrock upon which successful formulation, process development, and product performance are built.
Molecular Identity and Specifications
Before any physical characterization can be trusted, the identity and purity of the material must be unequivocally confirmed. The fundamental specifications for tetradecyl acrylate provide the baseline for all subsequent measurements.
-
IUPAC Name: tetradecyl prop-2-enoate[3]
-
Synonyms: Acrylic Acid Tetradecyl Ester, Myristyl acrylate[4][5]
-
CAS Number: 21643-42-5[3]
The long C14 alkyl chain is the dominant feature of the molecule and is directly responsible for the low water solubility and the relatively low melting point observed. The acrylate group provides the site for polymerization, the reactivity of which is a chemical property but is influenced by the physical environment (e.g., viscosity, temperature) during synthesis.
Core Physical Properties: Data and Implications
The utility of tetradecyl acrylate in any application is a direct consequence of its physical attributes. The following sections detail these properties, explain their relevance, and provide robust protocols for their experimental determination.
Physical State and Appearance
Under standard laboratory conditions (20-25°C), tetradecyl acrylate exists as a colorless to almost colorless, clear liquid.[8] This liquid state simplifies handling, enabling straightforward transfer, mixing, and reaction setup without the need for heating or specialized solid-handling equipment.
Its melting point is reported to be 14 °C .[4][7][9] This is a critical parameter for storage and logistics. It implies that in temperate or controlled laboratory environments, the monomer will be liquid. However, during shipping in colder seasons or storage in unheated facilities, TDA can solidify. This necessitates a controlled thawing protocol to ensure homogeneity before use, as fractional freezing and thawing could lead to a non-uniform distribution of the stabilizer (typically Monomethyl Ether of Hydroquinone, MEHQ).[8]
Density and Specific Gravity
The density of tetradecyl acrylate is consistently reported as 0.87 g/cm³ at 20°C.[4][9][10] This value is less than that of water, which is expected for a long-chain hydrocarbon derivative.
Causality & Application Insight: Density is a fundamental property required for converting mass-based measurements to volume-based measurements, a constant necessity in both research and manufacturing. In drug formulation, the density of a polymerizable monomer like TDA influences the final density of the resulting nanoparticle or microparticle, which can affect its sedimentation rate in suspension and its behavior in vivo.
Experimental Protocol: Density Determination via Pycnometer
This protocol provides a self-validating system for accurately determining the density of a liquid monomer like TDA.
-
Preparation & Calibration:
-
Thoroughly clean a 10 mL or 25 mL pycnometer with a suitable solvent (e.g., acetone) and dry it completely.
-
Determine the mass of the empty, dry pycnometer (m_pyc) to a precision of 0.1 mg.
-
Fill the pycnometer with deionized, degassed water of a known temperature (e.g., 20.0 ± 0.1°C). Ensure no air bubbles are trapped.
-
Place the filled pycnometer in a temperature-controlled water bath until it reaches thermal equilibrium.
-
Adjust the water level to the calibration mark, dry the exterior, and measure its mass (m_pyc+water).
-
The volume of the pycnometer (V_pyc) is calculated as: (m_pyc+water - m_pyc) / ρ_water, where ρ_water is the tabulated density of water at the measurement temperature. This calibration step is crucial for accuracy.
-
-
Sample Measurement:
-
Empty and dry the calibrated pycnometer.
-
Fill the pycnometer with tetradecyl acrylate, ensuring the sample has been equilibrated to the same temperature (20.0 ± 0.1°C).
-
Measure the mass of the pycnometer filled with TDA (m_pyc+TDA).
-
-
Calculation:
-
The density of tetradecyl acrylate (ρ_TDA) is calculated as: (m_pyc+TDA - m_pyc) / V_pyc.
-
-
Validation:
-
Perform the measurement in triplicate. The standard deviation should be less than 0.0005 g/cm³ for a valid result.
-
Refractive Index
The refractive index (n) of tetradecyl acrylate is reported in the range of 1.4450 to 1.4490 at 20°C (for a wavelength of 589.3 nm, the sodium D-line).[4][9][10]
Causality & Application Insight: The refractive index is a measure of how light propagates through a substance. It is an intrinsic property that is highly sensitive to purity, temperature, and pressure. For researchers, it serves as a rapid and non-destructive method for quality control; a deviation from the expected value can indicate the presence of impurities or residual reactants. In the context of drug delivery, the refractive index of polymers is critical for the optical characterization of nanoparticles. Techniques like Dynamic Light Scattering (DLS) rely on this value to accurately calculate particle size distributions.
Experimental Protocol: Refractive Index Measurement via Abbe Refractometer
-
Instrument Setup & Calibration:
-
Turn on the Abbe refractometer and the associated circulating water bath, setting the temperature to precisely 20.0°C. Allow the instrument's prisms to equilibrate.
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water, nD = 1.3330 at 20°C). Adjust the instrument until the correct value is read.
-
-
Sample Application:
-
Open the prism assembly. Using a clean pipette, apply 2-3 drops of tetradecyl acrylate onto the surface of the lower measuring prism.
-
Close the prisms firmly. The liquid should spread evenly to form a thin film.
-
-
Measurement:
-
Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line.
-
If color fringing (dispersion) is observed, adjust the dispersion compensator until the dividing line is sharp and achromatic (black and white).
-
Press the "read" button or look at the internal scale to obtain the refractive index value to four decimal places.
-
-
Validation:
-
Clean the prisms thoroughly with a soft tissue and an appropriate solvent (e.g., isopropanol) between measurements.
-
Repeat the measurement three times. The readings should agree within ±0.0002.
-
Thermal Properties: Boiling Point
The boiling point of tetradecyl acrylate is 138 °C at a reduced pressure of 0.4 mmHg .[7][9]
Causality & Application Insight: It is crucial to note that this is not the boiling point at atmospheric pressure. Acrylate monomers are thermally sensitive and can undergo spontaneous, often violent, polymerization at elevated temperatures. Therefore, they are purified by vacuum distillation. The high molecular weight and long alkyl chain result in a high boiling point, and the application of a vacuum is essential to lower this to a temperature where distillation can occur safely without initiating polymerization. This property dictates the purification strategy for the monomer and informs the upper temperature limits for its safe handling and processing in polymer synthesis.
Solubility Profile
Tetradecyl acrylate exhibits extremely low water solubility, reported as 2 µg/L at 20°C .[4][9][10] Its LogP value (a measure of lipophilicity) is high at 7.22 at 25°C , indicating a strong preference for non-polar, organic environments.[4][10] It is expected to be freely soluble in common organic solvents like toluene, tetrahydrofuran (THF), and chlorinated solvents.
Causality & Application Insight: The dominant C14 hydrophobic chain dictates this solubility profile. This is the single most important property for its use in drug delivery for hydrophobic drugs. Polymers made from TDA can form the core of nanoparticles or microparticles, creating a non-aqueous microenvironment to encapsulate and stabilize water-insoluble active pharmaceutical ingredients (APIs). The choice of solvent for polymerization and purification is also dictated by this property.
Summary of Key Physical Properties
For ease of reference, the core quantitative physical properties of tetradecyl acrylate are summarized below.
| Property | Value | Conditions | Source(s) |
| Molecular Weight | 268.43 g/mol | - | [3][6][7] |
| Physical State | Liquid | 20°C, 1 atm | |
| Melting Point | 14 °C | 1 atm | [7][9] |
| Boiling Point | 138 °C | 0.4 mmHg | [7][9] |
| Density | 0.87 g/cm³ | 20°C | [4][9][10] |
| Refractive Index (nD) | 1.4450 - 1.4490 | 20°C | [4][9][10] |
| Water Solubility | 2 µg/L | 20°C | [4][9][10] |
| LogP | 7.22 | 25°C | [4][10] |
Visualization of Experimental Workflows and Property Relationships
To better conceptualize the process of characterization and the interplay of molecular and bulk properties, the following diagrams are provided.
Caption: Logical workflow for the physical characterization of TDA.
Caption: Interrelation of TDA's molecular structure and its properties.
Safety and Handling Considerations for Experimental Procedures
When conducting the protocols described above, it is imperative to adhere to strict safety standards. Tetradecyl acrylate is classified as a substance that causes skin and serious eye irritation.[3][11][12] It may also cause respiratory irritation.[3][12]
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][12]
-
Ventilation: All handling and measurements should be performed in a well-ventilated area or inside a chemical fume hood to avoid inhalation of vapors.[12]
-
Handling: Avoid direct contact with skin, eyes, and clothing.[11] In case of skin contact, wash thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.[11]
-
Storage: Store in a cool, dry, dark place, away from heat sources and direct light to prevent premature polymerization.[10] The container should be tightly sealed.[12]
Conclusion
The physical properties of tetradecyl acrylate—from its liquid state at room temperature and low density to its high refractive index and pronounced hydrophobicity—are direct consequences of its unique molecular architecture. For the materials scientist or drug development professional, these are not merely data points but critical design parameters. They dictate storage and handling protocols, inform the choice of analytical techniques, guide the design of polymerization processes, and ultimately enable the creation of advanced materials for specialized applications like targeted drug delivery. A comprehensive and practical understanding of these properties is therefore indispensable for innovation and success in the field.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88984, Tetradecyl acrylate. PubChem. Retrieved from [Link].
-
ChemBK (2024). Acrylic Acid Tetradecyl Ester. ChemBK. Retrieved from [Link].
-
University of Technology, Laser and Optoelectronics Engineering Department (n.d.). Determination of the refractive index of a liquid by a liquid lens method. Retrieved from [Link].
-
Chemdad Co., Ltd (n.d.). ACRYLIC ACID TETRADECYL ESTER. Chemdad. Retrieved from [Link].
-
Department of Education and Science (n.d.). MEASUREMENT OF THE REFRACTIVE INDEX OF A LIQUID. Retrieved from [Link].
-
ESD-Chemical (n.d.). Tetradecyl Acrylate. ESD-Chemical. Retrieved from [Link].
-
Abbas, B., & Alshikh Khalil, M. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A, 129(1), 59-61. Retrieved from [Link].
-
Zhang, H., et al. (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. Review of Scientific Instruments, 88(12), 125105. Retrieved from [Link].
-
BYJU'S (n.d.). To Find The Refractive Index Of A Liquid By Using A Convex Lens And Plane Mirror. BYJU'S. Retrieved from [Link].
-
Papayoanou, A., & Christopulos, J. A. (1973). Thermodynamic and Ultrasonic Properties of Acrylic Monomers. National Technical Reports Library - NTIS. Retrieved from [Link].
-
Skyrun Industrial Co., Ltd. (n.d.). Tetradecyl Acrylate. Skyrun Industrial. Retrieved from [Link].
-
Green Chemical Co., Ltd. (n.d.). Monofunctional Acrylate. Green Chemical. Retrieved from [Link].
-
Gantrade Corporation (n.d.). Key Facts about Acrylate Monomers. Gantrade. Retrieved from [Link].
-
ResearchGate (n.d.). Important acrylic monomers and their glass transition temperatures. ResearchGate. Retrieved from [Link].
-
Scientific Polymer Products, Inc. (n.d.). Refractive Index of Polymers by Index. scipoly.com. Retrieved from [Link].
-
Matyjaszewski Polymer Group, Carnegie Mellon University (n.d.). Acrylates. CMU. Retrieved from [Link].
Sources
- 1. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 2. gantrade.com [gantrade.com]
- 3. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ACRYLIC ACID TETRADECYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Tetradecyl Acrylate - Skyrun Industrial [chinaskyrun.com]
- 6. Tetradecyl Acrylate - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. Tetradecyl Acrylate (stabilized with MEHQ) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. Tetradecyl Acrylate | 21643-42-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. chembk.com [chembk.com]
- 10. 21643-42-5 | CAS DataBase [m.chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to the Structure and Application of Tetradecyl Acrylate
Abstract
Tetradecyl acrylate (TDA), a long-chain alkyl acrylate ester, serves as a critical monomer in polymer science, prized for the unique properties it imparts to macromolecular structures. Its defining feature—a C14 alkyl chain—introduces significant hydrophobicity, flexibility, and a low glass transition temperature to the resultant polymers. This guide provides a comprehensive technical examination of the molecular structure of TDA, from its fundamental composition to its detailed spectroscopic signature. We will explore the primary synthesis route via Fischer esterification, delve into the polymerization of TDA, and discuss the characteristics of poly(tetradecyl acrylate) (PTDA). Furthermore, this document will highlight its significant applications, particularly in the realms of drug delivery and biomedical materials, where its hydrophobic nature is leveraged to create functional and responsive systems. This guide is intended for researchers, chemists, and materials scientists engaged in polymer synthesis and drug development.
Molecular Structure and Physicochemical Properties
The functionality and application of tetradecyl acrylate are direct consequences of its molecular architecture. Understanding this structure is paramount to manipulating its properties for advanced applications.
Chemical Structure Analysis
Tetradecyl acrylate, systematically named tetradecyl prop-2-enoate, is the ester of acrylic acid and tetradecanol.[1] Its structure consists of two primary functional components: a reactive acrylate head and a long, hydrophobic tetradecyl tail.
-
The Acrylate Group (prop-2-enoate): This is the polymerizable moiety of the molecule. It contains a vinyl group (C=C) conjugated with a carbonyl group (C=O). The sp² hybridization of these carbons creates a planar, electron-rich system that is susceptible to free-radical attack, initiating polymerization.
-
The Ester Linkage (-COO-): This linkage connects the acrylate group to the alkyl chain. It is characterized by a strong carbonyl absorption in infrared spectroscopy and influences the monomer's polarity.
-
The Tetradecyl Chain (-(CH₂)₁₃CH₃): This C14 saturated alkyl chain is the source of the monomer's pronounced hydrophobicity and flexibility.[2] The free rotation around the sp³ hybridized carbon-carbon single bonds allows for significant conformational freedom, which in the resulting polymer, translates to a low glass transition temperature.
The molecule is achiral and possesses a linear formula of C₁₇H₃₂O₂.[3]
Caption: Molecular structure of tetradecyl acrylate.
Spectroscopic Characterization
The structure of TDA is routinely confirmed using standard spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of TDA displays characteristic peaks that confirm its functional groups. A strong absorption band appears around 1720-1730 cm⁻¹ , which is indicative of the C=O stretching vibration of the ester carbonyl group. Other significant peaks include C-O-C stretching vibrations between 1250 cm⁻¹ and 1150 cm⁻¹ , the C=C stretching of the vinyl group near 1637 cm⁻¹ , and aliphatic C-H stretching from the long alkyl chain observed between 2840 cm⁻¹ and 2950 cm⁻¹ .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a clear map of the molecule. The three vinyl protons of the acrylate group are the most distinct, appearing as a set of multiplets between δ 5.8 and 6.4 ppm . The methylene group adjacent to the ester oxygen (-O-CH₂ -) is typically observed as a triplet around δ 4.1 ppm . The extensive methylene groups of the tetradecyl chain produce a large, overlapping signal around δ 1.2-1.4 ppm , while the terminal methyl group (-CH₃) appears as a triplet near δ 0.9 ppm .
-
¹³C NMR: The carbon spectrum corroborates the proton data. The carbonyl carbon of the ester is found downfield at approximately δ 166 ppm . The carbons of the vinyl group appear around δ 128 ppm and δ 130 ppm . The carbon of the methylene group attached to the ester oxygen (-O-C H₂-) is located near δ 64 ppm , with the numerous carbons of the alkyl chain resonating between δ 22 and 32 ppm , and the terminal methyl carbon appearing at approximately δ 14 ppm .[3]
-
Physicochemical Properties
The physical properties of TDA are dominated by its long alkyl chain, rendering it a colorless, oily liquid at room temperature with low water solubility.
| Property | Value | Source(s) |
| CAS Number | 21643-42-5 | [3] |
| Molecular Formula | C₁₇H₃₂O₂ | [3] |
| Molecular Weight | 268.44 g/mol | [3] |
| Appearance | Colorless to almost colorless liquid | TCI |
| Boiling Point | 138 °C / 0.4 mmHg | TCI |
| Melting Point | 14 °C | TCI |
| Density | 0.87 g/cm³ (at 20 °C) | TCI |
| Refractive Index | ~1.45 | TCI |
Synthesis and Polymerization
Synthesis via Fischer Esterification
Tetradecyl acrylate is most commonly synthesized via Fischer esterification.[4][5] This acid-catalyzed reaction involves the condensation of a carboxylic acid (acrylic acid) and an alcohol (1-tetradecanol).
The reaction is reversible, and to drive the equilibrium towards the ester product, water, a byproduct, is typically removed using a Dean-Stark apparatus.[5] An excess of one reactant can also be used.[4]
Caption: General workflow for TDA synthesis.
Experimental Protocol: Laboratory-Scale Synthesis of Tetradecyl Acrylate
This protocol is adapted from standard Fischer esterification procedures for long-chain alcohols.[4][5][6]
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add 1-tetradecanol (1.0 eq), acrylic acid (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~1-2 mol%), and a polymerization inhibitor (e.g., hydroquinone). Add toluene as the solvent to facilitate azeotropic water removal.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, indicating reaction completion (typically 4-8 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any excess acrylic acid, followed by a wash with saturated sodium chloride solution (brine).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure tetradecyl acrylate.
Free-Radical Polymerization
TDA readily undergoes free-radical polymerization to form poly(tetradecyl acrylate) (PTDA). The polymerization is typically initiated by thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
The long alkyl side chain in PTDA acts as an internal plasticizer, resulting in a polymer with a very low glass transition temperature (Tg). While a specific value for PTDA is not widely reported, it is expected to be below the -3 °C reported for the shorter-chain poly(dodecyl acrylate), following the established trend of decreasing Tg with increasing alkyl chain length in poly(n-alkyl acrylates).[7][8] This low Tg makes the polymer soft and rubbery at room temperature.
Caption: Free-radical polymerization of TDA.
Applications in Research and Drug Development
The defining hydrophobicity of the tetradecyl chain makes PTDA and copolymers containing TDA highly valuable in biomedical applications, particularly for interacting with biological lipids and encapsulating non-polar molecules.
Hydrophobic Component in Drug Delivery Nanoparticles
Polymeric nanoparticles (PNPs) are a cornerstone of modern drug delivery, enabling enhanced solubility, targeted delivery, and controlled release of therapeutic agents.[9] The hydrophobic core of these nanoparticles is an ideal environment for encapsulating poorly water-soluble drugs.
TDA is an excellent monomer for creating these hydrophobic domains. Through techniques like emulsion or miniemulsion polymerization, TDA can be copolymerized with hydrophilic monomers (e.g., acrylic acid, polyethylene glycol acrylates) to form amphiphilic block or random copolymers.[1][10] In an aqueous environment, these polymers self-assemble into core-shell nanoparticles, with the hydrophobic PTDA segments forming the core to encapsulate a drug and the hydrophilic segments forming a stabilizing corona.[9]
Experimental Protocol: Nanoparticle Formation via Miniemulsion Polymerization
This protocol provides a general framework for synthesizing long-chain polyacrylate nanoparticles.[1]
-
Phase Preparation:
-
Oil Phase: Dissolve tetradecyl acrylate monomer, a co-monomer (if applicable), a hydrophobic initiator (like AIBN), and the drug to be encapsulated in a suitable organic solvent.
-
Aqueous Phase: Dissolve a surfactant (e.g., sodium dodecyl sulfate, SDS) in deionized water.
-
-
Pre-emulsification: Combine the oil and aqueous phases and stir vigorously for 30 minutes to form a coarse emulsion.
-
Miniemulsification: Subject the coarse emulsion to high-shear force using an ultrasonicator or a high-pressure homogenizer. This process shatters the large oil droplets into stable nanodroplets (50-500 nm).
-
Polymerization: Transfer the stable miniemulsion to a sealed reactor. Purge with nitrogen to remove oxygen, which inhibits free-radical polymerization. Heat the reactor to the desired temperature (e.g., 70 °C) to initiate polymerization within the nanodroplets.
-
Purification: Once the polymerization is complete, the resulting nanoparticle dispersion can be purified to remove unreacted monomer and excess surfactant, typically through dialysis or centrifugation.
Biomaterial Coatings and Surface Modification
The hydrophobic and flexible nature of PTDA makes it a candidate for modifying the surfaces of biomedical devices. Coatings derived from TDA can impart water-repellency, which can be useful in preventing non-specific protein adsorption (biofouling) or in creating materials for wound dressings and tissue engineering scaffolds where moisture control is critical.
Safety and Handling
Tetradecyl acrylate is classified as an irritant. Proper handling is essential to ensure laboratory safety.
-
GHS Hazard Classification:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[4]
-
P280: Wear protective gloves, eye protection, and face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
-
Handling and Storage:
-
Handle in a well-ventilated area or under a fume hood to avoid inhaling vapors.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
TDA is often supplied with a polymerization inhibitor (e.g., MEHQ). Store in a cool, dark place, and keep the container tightly sealed to prevent premature polymerization.[1]
-
Conclusion
Tetradecyl acrylate is a versatile monomer whose value is derived directly from its well-defined chemical structure. The combination of a polymerizable acrylate head and a long, hydrophobic C14 alkyl tail provides a powerful tool for polymer chemists to design materials with tailored properties. Its ability to impart hydrophobicity and flexibility makes it particularly relevant for advanced applications in drug delivery and biomaterials. A thorough understanding of its synthesis, polymerization behavior, and spectroscopic signature, as detailed in this guide, is essential for leveraging its full potential in scientific research and development.
References
- BenchChem. (n.d.). Application Notes and Protocols for Emulsion Polymerization of Long-Chain Acrylates.
- University of the Sciences in Philadelphia. (n.d.).
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88984, Tetradecyl acrylate. Retrieved from [Link]
- Saeed, K., et al. (2019).
- MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Tetradecyl Acrylate (stabilized with MEHQ). Product Information.
- TCI Chemicals. (2025, March 1).
- Fluorochem Ltd. (2024, December 19).
- HPI – POLIMER. (n.d.). Nanoparticles Formation of Poly (Styrene Acrylate)
-
Polymer Database. (n.d.). Glass Transition Temperatures. Retrieved from [Link]
- Morales-Cruz, M., et al. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hpi-polimer.org [hpi-polimer.org]
- 3. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. cerritos.edu [cerritos.edu]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. upcommons.upc.edu [upcommons.upc.edu]
tetradecyl acrylate synonyms
An In-Depth Technical Guide to Tetradecyl Acrylate: Properties, Synthesis, and Applications
Introduction
Tetradecyl acrylate, a long-chain alkyl acrylate monomer, is a pivotal chemical intermediate in the field of polymer science and materials engineering. Its unique molecular structure, featuring a C14 alkyl chain and a reactive acrylate group, imparts a distinct combination of hydrophobicity, flexibility, and polymerizability. These characteristics make it and its resultant polymers highly valuable in a diverse range of industrial applications, from advanced coatings and adhesives to specialty textiles and oilfield chemicals[1][2]. This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals, delving into the chemical identity, physicochemical properties, synthesis methodologies, polymerization kinetics, and critical applications of tetradecyl acrylate. Furthermore, it provides detailed protocols and safety guidelines to ensure its effective and safe utilization in a laboratory and industrial context.
Chemical Identity and Nomenclature
Precise identification of chemical compounds is fundamental in scientific research and development. Tetradecyl acrylate is known by several synonyms and is classified under various chemical identifiers. The most critical of these are consolidated below to ensure unambiguous recognition.[3][4][5]
| Identifier | Value | Source(s) |
| IUPAC Name | tetradecyl prop-2-enoate | [4][6] |
| CAS Registry Number | 21643-42-5 | [4][7] |
| EC Number | 244-491-1 | [4][8] |
| Molecular Formula | C₁₇H₃₂O₂ | [3][6][9] |
| Molecular Weight | 268.43 g/mol | [3][9] |
| InChI Key | XZHNPVKXBNDGJD-UHFFFAOYSA-N | [6] |
| Synonyms | Acrylic Acid Tetradecyl Ester[3][10], Myristyl Acrylate[3][5][11], n-Tetradecyl Acrylate[3][11], Tetradecyl 2-propenoate[3][4], 2-Propenoic acid, tetradecyl ester[3][4] |
Physicochemical Properties
The physical and chemical properties of tetradecyl acrylate dictate its behavior in chemical reactions and its performance in final applications. It is typically supplied as a colorless liquid, often stabilized with a small amount of an inhibitor like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization.[3][7]
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [7] |
| Melting Point | 14 °C | [5][7][12] |
| Boiling Point | 138 °C @ 0.4 mmHg | [7][12][13] |
| Density | 0.87 g/cm³ | [7][12][13] |
| Flash Point | 125.4 °C | [5] |
| Refractive Index | 1.4450 to 1.4490 | [5][13] |
| Water Solubility | 2 µg/L at 20 °C (Practically Insoluble) | [5][13] |
| Storage Temperature | Room temperature, in a cool, dark, dry place | [7] |
Synthesis of Tetradecyl Acrylate
The primary industrial and laboratory method for synthesizing tetradecyl acrylate is through the direct esterification of acrylic acid with tetradecanol (also known as myristyl alcohol). This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and is conducted in the presence of a polymerization inhibitor to prevent the acrylate from polymerizing under the heat of reaction.[14]
Synthesis Workflow
The synthesis involves a straightforward esterification reaction where water is removed to drive the equilibrium towards the product side.
Caption: Workflow for the synthesis of tetradecyl acrylate.
Detailed Experimental Protocol
This protocol is based on established esterification procedures.[14][15]
-
Apparatus Setup : Equip a 500 mL four-necked flask with a mechanical stirrer, a thermocouple, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.
-
Charging Reactants : To the flask, add tetradecanol (1.0 mol), toluene (75% of the total mass of reactants), hydroquinone (0.5% of total reactant mass), and p-toluenesulfonic acid (1.0% of total reactant mass).[15]
-
Initiating the Reaction : Begin stirring and heat the mixture to approximately 60°C to dissolve all solids. Once dissolved, add acrylic acid (a slight molar excess, e.g., 1.1 mol).
-
Esterification : Increase the temperature to the reflux temperature of the mixture (around 120°C). Toluene will form an azeotrope with the water produced, which is then collected in the Dean-Stark trap.[14]
-
Monitoring : The reaction is monitored by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.[15]
-
Work-up and Purification :
-
Cool the reaction mixture.
-
Remove the toluene and excess acrylic acid via vacuum distillation.
-
Wash the remaining crude product with a 5% aqueous sodium carbonate solution until the washings are neutral, followed by a wash with saturated sodium chloride solution.[15]
-
Dry the organic layer over anhydrous calcium chloride, filter, and then dry the final product in a vacuum oven to yield pure tetradecyl acrylate.[15]
-
Polymerization and Applications
Tetradecyl acrylate readily undergoes free-radical polymerization to form poly(tetradecyl acrylate). This process is the foundation for its utility in various material applications.
Free-Radical Polymerization Mechanism
The polymerization proceeds via a standard chain-growth mechanism involving three key stages: initiation, propagation, and termination.[16]
-
Initiation : A free-radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating to generate primary radicals. These radicals attack the vinyl double bond of a tetradecyl acrylate monomer, creating a new monomer radical.
-
Propagation : The monomer radical rapidly adds to subsequent monomer molecules, extending the polymer chain. This step is highly exothermic.
-
Termination : The growth of polymer chains ceases when two radical chains combine (combination) or transfer a hydrogen atom (disproportionation).[16]
Caption: Free-radical polymerization of tetradecyl acrylate.
Applications of Tetradecyl Acrylate and its Polymers
The long alkyl chain of tetradecyl acrylate imparts hydrophobicity, flexibility, and a low glass transition temperature to its polymers. These properties are leveraged in numerous fields.
-
Coatings and Adhesives : It is used as a co-monomer in acrylate resins for coatings and as a crosslinking agent in pressure-sensitive adhesives, where it enhances adhesion, durability, and water resistance.[2][17]
-
Oilfield Chemicals : Poly(tetradecyl acrylate) and its copolymers function effectively as pour point depressants for crude oil and diesel, preventing wax crystallization at low temperatures and improving flowability.[1][18]
-
Textiles and Leather : Acrylate emulsions containing long-chain monomers like tetradecyl acrylate are used as fabric adhesives, sizing agents, and finishing agents to impart water repellency and a soft feel.[1]
-
Plastic Additives : It can be used as a plastic additive to improve flexibility and impact resistance in other polymer systems.[9]
-
Phase Change Materials (PCMs) : The polymer, poly(tetradecyl acrylate), exhibits phase change behavior, making it a candidate for thermal energy storage applications in smart textiles and solar energy systems.[19]
Safety and Handling
Tetradecyl acrylate requires careful handling due to its potential health effects. It is classified as a skin and eye irritant and may cause respiratory irritation.[4][20]
GHS Hazard and Precautionary Statements
| Hazard Class | GHS Code | Statement | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [4][8] |
| Eye Irritation | H319 | Causes serious eye irritation | [4][8] |
| Allergic Skin Reaction | H317 | May cause an allergic skin reaction | [4] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [4][20] |
| Precautionary Statements | |||
| Prevention | P261, P264, P280 | Avoid breathing vapours. Wash skin thoroughly after handling. Wear protective gloves/eye protection. | [7][8] |
| Response (Skin) | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [20] |
| Response (Eyes) | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][21] |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [20] |
| Disposal | P501 | Dispose of contents/container to a hazardous waste facility. | [20] |
Handling and Storage Recommendations
-
Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapours.[8][20]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][22]
-
Storage : Store in the original, tightly sealed container in a cool, dark, and dry place away from heat, ignition sources, and direct sunlight.[7][20] The presence of a stabilizer is crucial for storage; monitor stabilizer levels if stored for extended periods.
-
Spills : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Prevent entry into drains.[20][21]
Conclusion
Tetradecyl acrylate is a versatile monomer with a well-defined chemical profile and a broad spectrum of applications driven by the properties of its corresponding polymer. Its synthesis via esterification is a robust and scalable process. A thorough understanding of its nomenclature, properties, polymerization behavior, and safety protocols is essential for professionals in chemistry and material science to harness its full potential while ensuring safe and responsible use. The continued development of polymers based on tetradecyl acrylate is expected to contribute to advancements in high-performance coatings, adhesives, and functional materials.
References
-
Power Thesaurus. (n.d.). TETRADECYL ACRYLATE Synonyms: 19 Similar Phrases. Retrieved from Power Thesaurus website: [Link]
-
National Center for Biotechnology Information. (n.d.). Tetradecyl acrylate. PubChem Compound Database. Retrieved from [Link]
-
TargetMol Chemicals Inc. (n.d.). Tetradecyl Acrylate. Retrieved from Cambridge Bioscience website: [Link]
-
ChemBK. (2024). Acrylic Acid Tetradecyl Ester. Retrieved from ChemBK website: [Link]
-
Song, Z., Ge, J., & Jiang, Q. (2004). The Synthesis of Tetradecyl Acrylate. Fine Chemical Intermediates, 2. Retrieved from [Link]
-
Safety Data Sheet. (2020). Acrylic Paints. Retrieved from [Link]
-
Luminix Health. (n.d.). Myristyl methacrylate. Retrieved from Luminix Health website: [Link]
-
GSRS. (n.d.). TETRADECYL ACRYLATE. Retrieved from GSRS website: [Link]
-
ChemBK. (2024). Myristyl methacrylate. Retrieved from ChemBK website: [Link]
-
National Center for Biotechnology Information. (n.d.). Tetradecyl methacrylate. PubChem Compound Database. Retrieved from [Link]
-
Zhejiang Ruico Advanced Materials Co., Ltd. (n.d.). What are the applications of acrylate?. Retrieved from Ruico website: [Link]
-
Skyrun Industrial. (n.d.). Tetradecyl Acrylate. Retrieved from Skyrun Industrial website: [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). ACRYLIC ACID TETRADECYL ESTER. Retrieved from Chemdad website: [Link]
-
NIKKO CHEMICALS. (n.d.). NIKKOL MM (MYRISTYL MYRISTATE). Retrieved from NIKKO CHEMICALS website: [Link]
-
ResearchGate. (n.d.). Curves of poly(tetradecyl acrylate) (PTDA), poly(hexadecyl acrylate).... Retrieved from ResearchGate: [Link]
-
Bath & Body Works. (n.d.). Body Care. Retrieved from Bath & Body Works website: [Link]
-
D'urso, A., et al. (2022). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. Materials (Basel), 15(1), 282. Retrieved from [Link]
-
D'urso, A., et al. (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. Materials (Basel), 15(1), 282. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2023). Manufacturer of Tetradecyl Acrylate for Safe Industrial Applications. Retrieved from Nbinno website: [Link]
-
Esdchem. (n.d.). Tetradecyl Acrylate. Retrieved from Esdchem website: [Link]
-
Chemistry For Everyone. (2025). What Is The Acrylate Polymerization Process?. YouTube. Retrieved from [Link]
Sources
- 1. ruicoglobal.com [ruicoglobal.com]
- 2. nbinno.com [nbinno.com]
- 3. tetradecyl acrylate - CAS:21643-42-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Tetradecyl Acrylate (stabilized with MEHQ) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. Tetradecyl Acrylate | 21643-42-5 | TCI Deutschland GmbH [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Tetradecyl Acrylate - TargetMol Chemicals Inc [bioscience.co.uk]
- 10. ACRYLIC ACID TETRADECYL ESTER | 21643-42-5 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. Tetradecyl Acrylate - Skyrun Industrial [chinaskyrun.com]
- 13. ACRYLIC ACID TETRADECYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. caod.oriprobe.com [caod.oriprobe.com]
- 15. tetradecyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. tetradecyl methacrylate | 2549-53-3 [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. images.thdstatic.com [images.thdstatic.com]
Tetradecyl Acrylate: A Comprehensive Safety and Handling Guide for Research and Development Professionals
This technical guide offers a detailed examination of the safety protocols and handling procedures for tetradecyl acrylate, specifically designed for researchers, scientists, and drug development professionals. Moving beyond the standard Safety Data Sheet (SDS), this document aims to provide a deeper, mechanistic understanding of the hazards associated with this chemical, thereby fostering a more intuitive and proactive approach to laboratory safety. By explaining the causality behind safety measures, this guide empowers laboratory personnel to work with tetradecyl acrylate confidently and securely.
Core Understanding: Chemical Identity and Applications of Tetradecyl Acrylate
Tetradecyl acrylate, also known by its synonym acrylic acid tetradecyl ester, is a monomer used in the synthesis of various polymers.[1][2] Its long tetradecyl chain imparts significant hydrophobicity, making it a valuable component in the formulation of specialty polymers, coatings, and adhesives. In the realm of drug development, its properties are leveraged in the creation of novel drug delivery systems.
Table 1: Physicochemical Properties of Tetradecyl Acrylate
| Property | Value | Source |
| CAS Number | 21643-42-5 | [1][2][3] |
| Molecular Formula | C17H32O2 | [2][4] |
| Molecular Weight | 268.44 g/mol | [4] |
| Appearance | Colorless to yellow liquid | [5] |
| Melting Point | 14 °C | [1] |
| Boiling Point | 138 °C at 0.4 mmHg | [1] |
| Vapor Pressure | Very low (e.g., <0.00018 mm Hg for the similar tetradecyl methacrylate) | [6] |
The low vapor pressure of tetradecyl acrylate suggests a reduced risk of inhalation exposure at ambient temperatures. However, any process involving heating or aerosolization will significantly increase this risk, necessitating stringent engineering controls.
Hazard Identification and Mechanistic Insights
A thorough understanding of the hazards is fundamental to a robust safety plan. Tetradecyl acrylate is classified as a substance that causes skin irritation and serious eye irritation.[2][5] Furthermore, it may cause respiratory irritation and can be an allergic skin sensitizer.[1][4]
-
Skin Irritation and Sensitization: The acrylate moiety is a known reactive group. Upon contact with the skin, it can act as a hapten, covalently binding to endogenous proteins to form an immunogenic complex. This initial exposure may not elicit a reaction, but it can prime the immune system. Subsequent exposures, even to minute quantities, can trigger a T-cell mediated allergic contact dermatitis. The long alkyl chain of tetradecyl acrylate may facilitate its penetration through the lipid layers of the epidermis, potentially enhancing its sensitizing capacity.
-
Eye Irritation: Direct contact with the eyes can lead to significant irritation.[2][5] The chemical can disrupt the delicate epithelial tissues of the cornea, leading to pain, redness, and potential long-term damage if not promptly and properly addressed.
-
Respiratory Irritation: Inhalation of tetradecyl acrylate mists or aerosols can irritate the mucous membranes of the respiratory tract.[4][7] This is due to the direct chemical interaction of the acrylate with the cells lining the airways.
-
Potential for Uncontrolled Polymerization: Tetradecyl acrylate is a monomer that can undergo polymerization.[2] This process is exothermic and can be initiated by heat, light, or contact with polymerization initiators.[2][5] If this occurs in a sealed container, the buildup of heat and pressure can lead to a violent rupture. For this reason, tetradecyl acrylate is typically supplied with a stabilizer, such as hydroquinone monomethyl ether (MEHQ).[2][8][9][10]
A Multi-Layered Defense: Engineering Controls and Personal Protective Equipment (PPE)
A proactive safety strategy employs a hierarchy of controls to minimize the risk of exposure.
3.1. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of tetradecyl acrylate should be conducted within a certified chemical fume hood. This is non-negotiable, especially for procedures involving heating, agitation, or transfer, which can generate vapors or aerosols.
-
Local Exhaust Ventilation: For larger scale operations, local exhaust ventilation at the source of potential emissions provides an additional layer of protection.
-
Safety Shower and Eyewash Station: Immediate access to a properly functioning safety shower and eyewash station is mandatory in any laboratory where tetradecyl acrylate is handled.
3.2. Personal Protective Equipment (PPE): The Essential Barrier
PPE should be selected based on a thorough risk assessment of the specific procedures being performed.
Table 2: Personal Protective Equipment (PPE) for Tetradecyl Acrylate
| Body Area | Recommended PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contamination is suspected. For prolonged or immersive contact, consider double-gloving. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Standard prescription glasses do not provide adequate protection. |
| Body | A fully buttoned, long-sleeved laboratory coat. | This protects the skin and personal clothing from accidental splashes. |
| Respiratory | Generally not required when working in a fume hood. | In the event of a large spill or failure of engineering controls, a respirator with an appropriate organic vapor cartridge may be necessary. Respirator use requires a formal respiratory protection program, including fit testing and training. |
Diagram 1: Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of tetradecyl acrylate in a laboratory setting.
Protocols for Safe Storage and Handling
4.1. Storage
-
Container Integrity: Keep the container tightly closed when not in use.[2]
-
Location: Store in a cool, dry, well-ventilated area.[3]
-
Light and Heat: Protect from direct sunlight and sources of heat to prevent spontaneous polymerization.[2][11]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.
-
Inhibitor and Oxygen: The effectiveness of the MEHQ stabilizer is dependent on the presence of dissolved oxygen. Therefore, containers should not be stored under an inert atmosphere.[11]
4.2. Handling
-
Avoid Contact: Prevent all contact with skin and eyes.[1]
-
Hygiene: Wash hands thoroughly after handling.[2][3][5] Do not eat, drink, or smoke in the laboratory.[3]
-
Clothing: Remove and wash contaminated clothing before reuse.[2][3][5] Contaminated work clothing should not be allowed out of the workplace.[1]
Emergency Response Protocols
5.1. First Aid Measures
A swift and appropriate response is critical in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[1][7] If skin irritation or a rash develops, seek medical attention.[1][2][5]
-
Inhalation: Move the individual to fresh air.[1][7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][7] Seek immediate medical attention.[3]
5.2. Spill Response
Diagram 2: Spill Response Decision Tree
Caption: A decision tree for responding to a tetradecyl acrylate spill.
Experimental Protocol: Small Spill Cleanup
-
Evacuate and Alert: Immediately alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and two pairs of nitrile gloves.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully scoop the absorbed material into a clearly labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place all contaminated cleaning materials into the hazardous waste container.
-
Dispose: Seal the container and arrange for disposal through your institution's hazardous waste program.
-
Doff PPE and Wash: Carefully remove PPE and wash hands thoroughly.
Waste Disposal
All materials contaminated with tetradecyl acrylate, including empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Never dispose of tetradecyl acrylate down the drain.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88984, Tetradecyl acrylate. Retrieved from [Link]
-
Haz-Map. (n.d.). Tetradecyl methacrylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17351, Tetradecyl methacrylate. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Tetradecyl Acrylate, (stabilized with MEHQ), 500mL, Each. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Tetradecyl Acrylate (stabilized with MEHQ), min 95% (GC), 100 ml. Retrieved from [Link]
-
Neta Scientific. (n.d.). Spectrum Chemical Tetradecyl Acrylate; 25mL. Retrieved from [Link]
Sources
- 1. ACRYLIC ACID TETRADECYL ESTER - Safety Data Sheet [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Tetradecyl methacrylate - Hazardous Agents | Haz-Map [haz-map.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. calpaclab.com [calpaclab.com]
- 9. calpaclab.com [calpaclab.com]
- 10. netascientific.com [netascientific.com]
- 11. Tetradecyl methacrylate | C18H34O2 | CID 17351 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Unseen Workhorse: A Technical Guide to Tetradecyl Acrylate and Its Polymeric Derivatives
In the landscape of functional monomers, tetradecyl acrylate (TDA) stands out not for its ubiquity, but for the specialized and high-performance properties it imparts to polymeric materials. Its defining feature—a long C14 alkyl chain—bestows a unique combination of hydrophobicity, phase change characteristics, and tailored rheological behavior to its polymers. This guide provides an in-depth exploration of tetradecyl acrylate, from its fundamental chemistry to its application in advanced materials, offering a technical resource for researchers, scientists, and professionals in drug development and material science.
The Monomer: Tetradecyl Acrylate at a Glance
Tetradecyl acrylate (TDA) is an organic compound with the chemical formula C17H32O2.[1][2] It consists of a fourteen-carbon alkyl chain attached to an acrylate functional group. This structure makes it a valuable monomer for the synthesis of a variety of polymers.[3] The long alkyl chain is the primary determinant of the physical properties of both the monomer and its resulting polymers, influencing characteristics such as melting point, glass transition temperature, and solubility.
Key Physicochemical Properties of Tetradecyl Acrylate:
| Property | Value | Source |
| Molecular Formula | C17H32O2 | [1][2] |
| Molecular Weight | 268.44 g/mol | [2][4] |
| CAS Number | 21643-42-5 | [1] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Boiling Point | 138°C | [4] |
| Melting Point | 14°C | [4] |
Synthesis of Tetradecyl Acrylate: A Practical Approach
The most common and direct method for synthesizing tetradecyl acrylate is through the esterification of acrylic acid with tetradecanol.[6] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and requires the removal of water to drive the equilibrium towards the product.[6] A polymerization inhibitor, like hydroquinone, is also crucial to prevent the premature polymerization of the acrylate monomer during synthesis.
Experimental Protocol: Esterification of Acrylic Acid with Tetradecanol
This protocol outlines a standard laboratory procedure for the synthesis of tetradecyl acrylate.
Materials:
-
Acrylic acid
-
Tetradecanol
-
p-Toluenesulfonic acid (catalyst)[7]
-
Hydroquinone (polymerization inhibitor)[7]
-
Toluene (solvent and azeotropic agent)[7]
-
5% Sodium hydroxide or sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous calcium chloride or magnesium sulfate (drying agent)
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Thermocouple or thermometer
-
Dean-Stark apparatus or water separator[7]
-
Reflux condenser[7]
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a stirrer, thermocouple, water separator, and reflux condenser, add tetradecanol, toluene, hydroquinone, and p-toluenesulfonic acid.[7]
-
Dissolution: Heat the mixture to approximately 60°C while stirring to ensure all components are fully dissolved.[7]
-
Addition of Acrylic Acid: Slowly add acrylic acid to the reaction mixture. A slight excess of acrylic acid (e.g., a molar ratio of 1.1:1 with tetradecanol) can be used to maximize the conversion of the alcohol.[6]
-
Esterification: Increase the temperature to initiate reflux. The water produced during the esterification will be azeotropically removed with toluene and collected in the water separator.[7]
-
Monitoring the Reaction: The reaction is complete when the theoretical amount of water has been collected in the separator.[7]
-
Work-up:
-
Cool the reaction mixture.
-
Distill off the excess acrylic acid and toluene under reduced pressure.[7]
-
Wash the remaining organic layer with a 5% alkaline solution until the aqueous layer is colorless, followed by a wash with saturated sodium chloride solution.[7]
-
Dry the organic layer over anhydrous calcium chloride.[7]
-
Filter to remove the drying agent.
-
-
Purification: The crude product can be further purified by vacuum distillation to obtain pure tetradecyl acrylate.
Caption: Workflow for the synthesis of tetradecyl acrylate.
Polymerization of Tetradecyl Acrylate
The vinyl group in tetradecyl acrylate allows it to readily undergo addition polymerization, forming long polymer chains of poly(tetradecyl acrylate) (PTDA).[3] The polymerization method employed significantly influences the final properties of the polymer, such as molecular weight, molecular weight distribution, and architecture.
Free Radical Polymerization
Conventional free radical polymerization is a straightforward method to synthesize PTDA. It involves the use of a thermal or photochemical initiator to generate free radicals that propagate through the monomer units.
Controlled Radical Polymerization: Atom Transfer Radical Polymerization (ATRP)
For more precise control over the polymer architecture, controlled radical polymerization techniques are preferred. Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing well-defined PTDA polymers and copolymers.[8] ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
Key Components of an ATRP System for TDA Polymerization:
-
Monomer: Tetradecyl acrylate (TDA)
-
Initiator: An alkyl halide, such as ethyl 2-bromopropionate (EBP).[8]
-
Catalyst: A transition metal complex, for example, iron(II) chloride tetrahydrate (FeCl2·4H2O).[8]
-
Ligand: A ligand that coordinates with the metal catalyst, such as triphenylphosphine (PPh3).[8]
-
Solvent: An appropriate solvent to dissolve all components.
The ability to copolymerize TDA with other monomers opens up a vast landscape for material design, allowing for the fine-tuning of properties.[3] For instance, copolymerizing TDA with hexadecyl acrylate (HDA) allows for the adjustment of the melting temperature of the resulting copolymer.[8]
Caption: Polymerization methods for tetradecyl acrylate.
Properties and Characterization of Poly(tetradecyl acrylate)
The long alkyl side chains of PTDA dominate its material properties, leading to a unique combination of characteristics.
Thermal Properties
PTDA is a semi-crystalline polymer, and its thermal behavior is of significant interest for various applications, particularly as a phase change material (PCM).
Key Thermal Properties of PTDA and Related Copolymers:
| Material | Melting Temperature (°C) | Freezing Temperature (°C) | Latent Heat of Fusion (J/g) | Source |
| Poly(tetradecyl acrylate) (PTDA) | 29.9 (heating) | 12.1 (cooling) | 70 | [8] |
| Poly(tetradecyl acrylate-co-hexadecyl acrylate) (P(TDA-co-HDA)) | Adjustable based on monomer ratio | Adjustable based on monomer ratio | - | [8] |
The melting and freezing temperatures of PTDA fall within a range that is useful for thermal energy storage applications.[8][9] The long alkyl side chains can crystallize and melt, allowing the material to store and release significant amounts of thermal energy.[9]
Rheological Properties
The rheological behavior of polyacrylate solutions is complex and depends on factors such as molecular weight, polymer architecture, concentration, and the nature of the solvent.[10][11] The long, hydrophobic side chains of PTDA can lead to associative behavior in certain solvents, influencing the viscosity and flow properties of its solutions. Generally, increasing the molecular weight of polyacrylates leads to an increase in solution viscosity.[10]
Biocompatibility
While specific biocompatibility data for PTDA is not extensively detailed in the provided literature, acrylate-based polymers are widely used in biomedical applications.[12][13][14][15] The biocompatibility of an acrylate polymer is highly dependent on the specific monomer used and the purity of the final polymer.[12] Leaching of residual monomers can be a source of cytotoxicity.[12] For applications requiring biocompatibility, thorough in vitro and in vivo testing is essential. Improving the hydrophilicity of acrylate polymers is often a key strategy to enhance their biocompatibility.[16]
Applications of Tetradecyl Acrylate and Its Polymers
The unique properties of TDA and its polymers lend themselves to a variety of specialized applications.
Phase Change Materials (PCMs) for Thermal Energy Storage
One of the most promising applications of PTDA is in the field of thermal energy storage.[8] As a solid-liquid PCM, PTDA can absorb and release large amounts of latent heat at a relatively constant temperature.[8] This makes it suitable for applications such as:
-
Smart textiles: Incorporating PTDA into fabrics can help regulate body temperature.
-
Energy-efficient buildings: Integrating PTDA into building materials can help maintain a stable indoor temperature, reducing heating and cooling costs.[8]
-
Thermal management of electronics: PTDA can be used to dissipate heat from electronic components.
To overcome the issue of leakage in the molten state, PTDA is often incorporated into shape-stabilized PCMs (SPCMs).[8] This can be achieved by creating composites with supporting materials like graphene oxide or by cross-linking the polymer network.[8][9]
Coatings and Adhesives
The hydrophobic nature of the tetradecyl side chain makes PTDA a suitable component in coatings and adhesives that require water and oil resistance.[3][17] Acrylate polymers are known for their use as binders in paints and as the basis for pressure-sensitive adhesives.[18][19] TDA can be used as a comonomer to modify the properties of these materials, enhancing their durability and adhesion to various substrates.[17]
Drug Delivery
The amphiphilic nature that can be achieved by copolymerizing TDA with hydrophilic monomers makes these copolymers potential candidates for drug delivery systems.[3] The hydrophobic domains formed by the tetradecyl chains can encapsulate hydrophobic drugs, while the hydrophilic segments can ensure dispersibility in aqueous environments. The properties of these systems can be tuned by adjusting the ratio of hydrophobic to hydrophilic monomers.
Future Outlook
Tetradecyl acrylate remains a specialty monomer with significant potential in high-performance applications. Future research is likely to focus on:
-
Advanced Polymer Architectures: The use of controlled polymerization techniques to create novel block and graft copolymers of TDA with unique self-assembly and responsive properties.
-
High-Performance Composites: The development of novel shape-stabilized PCMs incorporating PTDA with enhanced thermal conductivity and mechanical stability.
-
Biomedical Applications: A more thorough investigation into the biocompatibility of PTDA and its copolymers for applications in drug delivery and medical devices.
The versatility of tetradecyl acrylate, stemming from its long alkyl chain, ensures its continued relevance in the development of advanced materials that address contemporary challenges in energy, healthcare, and beyond.
References
- ChemicalBook.
- Semantic Scholar. (2019). Fabrication and Characterization of Novel Shape-Stabilized Phase Change Materials Based on P(TDA-co-HDA)/GO Composites.
- Song, Z., Ge, J., & Jiang, Q. (2004). The Synthesis of Tetradecyl Acrylate.
- Unlocking Material Potential: The Versatility of Tetradecyl Acryl
- ResearchGate. Curves of poly(tetradecyl acrylate) (PTDA)
- Benchchem.
- ChemicalBook.
- E Plus Chemical Co., Ltd.
- Taylor & Francis.
- National Center for Biotechnology Information.
- TCI Chemicals.
- Sigma-Aldrich.
- MDPI. (2022). Influence of Alkyl Acrylate Nature on Rheological Properties of Polyacrylonitrile Terpolymers Solutions, Spinnability and Mechanical Characteristics of Fibers.
- Wikipedia.
- MDPI. (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches.
- National Center for Biotechnology Information. (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. PubMed Central.
- gsrs.
- Fisher Scientific. Tetradecyl Acrylate (stabilized with MEHQ) 95.0+%, TCI America™.
- ResearchGate. (2015). Rheology of polyacrylate systems depends strongly on architecture.
- National Center for Biotechnology Information. (2021). Interactions between Acrylate/Methacrylate Biomaterials and Organic Foulants Evaluated by Molecular Dynamics Simulations of Simplified Binary Mixtures. PubMed.
- Ningbo Inno Pharmchem Co.,Ltd. (2023).
- Tokyo Chemical Industry Co., Ltd.
Sources
- 1. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Tetradecyl Acrylate (stabilized with MEHQ) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Tetradecyl Acrylate | 21643-42-5 | TCI AMERICA [tcichemicals.com]
- 6. caod.oriprobe.com [caod.oriprobe.com]
- 7. tetradecyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Alkyl Acrylate Nature on Rheological Properties of Polyacrylonitrile Terpolymers Solutions, Spinnability and Mechanical Characteristics of Fibers [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. mdpi.com [mdpi.com]
- 15. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interactions between Acrylate/Methacrylate Biomaterials and Organic Foulants Evaluated by Molecular Dynamics Simulations of Simplified Binary Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. epluschemical.com [epluschemical.com]
- 19. Acrylate polymer - Wikipedia [en.wikipedia.org]
Tetradecyl Acrylate: A Comprehensive Technical Guide to its Applications in Polymer Science and Biomedicine
Prepared by: Gemini, Senior Application Scientist
Abstract
Tetradecyl acrylate (TDA) is a long-chain alkyl acrylate monomer prized for its ability to impart specific and highly desirable properties to polymers. Its molecular structure, characterized by a reactive acrylate group and a fourteen-carbon hydrophobic chain, makes it a critical building block in a wide range of applications, from industrial coatings and adhesives to advanced biomedical devices and drug delivery systems. This guide provides an in-depth analysis of TDA's core functionalities, synthesis, and polymerization behavior. It further explores its role in tailoring polymer properties and details its application in high-value sectors, offering researchers, scientists, and drug development professionals a technical overview grounded in established scientific principles and methodologies.
Introduction: The Molecular Architecture and Intrinsic Properties of Tetradecyl Acrylate
Tetradecyl acrylate (TDA), also known as acrylic acid tetradecyl ester, is an organic compound with the chemical formula C₁₇H₃₂O₂.[1][2] Its structure consists of two primary functional domains: a polymerizable acrylate vinyl group and a long C14 alkyl chain.[3] This dual-character architecture is the foundation of its versatility. The acrylate moiety allows it to readily participate in polymerization reactions, forming the backbone of a polymer, while the pendant tetradecyl chain profoundly influences the final material's physical and chemical properties.[4]
The most significant characteristic imparted by the tetradecyl group is pronounced hydrophobicity (oleophilicity).[3] This makes polymers incorporating TDA resistant to water and oils. Furthermore, the long, flexible alkyl chain acts as an internal plasticizer, increasing the free volume between polymer chains. This leads to a significant reduction in the glass transition temperature (Tg) of the resulting polymer, enhancing its flexibility and softness.[5]
Table 1: Physicochemical Properties of Tetradecyl Acrylate
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₂O₂ | [1] |
| Molar Mass | 268.43 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [2][6] |
| Boiling Point | 138 °C @ 0.4 mmHg | [2][7] |
| Melting Point | 14 °C | [2][7] |
| Density | 0.87 g/cm³ | [2] |
| Water Solubility | 2 µg/L @ 20 °C | [2][7] |
| LogP | 7.22 @ 25 °C | [2] |
Core Application: A Versatile Monomer in Polymer Science
The primary industrial use of TDA is as a comonomer in the synthesis of acrylic polymers.[6] By copolymerizing TDA with other vinyl monomers (e.g., methyl methacrylate, butyl acrylate, acrylic acid), material scientists can precisely tailor the properties of the final resin for a multitude of applications.[3][5]
Property Modification in Coatings, Adhesives, and Sealants
-
Hydrophobicity and Weather Resistance: The inclusion of TDA in acrylic resins for paints and coatings enhances their water repellency and durability against environmental factors.[5][8]
-
Adhesion and Tack: In pressure-sensitive adhesives (PSAs), TDA is used to control the balance of adhesive and cohesive properties. Its long alkyl chain improves tack and adhesion to low-energy surfaces.[6][8]
-
Flexibility and Impact Resistance: By lowering the Tg, TDA imparts flexibility, making polymers less brittle, particularly at low temperatures. This is crucial for sealants and coatings that must withstand thermal cycling without cracking.[5]
Polymerization Methodologies
TDA can be polymerized using various techniques, most commonly free-radical polymerization.[4] This process involves three key stages: initiation, propagation, and termination.[4][9] Advanced methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer greater control over the polymer architecture, molecular weight, and dispersity, which is critical for specialized applications.[10][11]
Advanced Applications in Biomedical and Drug Development
The unique properties of TDA, particularly its biocompatibility and hydrophobicity, have made it a valuable component in the medical field. Acrylic polymers in general have a long history of use in healthcare due to their inertness and processability.[12]
Dental Materials and Adhesives
In dentistry, acrylate-based resins are foundational materials for restorations, composites, and adhesives.[13][14] TDA and similar long-chain monomers can be incorporated into dental adhesive formulations to:
-
Enhance Hydrophobicity: Improve the durability of the adhesive bond by repelling water at the restoration-tooth interface, a common site of failure.
-
Control Viscosity and Wetting: Modify the handling properties of the adhesive, ensuring it flows well into the etched enamel and dentin microstructures.[15]
-
Reduce Polymerization Shrinkage: The bulky alkyl chain can help to reduce overall volumetric shrinkage during polymerization, minimizing stress at the bond interface and reducing the risk of microleakage.[15]
Drug Delivery Systems
The amphiphilic nature that can be achieved by copolymerizing hydrophobic TDA with hydrophilic monomers (like acrylic acid or polyethylene glycol acrylate) is highly advantageous for drug delivery.[3] Such copolymers can self-assemble in aqueous environments into nanostructures, such as micelles or nanoparticles.
These nanocarriers can encapsulate hydrophobic drugs within their core, shielding them from the aqueous biological environment and improving their solubility and bioavailability. The hydrophilic shell provides stability in circulation and can be further functionalized for targeted delivery.[11]
Experimental Protocol: Synthesis of a TDA-Containing Copolymer via Free-Radical Solution Polymerization
This protocol describes a representative method for synthesizing a random copolymer of Tetradecyl Acrylate (TDA) and Methyl Methacrylate (MMA).
Objective: To synthesize a P(MMA-co-TDA) copolymer with tailored hydrophobicity.
Materials:
-
Methyl Methacrylate (MMA), inhibitor removed
-
Tetradecyl Acrylate (TDA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), initiator
-
Toluene, solvent
-
Methanol, non-solvent for precipitation
Procedure:
-
Monomer & Initiator Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 20 g of MMA (0.2 mol) and 13.4 g of TDA (0.05 mol) in 100 mL of toluene.
-
Initiator Addition: Add 0.33 g of AIBN (0.002 mol, 1 mol% relative to total monomer) to the solution.
-
Inerting: Purge the solution with dry nitrogen gas for 20 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C. Maintain stirring and a nitrogen atmosphere. Allow the reaction to proceed for 8 hours.
-
Termination & Precipitation: Cool the reaction vessel to room temperature. Slowly pour the viscous polymer solution into 800 mL of vigorously stirring methanol. The copolymer will precipitate as a white solid.
-
Purification: Allow the precipitate to settle. Decant the supernatant. Re-dissolve the polymer in a minimal amount of toluene and re-precipitate in methanol. Repeat this step two more times to remove unreacted monomers and initiator fragments.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.
Characterization: The resulting polymer can be characterized by Nuclear Magnetic Resonance (NMR) to confirm composition, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to determine its glass transition temperature (Tg).
Safety and Handling
Tetradecyl acrylate is classified as a substance that may cause skin irritation, an allergic skin reaction, serious eye irritation, and respiratory irritation.[1][16] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[17] All handling should be performed in a well-ventilated area or a chemical fume hood.[17] Store the monomer in a cool, dark, and dry place, typically stabilized with an inhibitor like MEHQ (monomethyl ether hydroquinone) to prevent spontaneous polymerization.[18]
Conclusion
Tetradecyl acrylate serves as a potent molecular tool for scientists and engineers. Its defining feature—a long hydrophobic alkyl chain—provides a straightforward and effective means to modulate key properties in acrylic polymers. From enhancing the durability of industrial coatings to enabling the sophisticated design of drug delivery nanocarriers, TDA's utility is extensive. A thorough understanding of its chemical nature and polymerization behavior, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation materials for both industrial and biomedical applications.
References
- Unlocking Material Potential: The Versatility of Tetradecyl Acrylate in Chemical Synthesis. Google Vertex AI.
- Tetradecyl acrylate | C17H32O2 | CID 88984. PubChem, National Institutes of Health.
- Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
- Song, Z., Ge, J., & Jiang, Q. (2004). The Synthesis of Tetradecyl Acrylate. Fine Chemical Intermediates, 2, 28-30, 38.
- Tetradecyl Acrylate 21643-42-5. TCI Chemicals.
- Acrylic Polymers in the Healthcare Industry. Medical Design and Outsourcing.
- Manufacturer of Tetradecyl Acrylate for Safe Industrial Applications. (2023). Ningbo Inno Pharmchem Co.,Ltd.
- ACRYLIC ACID TETRADECYL ESTER. Chongqing Chemdad Co., Ltd.
- ACRYLIC ACID TETRADECYL ESTER - Safety Data Sheet. (2025). ChemicalBook.
- Acrylic Acid Tetradecyl Ester. ChemBK.
- Preparation, Characterization and Properties of some Acrylic Base Latex: A Review. Journal of Applicable Chemistry.
- What Is The Acrylate Polymerization Process?. (2025). Chemistry For Everyone via YouTube.
- Homogeneous polymerization of hydrophobic monomers in a bio-based dl-menthol/1-tetradecanol eutectic mixture by ATRP and RAFT polymerization. Green Chemistry, RSC Publishing.
- The Science Behind Hydrophobic Acrylic Lens Materials. CRST Global.
- Acrylate Polymer Uses Across Industries. E Plus Chemical Co.,Ltd.
- Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary. (2021). American Chemical Society.
- Acrylic Monomers for Biomaterials Research. TCI AMERICA.
- Key Facts about Acrylate Monomers. Gantrade Corporation.
- Evolution of Dental Resin Adhesives—A Comprehensive Review. (2023). PMC, NIH.
- The effect of acrylate-based dental adhesive solvent content on microleakage in composite restorations. (2016). PMC, NIH.
- The Origins of Acrylates and Adhesive Technologies in Dentistry. (2021). PubMed.
Sources
- 1. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ACRYLIC ACID TETRADECYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. gantrade.com [gantrade.com]
- 6. nbinno.com [nbinno.com]
- 7. chembk.com [chembk.com]
- 8. epluschemical.com [epluschemical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Homogeneous polymerization of hydrophobic monomers in a bio-based dl-menthol/1-tetradecanol eutectic mixture by ATRP and RAFT polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Acrylic Monomers for Biomaterials Research | TCI AMERICA [tcichemicals.com]
- 12. Acrylic Polymers in the Healthcare Industry - Gellner Industrial, LLC [gellnerindustrial.com]
- 13. Evolution of Dental Resin Adhesives—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Origins of Acrylates and Adhesive Technologies in Dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of acrylate-based dental adhesive solvent content on microleakage in composite restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ACRYLIC ACID TETRADECYL ESTER - Safety Data Sheet [chemicalbook.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. Tetradecyl Acrylate | 21643-42-5 | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide to Tetradecyl Acrylates: Physicochemical Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of tetradecyl acrylate, a long-chain alkyl acrylate monomer. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the core physicochemical properties, with a particular focus on its boiling point, detailed methodologies for its synthesis and characterization, and its emerging applications. The content herein is structured to provide not just procedural steps but also the underlying scientific rationale to empower effective application and innovation.
Introduction to Tetradecyl Acrylate
Tetradecyl acrylate (TDA), also known as myristyl acrylate, is an organic chemical compound classified as an acrylate ester.[1][2] Its structure, featuring a 14-carbon alkyl chain (the tetradecyl group) attached to an acrylate functional group, imparts a unique combination of hydrophobicity and reactivity. This dual nature makes it a valuable monomer in polymer synthesis for a wide range of applications, from industrial coatings to advanced biomedical materials.[3][4] The acrylate moiety serves as a reactive site for polymerization, enabling the formation of long-chain polymers with tailored properties.[4]
Physicochemical Properties of Tetradecyl Acrylate
A thorough understanding of the physicochemical properties of tetradecyl acrylate is fundamental to its application. These properties dictate its behavior in chemical reactions, its processing characteristics, and the ultimate performance of the polymers derived from it.
Boiling Point and Vapor Pressure
The boiling point of a substance is a critical parameter for its purification, handling, and application, particularly in processes involving distillation or high temperatures. For high-molecular-weight compounds like tetradecyl acrylate, the boiling point is typically reported at reduced pressures to prevent thermal decomposition.
Multiple sources indicate that tetradecyl acrylate has a boiling point of 138 °C at a pressure of 0.4 mmHg .[5][6][7][8][9] This low vapor pressure is a direct consequence of its long alkyl chain, which increases the van der Waals forces between molecules, thus requiring more energy to transition into the gaseous phase.[6][8]
The following table summarizes the key physicochemical properties of tetradecyl acrylate:
| Property | Value | Source(s) |
| CAS Number | 21643-42-5 | [5][10] |
| Molecular Formula | C₁₇H₃₂O₂ | [1][10] |
| Molecular Weight | 268.44 g/mol | [1][10] |
| Boiling Point | 138 °C / 0.4 mmHg | [5][6][7][8][9] |
| Melting Point | 14 °C | [5][8][9] |
| Density | 0.87 g/cm³ | [5][6][8] |
| Refractive Index | 1.4450 - 1.4490 | [6][8] |
| Vapor Pressure | 0.033 Pa at 25 °C | [6][8] |
| Water Solubility | 2 µg/L at 20 °C | [6][8] |
Synthesis and Purification of Tetradecyl Acrylate
The synthesis of tetradecyl acrylate is most commonly achieved through the esterification of tetradecanol with acrylic acid or via transesterification. The choice of method often depends on the desired purity, scale of production, and available starting materials.
Synthesis via Direct Esterification
Direct esterification involves the reaction of tetradecanol (a 14-carbon alcohol) with acrylic acid in the presence of an acid catalyst. This reaction is an equilibrium process, and therefore, the removal of water is crucial to drive the reaction towards the formation of the ester product.
A study on the synthesis of tetradecyl acrylate identified the following optimal conditions for direct esterification: a molar ratio of acrylic acid to tetradecanol of 1.1:1, p-toluenesulfonic acid as the catalyst at a concentration of 0.8% by weight, hydroquinone as a polymerization inhibitor at 0.6% by weight, a reaction temperature of 120 °C, and a reaction time of 4 hours.[9] Under these conditions, a yield of up to 99% was reported.[9]
Experimental Protocol: Synthesis of Tetradecyl Acrylate via Direct Esterification
Materials:
-
Tetradecanol (1-Tetradecanol)
-
Acrylic acid
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Toluene (for azeotropic removal of water)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine tetradecanol, toluene, p-toluenesulfonic acid, and hydroquinone. Begin stirring and gently heat the mixture to 60 °C to ensure all components are dissolved.[10]
-
Addition of Acrylic Acid: Add acrylic acid to the reaction mixture. The molar ratio of acrylic acid to tetradecanol should be approximately 1.1:1.[9]
-
Reaction: Increase the temperature to initiate reflux (approximately 120 °C).[9] The water produced during the esterification will be collected in the Dean-Stark apparatus.
-
Monitoring the Reaction: Continue the reaction until the theoretical amount of water has been collected, which typically takes around 4 hours.[9]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acrylic acid.[10]
-
Wash with deionized water, followed by a wash with saturated sodium chloride solution (brine).[10]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[10]
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
For higher purity, the crude product can be further purified by vacuum distillation.
-
Purification of Long-Chain Acrylates
The purification of long-chain acrylates like tetradecyl acrylate is critical to remove impurities such as unreacted starting materials, catalysts, and by-products, which can affect polymerization and the properties of the final polymer. A common purification strategy involves washing the crude product with a basic solution, followed by distillation.[11]
The following diagram illustrates the general workflow for the synthesis and purification of tetradecyl acrylate.
Caption: Workflow for the synthesis and purification of tetradecyl acrylate.
Analytical Characterization
To confirm the successful synthesis and purity of tetradecyl acrylate, several analytical techniques are employed. These methods provide information about the chemical structure and the presence of any impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of tetradecyl acrylate, the FTIR spectrum will show characteristic absorption bands for the ester and acrylate functionalities.
Key characteristic peaks in the FTIR spectrum of tetradecyl acrylate include:
-
~1720 cm⁻¹: C=O stretching of the ester group.[2]
-
~1630 cm⁻¹: C=C stretching of the acrylate group.[2]
-
~1250 cm⁻¹: C-O-C stretching of the ester group.[2]
-
~2840-2950 cm⁻¹: C-H stretching of the aliphatic chain.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are used to confirm the structure of tetradecyl acrylate. The chemical shifts and splitting patterns of the signals in the NMR spectra can be used to assign the different protons and carbons in the molecule.[12]
Applications of Tetradecyl Acrylate
The unique properties of tetradecyl acrylate and its corresponding polymers make them suitable for a variety of applications, including in the biomedical and pharmaceutical fields.
Industrial Applications
Polymers derived from tetradecyl acrylate are used in the manufacturing of coatings and adhesives.[3] The long alkyl chain provides hydrophobicity, which is desirable for creating water-repellent surfaces.
Biomedical and Pharmaceutical Applications
Long-chain alkyl acrylates are gaining interest in biomedical applications due to their biocompatibility and tunable properties.[4]
-
Drug Delivery: The hydrophobic nature of poly(tetradecyl acrylate) makes it a candidate for the encapsulation of poorly water-soluble drugs in nanocarriers like nanoparticles and micelles.[4] The long alkyl chains can form a hydrophobic core that protects the drug and allows for controlled release.
-
Biomaterials and Medical Devices: Polymers and copolymers of tetradecyl acrylate can be used to modify the surfaces of medical devices to improve their biocompatibility.[13] These coatings can reduce protein adsorption and cellular adhesion, which are critical factors in the performance of implants and other medical devices.
The logical progression from monomer synthesis to its application in drug delivery is depicted in the following diagram.
Caption: Logical flow from monomer to drug delivery application.
Safety and Handling
Tetradecyl acrylate is classified as causing skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[5] It may also cause respiratory irritation (H335).[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[6][8] Work should be conducted in a well-ventilated area or a fume hood.[6][8]
Conclusion
Tetradecyl acrylate is a versatile monomer with a unique combination of properties that make it valuable in both industrial and biomedical applications. Its high boiling point at reduced pressure is a key characteristic for its purification and processing. The ability to synthesize high-purity tetradecyl acrylate through well-defined protocols, such as direct esterification, allows for the production of polymers with tailored properties for applications ranging from hydrophobic coatings to advanced drug delivery systems. As research in materials science and drug development continues to advance, the demand for functional monomers like tetradecyl acrylate is expected to grow, opening up new avenues for innovation.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 88984, Tetradecyl acrylate. [Link]
-
Sunway Pharm Ltd. tetradecyl acrylate - CAS:21643-42-5. [Link]
-
FTIR spectrum of tetradecylacrylate Appearance of the ester group band... ResearchGate. [Link]
-
Chemdad. ACRYLIC ACID TETRADECYL ESTER Two Chongqing Chemdad Co. ,Ltd. [Link]
-
Oriprobe Information Services, Inc. The Synthesis of Tetradecyl Acrylate. [Link]
- Google Patents.
-
Ningbo Inno Pharmchem Co.,Ltd. Manufacturer of Tetradecyl Acrylate for Safe Industrial Applications. [Link]
-
International Journal of Innovative Research in Technology. Synthesis and Stereosequence Distribution Analysis of poly (Styrene-co-Ethyl Acrylate) by NMR Spectroscopy. [Link]
- Google Patents.
Sources
- 1. Tetradecyl methacrylate | C18H34O2 | CID 17351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DE10127941A1 - Production of (meth)acrylate esters by transesterification comprises recycling by-product alcohol to the production of the starting (meth)acrylate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aexcelcorp.com [aexcelcorp.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. caod.oriprobe.com [caod.oriprobe.com]
- 10. tetradecyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 11. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]
- 12. ijirt.org [ijirt.org]
- 13. US8647655B2 - Biocompatible polyacrylate compositions for medical applications - Google Patents [patents.google.com]
hydrophobicity of tetradecyl acrylate
An In-Depth Technical Guide to the Hydrophobicity of Tetradecyl Acrylate for Researchers and Drug Development Professionals
Executive Summary
Tetradecyl acrylate is a long-chain alkyl acrylate monomer prized for the pronounced hydrophobic properties it imparts to polymers. Its molecular structure, characterized by a 14-carbon alkyl chain, makes it and its corresponding polymer, poly(tetradecyl acrylate) (PTDA), highly water-repellent. This guide provides a comprehensive overview of the physicochemical basis of tetradecyl acrylate's hydrophobicity, detailed protocols for its quantitative characterization, and an exploration of its critical applications in drug development and biomedical science. For professionals in these fields, harnessing the offers powerful tools for creating advanced drug delivery systems, developing biocompatible and fouling-resistant surfaces for medical devices, and engineering functional materials for next-generation diagnostics.
Introduction to Tetradecyl Acrylate
Tetradecyl acrylate, also known as acrylic acid tetradecyl ester, is an organic compound that serves as a monomer for the synthesis of a variety of specialty polymers.[1] Its defining feature is its amphiphilic nature, consisting of a hydrophilic acrylate head and a long, hydrophobic tetradecyl tail.
Chemical Identity and Structure
The structure of tetradecyl acrylate is fundamental to its function. The long, saturated alkyl chain is nonpolar and drives the molecule's hydrophobic behavior, while the acrylate group provides a site for polymerization.
Caption: Molecular structure of tetradecyl acrylate.
Physicochemical Properties
The physical properties of tetradecyl acrylate reflect its significant nonpolar character. It is a liquid at room temperature with very low water solubility.[4][5]
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [6] |
| Melting Point | 14 °C | [4][5] |
| Boiling Point | 138 °C @ 0.4 mmHg | [4][5] |
| Density | 0.87 g/cm³ (at 20°C) | [4] |
| Water Solubility | 2 µg/L at 20°C | [4][5] |
| LogP | 7.22 at 25°C | [5] |
Synthesis and Purity Considerations
Tetradecyl acrylate is typically synthesized via the esterification of acrylic acid with tetradecanol.[7] The reaction is often catalyzed by an acid, such as p-toluenesulfonic acid.[8]
Expertise & Experience: From a practical standpoint, it is critical to include a polymerization inhibitor, such as hydroquinone or monomethyl ether of hydroquinone (MEHQ), during synthesis and storage.[1][8] The acrylate double bond is highly susceptible to spontaneous free-radical polymerization, especially when heated or exposed to light.[6] For reproducible results in research and development, using a monomer with high purity (>95%) is essential, as impurities can significantly alter surface properties and polymerization kinetics.[6]
The Physicochemical Basis of Hydrophobicity
The hydrophobicity of a material is fundamentally determined by its surface chemistry and topology. For polymers derived from tetradecyl acrylate, the dominant factor is the dense presentation of nonpolar alkyl chains at the surface.
The Role of the Tetradecyl Alkyl Chain
The 14-carbon alkyl chain is the primary driver of tetradecyl acrylate's hydrophobicity. In an aqueous environment, water molecules form highly ordered "cages" around nonpolar molecules, a process that is entropically unfavorable. To minimize this energy penalty, the nonpolar chains aggregate, expelling water from the interface. This phenomenon, known as the hydrophobic effect, is the reason poly(tetradecyl acrylate) surfaces strongly repel water.
Polymerization's Influence on Hydrophobicity
While the monomer itself is hydrophobic, its polymerization into poly(tetradecyl acrylate) (PTDA) creates a stable solid material where the hydrophobic properties are locked in. During polymerization, the reactive acrylate groups form the polymer backbone, orienting the long tetradecyl side chains outwards. This creates a surface with a low surface energy, chemically resembling paraffin wax, which is well-known for its water repellency.
Quantitative Characterization of Hydrophobicity
The most direct and widely accepted method for quantifying the hydrophobicity of a solid surface is through contact angle measurements.[9] A droplet of liquid placed on a surface will form a specific angle at the solid-liquid-vapor interface, which is dependent on the surface tension of the liquid and the surface energy of the solid.
Static Water Contact Angle (WCA) Measurement
A high water contact angle (>90°) is indicative of a hydrophobic surface.[9] For PTDA, the expected WCA is significantly above this threshold, confirming its water-repellent nature.
-
Substrate Preparation:
-
Select a smooth, inert substrate (e.g., silicon wafer or glass microscope slide).
-
Causality: A smooth surface is critical to minimize the influence of roughness on the intrinsic material wettability.
-
Clean the substrate rigorously. A common method is sonication in a sequence of acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen.
-
-
Polymer Film Deposition (Spin Coating):
-
Prepare a dilute solution of PTDA (e.g., 2% w/v) in a suitable solvent like toluene or tetrahydrofuran.
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the polymer solution onto the substrate.
-
Spin at a set speed (e.g., 2000 rpm) for a set time (e.g., 60 seconds) to create a thin, uniform film.
-
Anneal the coated substrate in a vacuum oven at a temperature above the polymer's glass transition temperature (Tg) but below its decomposition temperature to remove residual solvent and relax polymer chains.
-
-
Contact Angle Measurement:
-
Place the coated substrate on the stage of a contact angle goniometer.
-
Using a precision syringe, gently dispense a small droplet (e.g., 2-5 µL) of high-purity deionized water onto the surface.
-
Trustworthiness: Using a standardized droplet volume ensures consistency. The system must be free of vibrations to allow the droplet to reach equilibrium.
-
Capture a high-resolution image of the droplet at the solid-liquid interface.
-
Use the instrument's software to analyze the image and calculate the angle formed between the substrate surface and the tangent of the droplet.
-
Repeat the measurement at multiple locations on the surface to ensure statistical validity.
-
Data Presentation: Comparative Hydrophobicity
To contextualize the hydrophobicity of PTDA, its WCA can be compared to other common polymers.
| Polymer | Typical Water Contact Angle (°) | Hydrophobicity | Reference(s) |
| Poly(tetradecyl acrylate) (PTDA) | > 100 (estimated) | High | N/A* |
| Polydimethylsiloxane (PDMS) | ~107 | High | |
| Polyethylene (PE) | ~96 | High | |
| Poly(methyl methacrylate) (PMMA) | ~71 | Moderate | |
| Polyethylene terephthalate (PET) | ~72 | Moderate | |
| Poly(acrylic acid) (PAA) | < 20 | Low (Hydrophilic) | [10] |
Caption: Experimental workflow for static WCA measurement.
Applications in Drug Development and Biomedical Research
The robust -based polymers is not merely a scientific curiosity; it is a functional property that can be leveraged to solve significant challenges in medicine and biology.[11]
Formulation of Hydrophobic Drug Delivery Systems
Many promising therapeutic molecules are poorly water-soluble, which severely limits their bioavailability. Polymers like PTDA can be used to create colloidal drug carriers, such as nanoparticles, that encapsulate these hydrophobic drugs.[12]
-
Mechanism: In an aqueous environment, copolymers containing tetradecyl acrylate will self-assemble into core-shell structures (micelles or nanoparticles). The hydrophobic tetradecyl chains form a central core, creating a favorable environment for a hydrophobic drug to partition into. A hydrophilic outer shell (formed from a hydrophilic comonomer) stabilizes the particle in the bloodstream.
-
Benefits: This encapsulation protects the drug from degradation, improves its solubility, and can facilitate targeted delivery to diseased tissues. Acrylate-based polymers have been widely explored for transdermal drug delivery systems as well.[13]
Caption: Drug encapsulation within a hydrophobic core.
Development of Biocompatible and Fouling-Resistant Surfaces
When a medical device is implanted, its surface is immediately coated with proteins from the blood, an event known as biofouling. This can trigger an inflammatory response and compromise the device's function. Surface modification with hydrophobic polymers can mitigate this issue.[14][15][16]
-
Mechanism: While counterintuitive, highly hydrophobic surfaces can resist protein adsorption. This is because many proteins denature upon contact with a hydrophobic surface to expose their own hydrophobic residues, a process that is often energetically unfavorable. By preventing this initial protein layer from forming, the subsequent cascade of cell adhesion and fouling can be reduced.
-
Applications: This principle is applied to coatings for cardiovascular stents, catheters, and surgical tools to improve their biocompatibility and longevity in the body.[17] Acrylate and methacrylate polymers are frequently studied for these applications due to their good biocompatibility and tunable properties.[18][19]
Safety and Handling
Tetradecyl acrylate monomer is classified as a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn when handling the liquid monomer. All work should be conducted in a well-ventilated area or a chemical fume hood. The polymerized form, PTDA, is generally considered biologically inert and safe for biomedical applications, though specific biocompatibility testing is required for any end-use device.[18][20]
References
-
Dharmaratne, N. U., Jouaneh, T. M. M., & Mathers, R. T. (2018). Quantitative Measurements of Polymer Hydrophobicity Based on Functional Group Identity and Oligomer Length. Macromolecules. [Link]
-
National Center for Biotechnology Information. (n.d.). Tetradecyl acrylate. PubChem Compound Database. Retrieved from [Link]
-
Dharmaratne, N. U., Jouaneh, T. M. M., & Mathers, R. T. (2018). Quantitative Measurements of Polymer Hydrophobicity Based on Functional Group Identity and Oligomer Length. Macromolecules. [Link]
-
ChemBK. (2024). Acrylic Acid Tetradecyl Ester. Retrieved from ChemBK website. [Link]
-
Dharmaratne, N. U., et al. (2018). Quantitative Measurements of Polymer Hydrophobicity Based on Functional Group Identity and Oligomer Length. DigitalCommons@URI. [Link]
-
Dharmaratne, N. U., et al. (2018). Quantitative Measurements of Polymer Hydrophobicity Based on Functional Group Identity and Oligomer Length. OUCI. [Link]
-
ResearchGate. (2013). How to find out the amount of hydrophobicity in a polymer quantitatively? Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). ACRYLIC ACID TETRADECYL ESTER. Retrieved from Chemdad website. [Link]
-
Song, Z., Ge, J., & Jiang, Q. (2004). The Synthesis of Tetradecyl Acrylate. FINE CHEMICAL INTERMEDIATES. [Link]
-
Global Substance Registration System. (n.d.). TETRADECYL ACRYLATE. Retrieved from GSRS website. [Link]
-
Diversified Enterprises. (n.d.). Critical Surface Tension and Contact Angle with Water for Various Polymers. Retrieved from [Link]
-
ResearchGate. (2020). Properties and Applications of Acrylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymer Surface modification for biomedical applications. Retrieved from [Link]
-
Couvreur, P. (1988). Polyalkylcyanoacrylates as colloidal drug carriers. Critical Reviews in Therapeutic Drug Carrier Systems. [Link]
-
Novotny, O., Slepicka, P., & Svorcik, V. (2017). Surface Modification of Polymer Substrates for Biomedical Applications. Materials (Basel). [Link]
- Google Patents. (n.d.). Biocompatible polyacrylate compositions for medical applications.
-
3M. (2002). Novel Acrylate Adhesives for Transdermal Drug Delivery. Retrieved from [Link]
-
ResearchGate. (n.d.). Water contact angle of polyacrylic nanocomposite film. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface modification for biomedical applications using multi-component polymers. Retrieved from [Link]
-
Corsaro, C., et al. (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. Polymers. [Link]
-
National Center for Biotechnology Information. (2017). Surface Modification of Polymer Substrates for Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative analysis of biocompatibility: polyacrylates vs. polyvinyl esters. Retrieved from [Link]
-
MDPI. (n.d.). Surface Modification of Advanced Materials for Biomedical Applications. Retrieved from [Link]
-
SciSpace. (n.d.). Journal of Biomedical Materials Research Part A. Retrieved from [Link]
-
MDPI. (n.d.). Wetting Characteristics of Nanosilica-Poly (acrylic acid) Transparent Anti-Fog Coatings. Retrieved from [Link]
-
PubMed. (2021). Interactions between Acrylate/Methacrylate Biomaterials and Organic Foulants Evaluated by Molecular Dynamics Simulations of Simplified Binary Mixtures. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2023). Manufacturer of Tetradecyl Acrylate for Safe Industrial Applications. Retrieved from [Link]
-
ScienceDirect. (n.d.). Contact angle of organic liquids on poly(2-ethylhexyl acrylate-co-acrylic acid). Retrieved from [Link]
-
Science Publishing Group. (n.d.). International Journal of Biomedical Materials Research. Retrieved from [Link]
-
MDPI. (2022). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. Retrieved from [Link]
-
Semantic Scholar. (2019). Biocompatibility and adhesive strength properties of poly(methyl acrylate-co-acrylic acid) as a function of acrylic acid content. Retrieved from [Link]
-
American Coatings Association. (2001). Hydrophobic Coatings from Emulsion Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Water contact angles and images of latex films with different AA content. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Properties of Gelatin Methacryloyl (GelMA) Hydrogels and Their Recent Applications in Load-Bearing Tissue. Retrieved from [Link]
-
CRST Global. (2011). The Science Behind Hydrophobic Acrylic Lens Materials. Retrieved from [Link]
Sources
- 1. tetradecyl acrylate - CAS:21643-42-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chembk.com [chembk.com]
- 5. ACRYLIC ACID TETRADECYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Tetradecyl Acrylate | 21643-42-5 | TCI Deutschland GmbH [tcichemicals.com]
- 7. caod.oriprobe.com [caod.oriprobe.com]
- 8. tetradecyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Wetting Characteristics of Nanosilica-Poly (acrylic acid) Transparent Anti-Fog Coatings [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Polyalkylcyanoacrylates as colloidal drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Surface Modification of Polymer Substrates for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Surface Modification of Polymer Substrates for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. US8647655B2 - Biocompatible polyacrylate compositions for medical applications - Google Patents [patents.google.com]
- 18. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Free Radical Polymerization of Tetradecyl Acrylate for Advanced Material and Drug Delivery Applications
Introduction
Poly(tetradecyl acrylate) (pTDA) is a versatile polymer with significant potential in various fields, including coatings, adhesives, and, increasingly, in the pharmaceutical and drug development sectors. Its long alkyl side chain imparts unique properties such as hydrophobicity, a low glass transition temperature (Tg), and the capacity for self-assembly, making it an attractive candidate for creating specialized materials. In drug delivery, these characteristics are leveraged for the formulation of nanoparticles, microparticles, and matrices for controlled release applications.
This application note provides a comprehensive guide to the synthesis of poly(tetradecyl acrylate) via free radical polymerization. We will delve into the underlying chemical principles, provide detailed experimental protocols for both solution and bulk polymerization, and outline the essential characterization techniques to ensure the synthesis of a well-defined polymer. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of pTDA synthesis and characterization.
Principles of Free Radical Polymerization
Free radical polymerization is a chain-growth polymerization method widely used for a variety of vinyl monomers, including acrylates. The process consists of three main stages: initiation, propagation, and termination.
-
Initiation: A free radical initiator, upon thermal or photochemical decomposition, generates highly reactive radical species. These radicals then react with a tetradecyl acrylate monomer, breaking the double bond and creating a new radical center on the monomer unit.
-
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly extending the polymer chain.
-
Termination: The growth of the polymer chain is halted through various termination mechanisms, primarily combination (where two growing chains join) or disproportionation (where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains).
The choice of initiator, solvent, monomer concentration, and temperature significantly influences the polymerization kinetics, and consequently, the molecular weight, molecular weight distribution (polydispersity index, PDI), and architecture of the final polymer.
Visualization of the Polymerization Workflow
Caption: Workflow for the synthesis and characterization of poly(tetradecyl acrylate).
Materials and Equipment
| Reagents | Recommended Grade/Purity | Supplier Example |
| Tetradecyl acrylate (TDA) | ≥95%, stabilized | Sigma-Aldrich, TCI America |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich |
| Benzoyl Peroxide (BPO) | 97% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Methanol | ACS reagent, ≥99.8% | Fisher Scientific |
| Basic Alumina | Activated, Brockmann I | Sigma-Aldrich |
| Deuterated Chloroform (CDCl3) | 99.8 atom % D | Cambridge Isotope Laboratories |
| Equipment | Description |
| Schlenk Flask/Round-bottom flask | With condenser and magnetic stirrer |
| Schlenk Line/Nitrogen Inlet | For providing an inert atmosphere |
| Heating Mantle/Oil Bath | With temperature controller |
| Magnetic Stirrer | --- |
| Rotary Evaporator | For solvent removal |
| Vacuum Oven | For drying the polymer |
| Gel Permeation Chromatography (GPC) | For molecular weight analysis |
| Nuclear Magnetic Resonance (NMR) Spectrometer | For structural analysis |
| Differential Scanning Calorimeter (DSC) | For thermal analysis |
Experimental Protocols
PART 1: Monomer Purification
Commercial tetradecyl acrylate is typically supplied with an inhibitor (e.g., hydroquinone monomethyl ether, MEHQ) to prevent spontaneous polymerization during storage. This inhibitor must be removed prior to polymerization to achieve controlled and reproducible results.
Protocol 1: Purification of Tetradecyl Acrylate
-
Prepare a column packed with basic alumina.
-
Dissolve the tetradecyl acrylate monomer in a minimal amount of a non-polar solvent like hexane.
-
Pass the monomer solution through the alumina column. The alumina will adsorb the inhibitor.
-
Collect the purified monomer solution.
-
Remove the solvent using a rotary evaporator at a low temperature to avoid thermal polymerization.
-
The purified monomer should be used immediately or stored at a low temperature in the dark for a short period.
PART 2: Polymerization Procedures
Protocol 2: Solution Polymerization of Tetradecyl Acrylate
Solution polymerization is a common and convenient method that allows for good control over the reaction temperature and viscosity.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and condenser, add the purified tetradecyl acrylate (e.g., 10 g, 37.2 mmol) and anhydrous toluene (e.g., 20 mL).
-
Degassing: Purge the reaction mixture with dry nitrogen or argon for 30 minutes to remove dissolved oxygen, a known inhibitor of free radical polymerization.
-
Initiator Addition: In a separate vial, dissolve the initiator, for example, AIBN (e.g., 0.061 g, 0.37 mmol, for a monomer to initiator ratio of 100:1), in a small amount of toluene.
-
Polymerization: Heat the monomer solution to the desired reaction temperature (typically 60-70 °C for AIBN). Once the temperature has stabilized, inject the initiator solution into the reaction flask under a positive pressure of inert gas.
-
Reaction Monitoring: Allow the reaction to proceed for a predetermined time (e.g., 6-24 hours). The progress of the polymerization can be monitored by periodically taking small aliquots and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Work-up: After the desired reaction time, cool the flask to room temperature.
-
Precipitation: Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously. The poly(tetradecyl acrylate) will precipitate as a white solid.
-
Purification: Decant the supernatant and redissolve the polymer in a minimal amount of a good solvent (e.g., THF or chloroform). Repeat the precipitation step at least two more times to ensure the removal of unreacted monomer and initiator fragments.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 3: Bulk Polymerization of Tetradecyl Acrylate
Bulk polymerization is carried out without a solvent, which can be advantageous for certain applications as it avoids the need for solvent removal. However, heat dissipation can be more challenging.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar and a nitrogen inlet, add the purified tetradecyl acrylate (e.g., 10 g, 37.2 mmol) and the initiator (e.g., AIBN, 0.061 g, 0.37 mmol).
-
Degassing: Thoroughly degas the mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-70 °C). As the polymerization proceeds, the viscosity of the mixture will increase significantly.
-
Work-up: Due to the high viscosity of the resulting polymer, the reaction is typically stopped at a desired conversion rather than being driven to completion. To stop the reaction, rapidly cool the vessel in an ice bath.
-
Purification: Dissolve the highly viscous product in a suitable solvent like THF and proceed with the precipitation and drying steps as described in the solution polymerization protocol (Protocol 2, steps 7-9).
Characterization of Poly(tetradecyl acrylate)
Thorough characterization of the synthesized pTDA is crucial to ensure it meets the desired specifications for its intended application.
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
| Parameter | Typical Value Range |
| Mn ( g/mol ) | 10,000 - 100,000 |
| Mw ( g/mol ) | 15,000 - 200,000 |
| PDI | 1.5 - 3.0 |
Note: These values can be tailored by adjusting the monomer-to-initiator ratio, reaction time, and temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the polymer and to determine the monomer conversion.
Expected ¹H NMR (CDCl₃) Chemical Shifts for Poly(tetradecyl acrylate):
-
δ 4.0 ppm (broad singlet): -O-CH ₂- protons of the ester group.
-
δ 2.3 ppm (broad multiplet): -CH - proton of the polymer backbone.
-
δ 1.2-1.7 ppm (broad multiplet): -CH ₂- protons of the polymer backbone and the long alkyl chain.
-
δ 0.9 ppm (triplet): Terminal -CH ₃ protons of the alkyl chain.
The disappearance of the vinyl proton signals of the monomer (typically between 5.8 and 6.4 ppm) confirms polymerization.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal properties of the polymer, most notably the glass transition temperature (Tg). The long alkyl side chain of pTDA results in a low Tg.
| Thermal Property | Typical Value |
| Glass Transition Temperature (Tg) | -20 to 0 °C |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Polymerization | - Incomplete removal of inhibitor- Presence of oxygen- Inactive initiator- Low reaction temperature | - Ensure thorough purification of the monomer.- Adequately degas the reaction mixture.- Use a fresh batch of initiator.- Increase the reaction temperature. |
| High Polydispersity (PDI > 3) | - High initiator concentration- High reaction temperature leading to side reactions- Chain transfer reactions | - Decrease the initiator concentration.- Lower the reaction temperature.- Consider using a chain transfer agent for better control. |
| Low Molecular Weight | - High initiator concentration- High reaction temperature | - Decrease the initiator concentration.- Lower the reaction temperature. |
| Gel Formation (in bulk polymerization) | - Poor heat dissipation leading to autoacceleration (Trommsdorff effect) | - Conduct the polymerization at a lower temperature.- Stop the reaction at a lower conversion.- Consider solution polymerization for better heat control. |
Conclusion
This application note provides a detailed framework for the successful synthesis and characterization of poly(tetradecyl acrylate) via free radical polymerization. By carefully controlling the experimental parameters outlined in the provided protocols, researchers can produce pTDA with tailored molecular weights and properties suitable for a range of advanced applications, from novel coatings to sophisticated drug delivery systems. The characterization and troubleshooting guides further support the reliable and reproducible synthesis of this versatile polymer.
References
-
Sivaram, S. (n.d.). Controlled Free Radical Polymerization. National Chemical Laboratory, Pune, India. Available at: [Link]
- Nagase, Y., et al. (1987). Permeability of poly(N-dodecylacrylamide-co-acrylic acid) to solutes in aqueous solution. Journal of Polymer Science Part A: Polymer Chemistry, 25(1), 1-10.
-
Beuermann, S., & Buback, M. (2002). Rate coefficients of free-radical polymerization deduced from pulsed laser experiments. Progress in Polymer Science, 27(2), 191-254. Available at: [Link]
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
- Greszta, D., Mardare, D., & Matyjaszewski, K. (1994). “Living”/controlled radical polymerization. 1. The effect of nitroxyl radicals on the kinetics of the bulk polymerization of styrene. Macromolecules, 27(3), 638-644.
- Harrisson, S., & Perrier, S. (2008). *Kinetic modeling of reversible addition–
Tetradecyl Acrylate in Polymer Synthesis: A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of polymers using tetradecyl acrylate, a versatile monomer for creating materials with unique hydrophobic properties. These polymers are finding increasing applications in advanced fields, particularly in drug delivery systems. This document offers detailed application notes and protocols for researchers, scientists, and professionals in drug development, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale for experimental choices.
Introduction to Tetradecyl Acrylate: A Hydrophobic Building Block
Tetradecyl acrylate (TDA) is an acrylic monomer characterized by a C14 alkyl chain. Its chemical structure, featuring a long hydrophobic alkyl chain and a reactive acrylate group, makes it an invaluable component in polymer synthesis.[1] The lengthy tetradecyl group imparts significant hydrophobicity, leading to polymers with low water absorption, good barrier properties, and a low glass transition temperature (Tg). These characteristics are highly desirable in a range of applications, from coatings and adhesives to sophisticated drug delivery vehicles where controlled release and biocompatibility are paramount.
Table 1: Physicochemical Properties of Tetradecyl Acrylate
| Property | Value | Source |
| IUPAC Name | tetradecyl prop-2-enoate | [2] |
| CAS Number | 21643-42-5 | [2] |
| Molecular Formula | C₁₇H₃₂O₂ | [2] |
| Molecular Weight | 268.4 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 147-154 °C at 0.093 kPa | [4] |
Polymerization Techniques for Tetradecyl Acrylate
The vinyl group in tetradecyl acrylate allows it to be readily polymerized through several methods. The choice of polymerization technique is critical as it dictates the polymer's molecular weight, architecture, and dispersity, which in turn influence its final properties and applications.
Free Radical Polymerization
Conventional free radical polymerization (FRP) is a robust and widely used method for polymerizing acrylate monomers.[5][6] It is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals.
The primary advantage of FRP is its simplicity and tolerance to a wide range of functional groups and reaction conditions.[5] However, it offers limited control over the polymerization process, leading to polymers with broad molecular weight distributions (high dispersity, Đ).[5] For applications where precise control over polymer architecture is not critical, FRP is an efficient and cost-effective method.
Materials:
-
Tetradecyl acrylate (TDA), inhibited
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or nitrogen inlet
-
Syringes and needles
Procedure:
-
Monomer Purification: To remove the inhibitor, pass the tetradecyl acrylate through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask, dissolve the purified tetradecyl acrylate (e.g., 10 g, 37.2 mmol) and AIBN (e.g., 0.061 g, 0.37 mmol, for a monomer to initiator ratio of 100:1) in anhydrous toluene (e.g., 20 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture under a nitrogen atmosphere. The polymerization time will influence the molecular weight and conversion; a typical reaction time is 6-24 hours.
-
Termination and Precipitation: After the desired time, cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified poly(tetradecyl acrylate) in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Workflow for Free Radical Polymerization of TDA
Caption: Workflow for the synthesis of poly(tetradecyl acrylate) via free radical polymerization.
Emulsion Polymerization
Emulsion polymerization is a water-based technique that is particularly useful for producing high molecular weight polymers with a rapid polymerization rate.[7] It is an environmentally friendly alternative to solution polymerization that uses organic solvents.
In emulsion polymerization, the hydrophobic monomer is dispersed in an aqueous phase with the aid of a surfactant. Polymerization is initiated in the aqueous phase, and the growing polymer chains enter the monomer-swollen surfactant micelles, where propagation occurs. This compartmentalization of reaction sites leads to a high local monomer concentration and a low probability of bimolecular termination, resulting in high molecular weights and fast reaction rates.[8][9] For hydrophobic monomers like tetradecyl acrylate, the choice of surfactant and agitation is crucial for forming a stable emulsion.
Materials:
-
Tetradecyl acrylate (TDA)
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Potassium persulfate (KPS) (initiator)
-
Sodium bicarbonate (NaHCO₃) (buffer)
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle or oil bath
Procedure:
-
Aqueous Phase Preparation: In the reaction flask, dissolve SDS (e.g., 0.5 g) and sodium bicarbonate (e.g., 0.1 g) in deionized water (e.g., 100 mL). Purge the solution with nitrogen for 30 minutes to remove oxygen.
-
Monomer Emulsion Preparation: In a separate beaker, prepare a pre-emulsion by adding tetradecyl acrylate (e.g., 20 g) to a solution of SDS (e.g., 0.2 g) in deionized water (e.g., 20 mL) and stirring vigorously.
-
Initiation: Heat the aqueous phase in the reactor to 70 °C under a nitrogen atmosphere with stirring. Add a portion of the KPS initiator (e.g., 0.1 g dissolved in 5 mL of water) to the reactor.
-
Monomer Feed: After a few minutes, start the continuous addition of the monomer pre-emulsion to the reactor using the dropping funnel over a period of 2-3 hours.
-
Polymerization: After the monomer addition is complete, add the remaining KPS solution and continue the reaction for another 2 hours at 70 °C to ensure high monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature. Filter the resulting latex through a fine mesh to remove any coagulum.
Workflow for Emulsion Polymerization of TDA
Caption: Workflow for the synthesis of poly(tetradecyl acrylate) latex via emulsion polymerization.
Controlled Radical Polymerization: ATRP and RAFT
For applications requiring well-defined polymer architectures, such as in drug delivery, controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are indispensable.[10][11] These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low Đ), and complex architectures like block copolymers.[10][11][12]
ATRP is a versatile CRP method that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains.[13][14]
Scientific Rationale:
The key to ATRP is the establishment of a dynamic equilibrium between active (radical) and dormant (halide-capped) polymer chains, mediated by the transition metal complex.[13] This equilibrium keeps the concentration of active radicals low, minimizing termination reactions and allowing for controlled chain growth. The molecular weight of the resulting polymer is determined by the ratio of monomer to initiator, and the polymerization can be "living," meaning it can be reinitiated to form block copolymers.[13][15]
Experimental Protocol: ATRP of Tetradecyl Acrylate
Materials:
-
Tetradecyl acrylate (TDA), purified
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Schlenk line
-
Syringes and needles
Procedure:
-
Reaction Setup: To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and a stir bar. Seal the flask and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
Addition of Reagents: Under a nitrogen atmosphere, add purified tetradecyl acrylate (e.g., 5.37 g, 20 mmol), anisole (e.g., 5 mL), and PMDETA (e.g., 20.8 μL, 0.1 mmol) via syringe.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
-
Initiation: After the final thaw, backfill the flask with nitrogen. Add the initiator, EBiB (e.g., 14.7 μL, 0.1 mmol), via syringe to start the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 60 °C and stir. Monitor the reaction by taking samples periodically for conversion and molecular weight analysis.
-
Termination: To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air. Dilute with a suitable solvent like tetrahydrofuran (THF).
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.
RAFT polymerization is another powerful CRP technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to control the polymerization.[4][16][17][18]
Scientific Rationale:
RAFT polymerization proceeds via a degenerative chain transfer mechanism where the growing polymer radical reacts with the CTA to form a dormant species.[16][18] This dormant species can then fragment to release a new radical that can initiate another polymer chain. This rapid exchange between active and dormant species ensures that all chains have an equal probability of growing, leading to a narrow molecular weight distribution.[4][17] RAFT is known for its compatibility with a wide range of monomers and functional groups.[4]
Experimental Protocol: RAFT Polymerization of Tetradecyl Acrylate
Materials:
-
Tetradecyl acrylate (TDA), purified
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Schlenk line
-
Syringes and needles
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve tetradecyl acrylate (e.g., 5.37 g, 20 mmol), CPDT (e.g., 69.1 mg, 0.2 mmol), and AIBN (e.g., 6.6 mg, 0.04 mmol) in 1,4-dioxane (e.g., 5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles.
-
Polymerization: After the final thaw, backfill with nitrogen and place the flask in a preheated oil bath at 70 °C.
-
Monitoring and Termination: Monitor the polymerization by taking samples for analysis. To stop the reaction, cool the flask to room temperature and expose the contents to air.
-
Purification: Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Characterization of Poly(tetradecyl acrylate)
Thorough characterization of the synthesized polymers is essential to ensure they meet the desired specifications for their intended application.
Table 2: Key Characterization Techniques for Poly(tetradecyl acrylate)
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[12][19][20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the polymer, determines monomer conversion, and can be used to analyze copolymer composition.[12][21][22] |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) and melting temperature (Tm) if the polymer is semi-crystalline.[19][21] |
Applications in Drug Delivery
The hydrophobic nature and low Tg of poly(tetradecyl acrylate) and its copolymers make them excellent candidates for various drug delivery applications.[3]
Nanoparticles for Controlled Release
Poly(tetradecyl acrylate)-based nanoparticles can be formulated to encapsulate hydrophobic drugs, enhancing their solubility and providing a sustained release profile.[2][11][23][24]
This protocol is an adaptation of the emulsion polymerization method described earlier, with the inclusion of a hydrophobic drug during the polymerization process.
-
Follow the emulsion polymerization protocol (Section 2.2).
-
Dissolve the hydrophobic drug in the tetradecyl acrylate monomer before preparing the pre-emulsion. The amount of drug will depend on the desired loading capacity.
-
Proceed with the polymerization as described. The drug will be encapsulated within the polymer nanoparticles as they form.
-
After polymerization, the drug-loaded nanoparticle suspension can be purified by dialysis to remove unencapsulated drug and other small molecules.
Amphiphilic Block Copolymers for Micellar Drug Delivery
By combining a hydrophobic block of poly(tetradecyl acrylate) with a hydrophilic block (e.g., poly(ethylene glycol) or poly(acrylic acid)), amphiphilic block copolymers can be synthesized.[1][10][15][25][26][27] In aqueous media, these copolymers self-assemble into micelles with a hydrophobic core and a hydrophilic corona. The hydrophobic core can serve as a reservoir for hydrophobic drugs.
ATRP and RAFT are the preferred methods for synthesizing well-defined block copolymers.[13][15][25] A typical approach involves:
-
Synthesizing a hydrophilic macroinitiator (for ATRP) or macro-CTA (for RAFT).
-
Using this macro-species to initiate the polymerization of tetradecyl acrylate, thereby growing the hydrophobic block.
Logical Relationship of Amphiphilic Block Copolymer Synthesis
Caption: General scheme for the synthesis of amphiphilic block copolymers using controlled radical polymerization.
Safety and Handling
Tetradecyl acrylate is classified as a skin and eye irritant.[2][15][23] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Tetradecyl acrylate is a highly versatile monomer for the synthesis of hydrophobic polymers with tunable properties. The choice of polymerization technique is paramount in tailoring the polymer's characteristics for specific applications. Conventional free radical and emulsion polymerizations offer straightforward routes to high molecular weight polymers, while controlled radical polymerization techniques like ATRP and RAFT provide precise control over polymer architecture, which is crucial for advanced applications such as drug delivery. The protocols and application notes provided in this guide serve as a foundation for researchers to explore the full potential of tetradecyl acrylate in their work.
References
- Unlocking Material Potential: The Versatility of Tetradecyl Acrylate in Chemical Synthesis. (n.d.).
-
PubChem. (n.d.). Tetradecyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]
- Davis, K. A., & Matyjaszewski, K. (2002).
- Wang, J. S., & Matyjaszewski, K. (1995). Controlled/"living" radical polymerization. Atom transfer radical polymerization in the presence of transition-metal complexes. Journal of the American Chemical Society, 117(20), 5614–5615.
- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379–410.
- Hawker, C. J., Bosman, A. W., & Harth, E. (2001). New Polymer Synthesis by Nitroxide Mediated Living Radical Polymerizations. Chemical Reviews, 101(12), 3661–3688.
- Chiefari, J., Chong, Y. K., Ercole, F., Krstina, J., Jeffery, J., Le, T. P. T., ... & Thang, S. H. (1998). Living free-radical polymerization by reversible addition− fragmentation chain transfer: The RAFT process. Macromolecules, 31(16), 5559–5562.
- Matyjaszewski, K. (Ed.). (2000). Controlled/living radical polymerization: progress in ATRP, NMP, and RAFT. American Chemical Society.
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
- Waseda University. (2004). Stable free radical polymerization kinetics of alkyl acrylate monomers using in situ FTIR spectroscopy: Influence of hydroxyl-containing monomers and additives. Macromolecular Chemistry and Physics, 205(5), 692-698.
- RadTech. (2012).
-
JOCPR. (n.d.). A Review on Recent Trends and Various Preparation Techniques of Polymeric Nanoparticles. Retrieved from [Link]
- Zhuang, X., Xiao, C., Oyaizu, K., et al. (2010). Synthesis of amphiphilic block copolymers bearing stable nitroxyl radicals. Polymer Chemistry, 1(12), 1644-1652.
- Royal Society of Chemistry. (n.d.). Synthesis and characterization of amphiphilic diblock copolymers of 2-(1-imidazolyl)
-
MDPI. (n.d.). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. Retrieved from [Link]
- Oh, J. K. (2011). Polylactide (PLA)-based amphiphilic block copolymers: synthesis, self-assembly, and biomedical applications.
-
Slideshare. (n.d.). Application Of Polymer In Controlled Release Formulation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Guide to the Synthesis of Block Copolymers using Reversible- Addition Fragmentation chain Transfer (RAFT) Polymerization. Retrieved from [Link]
-
ResearchGate. (2017). RAFT Polymerization—A User Guide. Retrieved from [Link]
-
YouTube. (2020). RAFT Polymerization Overview. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of acrylic polymers for pharmaceutical coatings.
-
YouTube. (2017). #009: Emulsion Polymerization - Making Polymer Nanoparticles. Retrieved from [Link]
-
MIT OpenCourseWare. (2006). Free Radical Polymerization. Retrieved from [Link]
- SciSpace. (2018). Synthesis and Characterization of Emulsion Polymerization of Acrylate Monomers. World Scientific News, 113, 78-86.
-
ResearchGate. (n.d.). Polymers characterization by 1H NMR, DSC and GPC. Retrieved from [Link]
-
RadTech. (n.d.). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. Retrieved from [Link]
-
Digital Commons @ Cal Poly. (n.d.). Synthesis and Optimization of Emulsion Polymers. Retrieved from [Link]
-
NJC. (n.d.). Controlled Release From Crosslinked Polyacrylic acid As Drug Delivery Theophylline. Retrieved from [Link]
-
PubMed. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Retrieved from [Link]
-
Pure and Applied Chemistry. (n.d.). Two-dimensional NMR studies of acrylate copolymers*. Retrieved from [Link]
-
PMC. (2008). Gel Permeation Chromatography Characterization of the Chain Length Distributions in Thiol-Acrylate Photopolymer Networks. Retrieved from [Link]
-
ResearchGate. (2006). (PDF) Synthesis of acrylate polymers by a novel emulsion polymerization for adhesive applications. Retrieved from [Link]
-
PMC. (2024). Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Controlled Release of Highly Hydrophilic Drugs from Novel Poly(Magnesium Acrylate) Matrix Tablets. Retrieved from [Link]
-
Swaminathan Sivaram. (n.d.). Controlled Free Radical Polymerization. Retrieved from [Link]
-
AZoM. (2012). Controlled Release Materials and Applications. Retrieved from [Link]
-
Suzhou Senfeida Chemical Co., Ltd. (2023). The Synthesis Method Of Dodecyl Acrylate. Retrieved from [Link]
-
IRIS . (2024). Tailoring copolymer architectures and macromolecular interactions for enhanced nanotherapeutic delivery. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). (Controlled) Free radical (co)polymerization of multivinyl monomers: strategies, topological structures and biomedical applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereochemical Characterization of Poly(pentyl acrylate) by One and Two Dimensional NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. Synthesis of amphiphilic star block copolymers and their evaluation as transdermal carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Application Of Polymer In Controlled Release Formulation | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. opencw.aprende.org [opencw.aprende.org]
- 6. swaminathansivaram.in [swaminathansivaram.in]
- 7. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 8. cms-ic.chempoint.com [cms-ic.chempoint.com]
- 9. m.youtube.com [m.youtube.com]
- 10. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 11. Development of nanoparticulate drug delivery systems based on thiolated poly(acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Gel Permeation Chromatography Characterization of the Chain Length Distributions in Thiol-Acrylate Photopolymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijeas.org [ijeas.org]
- 22. publications.iupac.org [publications.iupac.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis and characterization of amphiphilic diblock copolymers of 2-(1-imidazolyl)ethyl methacrylate and styrene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Polylactide (PLA)-based amphiphilic block copolymers: synthesis, self-assembly, and biomedical applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Tetradecyl Acrylates in Advanced Coatings
For: Researchers, scientists, and drug development professionals.
Introduction: The Role of Tetradecyl Acrylate in High-Performance Coatings
Tetradecyl acrylate (TDA) is a long-chain alkyl acrylate monomer that serves as a critical building block in the formulation of advanced coatings. Its defining feature is the 14-carbon alkyl chain, which imparts significant hydrophobicity and other desirable properties to the resulting polymer. When incorporated into a polymer backbone, typically through copolymerization with other acrylic monomers, TDA allows for precise control over the coating's performance characteristics. The long alkyl side chains act as internal plasticizers, enhance water resistance, and can be leveraged to create coatings with low surface energy, leading to applications in self-cleaning, anti-fouling, and protective coatings.[1][2] This document provides a comprehensive guide to utilizing tetradecyl acrylate in various coating formulations, offering detailed application notes, experimental protocols, and characterization methods.
Core Concepts: Leveraging the C14 Alkyl Chain
The primary advantage of incorporating tetradecyl acrylate into a coating formulation lies in its ability to dramatically increase the hydrophobicity of the surface. The long, nonpolar tetradecyl chains orient themselves at the coating-air interface, which significantly lowers the surface energy and results in a high water contact angle.[1][2] This phenomenon can lead to a "lotus effect," where water beads up and rolls off the surface, carrying contaminants with it.
Key performance enhancements achievable with tetradecyl acrylate include:
-
Increased Hydrophobicity: The C14 alkyl chain leads to a significant increase in the water contact angle, making the coating highly water-repellent.[1][2]
-
Improved Water Resistance: The hydrophobic nature of TDA-containing polymers prevents water ingress, protecting the underlying substrate from corrosion and degradation.
-
Enhanced Flexibility: The long alkyl chains can increase the free volume within the polymer matrix, acting as an internal plasticizer and improving the flexibility of the coating.
-
Tailorable Surface Properties: Through copolymerization with other functional monomers, the surface properties of the coating can be fine-tuned for specific applications, such as controlling adhesion and tack.[1]
Application Notes: Formulation Strategies
Hydrophobic and Protective Coatings (Solvent-Borne)
The most direct application of tetradecyl acrylate is in the formulation of solvent-borne hydrophobic coatings. In these systems, TDA can be copolymerized with harder monomers like methyl methacrylate (MMA) to balance hydrophobicity with mechanical strength and durability.
Formulation Insights:
-
Monomer Selection: The ratio of TDA to co-monomers is critical. Higher TDA content leads to greater hydrophobicity but may result in a softer, more flexible coating. A common starting point is a TDA content of 10-30% by weight of the total monomer mixture.
-
Solvent System: A solvent system that can dissolve both the monomers and the resulting polymer is essential. Aromatic hydrocarbons (e.g., toluene, xylene) or esters (e.g., butyl acetate) are often suitable choices.
-
Initiator: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the polymerization. The choice of initiator will depend on the desired reaction temperature.
Waterborne Hydrophobic Coatings
Developing waterborne hydrophobic coatings with TDA presents a challenge due to the inherent hydrophobicity of the monomer. Emulsion polymerization is the preferred method for this application. To successfully incorporate TDA into a stable latex, the use of a more hydrophilic co-monomer is often necessary to facilitate polymerization in an aqueous medium.[3]
Formulation Insights:
-
Co-monomer Strategy: A key strategy is to copolymerize TDA with a more hydrophilic, bio-based monomer like tetrahydrofurfuryl methacrylate (THFM).[3] THFM aids in the incorporation of hydrophobic monomers and improves film formation.[3]
-
Surfactant System: A robust surfactant system is crucial for stabilizing the monomer droplets and the resulting polymer particles in the emulsion. A combination of anionic and non-ionic surfactants is often employed.
-
Process: A semi-continuous or seeded emulsion polymerization process can provide better control over particle size and morphology, which are critical for film formation and coating performance.[4]
UV-Curable Coatings
Tetradecyl acrylate can also be utilized as a reactive diluent in UV-curable coating formulations.[5][6][7] In this context, it helps to reduce the viscosity of the formulation for ease of application while also contributing to the final properties of the cured film, such as hydrophobicity and flexibility.[7]
Formulation Insights:
-
Oligomer Selection: TDA is typically blended with oligomers such as epoxy acrylates, urethane acrylates, or polyester acrylates, which form the backbone of the cured coating.[5][8]
-
Photoinitiator: A suitable photoinitiator is required to absorb UV light and initiate the free-radical polymerization of the acrylate groups.[6] The choice of photoinitiator will depend on the UV source and the desired cure speed.
-
Crosslinking: The degree of crosslinking, and thus the hardness and chemical resistance of the coating, can be controlled by incorporating multifunctional acrylates into the formulation.[7]
Experimental Protocols
Protocol 1: Synthesis of a TDA-MMA Copolymer for a Solvent-Borne Hydrophobic Coating
This protocol describes the solution polymerization of tetradecyl acrylate and methyl methacrylate.
Materials:
-
Tetradecyl acrylate (TDA)
-
Methyl methacrylate (MMA)
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Nitrogen gas
-
Three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the condenser, stirrer, and nitrogen inlet. Purge the system with nitrogen for 15-20 minutes to remove oxygen.
-
Monomer and Solvent Addition: In the flask, dissolve the desired amounts of TDA and MMA in toluene. A typical starting ratio could be 20 wt% TDA and 80 wt% MMA. The total monomer concentration in the solvent should be around 40-50 wt%.
-
Initiator Addition: Add the initiator, AIBN (typically 0.5-2 wt% based on the total monomer weight), to the monomer solution.
-
Polymerization: Heat the reaction mixture to 70-80°C with continuous stirring under a nitrogen atmosphere.
-
Reaction Monitoring: Maintain the temperature for 4-6 hours. The progress of the reaction can be monitored by measuring the solid content of the solution over time.
-
Completion and Cooling: Once the desired conversion is achieved (typically >95%), cool the reactor to room temperature. The resulting polymer solution is ready for formulation into a coating.
Coating Formulation and Application:
-
Formulation: The synthesized polymer solution can be further diluted with toluene or other suitable solvents to achieve the desired application viscosity. Additives such as leveling agents and UV stabilizers can be incorporated at this stage.
-
Application: Apply the formulated coating to a prepared substrate (e.g., glass slide, metal panel) using techniques such as spin coating, dip coating, or spray coating.
-
Curing: Allow the solvent to evaporate at room temperature, followed by drying in an oven at a temperature slightly above the glass transition temperature of the polymer to ensure complete solvent removal and film formation.
Protocol 2: Emulsion Polymerization for a Waterborne TDA-Based Coating
This protocol outlines a semi-continuous emulsion polymerization process for creating a TDA-containing latex.
Materials:
-
Tetradecyl acrylate (TDA)
-
Methyl methacrylate (MMA)
-
Methacrylic acid (MAA) (for stability and adhesion)
-
Anionic surfactant (e.g., sodium dodecyl sulfate)
-
Non-ionic surfactant (e.g., Triton X-405)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
-
Sodium bicarbonate (buffer)
-
Ammonia (for pH adjustment)
-
Reactor with a mechanical stirrer, condenser, nitrogen inlet, and feeding pumps
Procedure:
-
Initial Charge: Charge the reactor with deionized water, a portion of the surfactant mixture, and the buffer. Purge with nitrogen and heat to 80-85°C.
-
Monomer Emulsion Preparation: In a separate vessel, prepare a pre-emulsion of the monomers (TDA, MMA, MAA), the remaining surfactants, and deionized water by stirring vigorously.
-
Initiation: Add a small portion of the initiator solution (KPS dissolved in deionized water) to the reactor to create seed particles.
-
Monomer Feed: After the seed stage, begin the continuous feeding of the monomer pre-emulsion and the remaining initiator solution into the reactor over a period of 2-3 hours.
-
Post-Reaction: After the feeds are complete, maintain the temperature for another 1-2 hours to ensure complete monomer conversion.[1]
-
Cooling and Neutralization: Cool the reactor to room temperature and neutralize the latex with ammonia to a pH of 7-8.[1]
-
Filtration: Filter the latex through a fine mesh to remove any coagulum.
Coating Formulation and Application:
-
Formulation: The resulting latex can be formulated with coalescing agents, thickeners, and other additives to optimize film formation and rheology.
-
Application: Apply the formulated waterborne coating to a substrate using standard techniques.
-
Drying and Film Formation: Allow the water to evaporate at ambient temperature, followed by a period of coalescence to form a continuous film.
Characterization and Performance Evaluation
A comprehensive evaluation of the performance of TDA-based coatings is crucial. The following table summarizes key characterization techniques.
| Property | Technique | Purpose |
| Hydrophobicity | Contact Angle Goniometry | To quantify the water repellency of the coating surface by measuring the static and dynamic contact angles of a water droplet. |
| Surface Morphology | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) | To visualize the surface topography and roughness of the coating, which can influence its hydrophobic properties. |
| Mechanical Properties | Pencil Hardness Test, Cross-hatch Adhesion Test, Mandrel Bend Test | To assess the hardness, adhesion to the substrate, and flexibility of the coating. |
| Chemical Resistance | Spot Tests | To evaluate the resistance of the coating to various chemicals such as acids, bases, and solvents. |
| Weathering Resistance | Accelerated Weathering (QUV) | To simulate the effects of sunlight, moisture, and heat on the long-term durability of the coating.[9] |
Visualizations
Workflow for Solvent-Borne TDA Coating Formulation
Caption: Workflow for the formulation of a solvent-borne TDA coating.
Mechanism of Hydrophobicity in TDA-Based Coatings
Caption: Orientation of hydrophobic side chains at the coating-air interface.
References
- Benchchem. Application of Tetracosyl Acrylate in Coatings and Adhesives: Detailed Application Notes and Protocols.
- Benchchem. Application Notes and Protocols: Imparting Hydrophobicity with Tetracosyl Acrylate.
- PubChem. Tetradecyl acrylate. National Institutes of Health.
- European Coatings. THFM facilitates bio-based hydrophobic waterborne coatings.
- TCI Chemicals. Tetradecyl Acrylate 21643-42-5.
- Fisher Scientific. Tetradecyl Acrylate (stabilized with MEHQ) 95.0+%, TCI America™.
- Tetra. Overview of the Composition of UV Curable Coatings, Cycloaliphatic Epoxy Resin.
- YouTube. UV Curable Coatings | Acrylate/Methacrylate Oligomers, Reactive Monomers, Photoinitiators, Additives.
- Polymer Innovation Blog. UV Curing Part Four: Every body Gets Acrylated!
- MDPI. Polyacrylate Latex Coating Binders Comprising Polypyrrole Component Prepared with “One-Pot” Synthesis.
- ResearchGate. Weathering performance of thermoset and photoset acrylate coatings.
- Characteristics and Applications of UV-Curable Coatings with Different Formulations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. THFM facilitates bio-based hydrophobic waterborne coatings - European Coatings [european-coatings.com]
- 4. Polyacrylate Latex Coating Binders Comprising Polypyrrole Component Prepared with “One-Pot” Synthesis | MDPI [mdpi.com]
- 5. Overview of the Composition of UV Curable Coatings, Cycloaliphatic Epoxy Resin | Tetra [tetrawill.com]
- 6. youtube.com [youtube.com]
- 7. UV Curing Part Four: Every body Gets Acrylated! - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. Characteristics and Applications of UV-Curable Coatings with Different Formulations - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 9. researchgate.net [researchgate.net]
Application Note: Tetradecyl Acrylate for Advanced Adhesive Production
Abstract & Core Concepts
Tetradecyl acrylate (TDA) is a long-chain alkyl acrylate monomer increasingly utilized in the synthesis of high-performance polymers for adhesive applications. Its defining characteristic is the 14-carbon alkyl chain, which imparts unique properties to the polymer backbone.[1] This application note provides a comprehensive guide for researchers and formulation scientists on the use of TDA in the production of pressure-sensitive adhesives (PSAs). We will explore the fundamental principles of how the long alkyl chain influences adhesive properties and provide detailed protocols for synthesis, formulation, and characterization.
The incorporation of long-chain acrylates like TDA into a polymer, typically through copolymerization, allows for precise tuning of the final adhesive's performance.[2] The C14 side chain functions as an "internal plasticizer," increasing the free volume within the polymer matrix. This has several critical effects:
-
Lowering Glass Transition Temperature (Tg): The long, flexible alkyl chains increase segmental motion, significantly depressing the polymer's Tg.[3][4] A Tg in the range of -60 to -20 °C is often considered optimal for PSAs, ensuring the material is soft and tacky at ambient temperatures.[5]
-
Modulating Viscoelasticity: Adhesion is governed by a delicate balance of viscous flow (for wetting a substrate) and elastic resistance (for cohesive strength). The TDA chain enhances the viscous component, which can improve tack and peel adhesion.[2]
-
Increasing Hydrophobicity: The nonpolar nature of the tetradecyl group enhances water resistance in the final adhesive film.[6][7]
This guide will provide a practical framework for leveraging these properties to develop novel adhesive systems.
Experimental Protocols
Protocol 1: Synthesis of a TDA-Acrylic Acid Copolymer via Solution Polymerization
This protocol describes a standard free-radical solution polymerization to create a base acrylic copolymer. Solution polymerization offers excellent control over viscosity and heat dissipation.[8] We will copolymerize TDA with acrylic acid (AA), a common functional monomer used to enhance adhesion to polar surfaces and provide sites for potential cross-linking.[9]
Rationale for Component Selection:
-
Monomers: Tetradecyl Acrylate (TDA) provides flexibility and tack. Acrylic Acid (AA) promotes adhesion and offers a reactive carboxyl group.
-
Solvent: Ethyl acetate is a common solvent for acrylic polymerizations, offering a suitable boiling point for the reaction.[10]
-
Initiator: Benzoyl Peroxide (BPO) is a thermal initiator suitable for the reaction temperature.[5][8]
Materials & Equipment:
-
Acrylic Acid (AA)
-
Benzoyl Peroxide (BPO)
-
Ethyl Acetate (reagent grade)
-
500 mL four-necked round-bottom flask
-
Mechanical stirrer, reflux condenser, dropping funnel, nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Reactor Setup: Assemble the 500 mL flask with the mechanical stirrer, reflux condenser, and nitrogen inlet. Ensure the setup is in a fume hood.
-
Initial Charge: Charge the flask with 100 g of ethyl acetate and 0.1 g of BPO.[5]
-
Inert Atmosphere: Begin purging the system with a gentle stream of nitrogen and start the mechanical stirrer (approx. 200 rpm).
-
Heating: Heat the flask to 78-80°C using the heating mantle.[8]
-
Monomer Feed Preparation: In a separate beaker, prepare the monomer mixture by combining the components as listed in Table 1. Dissolve the remaining BPO into this mixture.
-
Monomer Addition: Once the reactor reaches the target temperature, add the monomer mixture from the dropping funnel into the reactor dropwise over a period of 2-3 hours.[2][5] Maintaining a slow, steady feed is crucial for controlling the reaction exotherm and achieving a narrow molecular weight distribution.
-
Polymerization: After the monomer feed is complete, continue stirring at 80°C for an additional 3-4 hours to ensure high monomer conversion.[2][8]
-
Cooling & Storage: Turn off the heat and allow the polymer solution to cool to room temperature. The resulting product is a viscous polymer solution ready for formulation and characterization.
Table 1: Example Formulation for TDA-AA Copolymer Synthesis
| Component | Role | Weight (g) | Weight % (of total monomers) |
|---|---|---|---|
| Tetradecyl Acrylate (TDA) | Soft Monomer / Tackifier | 85.0 | 85% |
| Acrylic Acid (AA) | Functional Monomer / Adhesion Promoter | 15.0 | 15% |
| Benzoyl Peroxide (BPO) | Initiator | 0.5 (total) | - |
| Ethyl Acetate | Solvent | 200.0 (total) | - |
Workflow for TDA-Based Adhesive Synthesis and Formulation
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness [mdpi.com]
- 7. researchwithrowan.com [researchwithrowan.com]
- 8. Synthesis and Characterization of Pressure-Sensitive Adhesives Based on a Naphthyl Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Tetradecyl Acrylate | 21643-42-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Tetradecyl Acrylate | 21643-42-5 | TCI AMERICA [tcichemicals.com]
Application Note: Synthesis of Poly(tetradecyl acrylate) via Controlled and Conventional Radical Polymerization
<
Abstract
This comprehensive technical guide provides detailed experimental protocols for the synthesis of poly(tetradecyl acrylate) (PTDA), a polymer valued for its hydrophobicity and unique thermal properties, with applications in coatings, adhesives, and as a pour point depressant for fuels.[1][2] We present methodologies for both conventional free-radical polymerization and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, catering to the needs of researchers requiring either straightforward synthesis or precise control over polymer architecture. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of procedural choices, characterization techniques, and data interpretation.
Introduction
Poly(tetradecyl acrylate) is a long-chain polyacrylate characterized by a C14 alkyl side chain. This structure imparts significant hydrophobicity and, depending on the polymer's molecular weight and architecture, can lead to side-chain crystallization.[3] These properties make PTDA a material of interest for surface modification, creating water-repellent coatings, and as a component in pressure-sensitive adhesives.[2][4] Furthermore, its ability to co-crystallize with n-alkanes makes it an effective pour point depressant in biofuels and lubricants.[1]
The synthesis of PTDA can be achieved through various radical polymerization techniques. Conventional free-radical polymerization offers a simple and robust method for producing high molecular weight polymers. However, it provides limited control over molecular weight distribution (polydispersity) and polymer architecture. For applications demanding well-defined polymers with narrow polydispersity (PDI < 1.3) and the potential for creating block copolymers, controlled radical polymerization techniques like RAFT are superior.[5][6] RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the reaction, allowing for the synthesis of polymers with predetermined molecular weights and complex architectures.
This application note will detail the necessary materials, equipment, and step-by-step protocols for both synthesis methods. It will also cover the essential characterization techniques required to validate the successful polymerization and determine the key properties of the resulting polymer.
Materials and Reagents
Monomer and Reagent Properties
Proper handling and purification of the monomer are critical for successful polymerization. The presence of inhibitors (like MEHQ, commonly found in commercial acrylates) or impurities can significantly affect the reaction kinetics and final polymer properties.
| Compound | Formula | Molar Mass ( g/mol ) | Physical State | Boiling Point | Key Hazards |
| Tetradecyl Acrylate | C₁₇H₃₂O₂ | 268.4 g/mol [7] | Liquid[7] | ~255 °C[2] | Skin/Eye Irritant[7] |
| AIBN | C₈H₁₂N₄ | 164.21 g/mol | White Solid | Decomposes 60-70°C[8] | Toxic, Flammable |
| Toluene | C₇H₈ | 92.14 g/mol | Liquid | 111 °C | Flammable, Health Hazard |
| Trithiocarbonate RAFT Agent¹ | Varies | Varies | Varies | Varies | Varies |
¹A suitable trithiocarbonate, such as cyanomethyl dodecyl trithiocarbonate, is recommended for acrylate polymerization.[9]
Reagent Preparation and Purification
-
Tetradecyl Acrylate (TDA): To ensure high purity and remove the polymerization inhibitor, pass the monomer through a column of basic alumina immediately before use.[10]
-
Solvents (e.g., Toluene, Dioxane): Solvents should be of high purity and freshly distilled or dried over molecular sieves to remove water and other impurities.
-
Initiator (AIBN): Azobisisobutyronitrile (AIBN) should be recrystallized from methanol and dried under vacuum before use to ensure its purity and reactivity.
-
Inert Gas: High-purity nitrogen or argon is required to create an inert atmosphere, as oxygen can inhibit radical polymerization.
Experimental Protocols
Protocol 1: Conventional Free-Radical Polymerization of TDA
This protocol describes a straightforward solution polymerization method to synthesize PTDA. The choice of AIBN as an initiator is based on its clean decomposition kinetics, producing nitrogen gas and two carbon-centered radicals without introducing oxygenated byproducts that can affect polymer stability.[8]
Workflow Diagram:
Caption: Workflow for conventional free-radical polymerization of TDA.
Step-by-Step Procedure:
-
Reactor Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add tetradecyl acrylate (e.g., 10.0 g, 37.2 mmol) and toluene (20 mL).
-
Degassing: Seal the flask and purge the solution with dry nitrogen for at least 30 minutes to remove dissolved oxygen. This step is critical as oxygen is a radical scavenger and will inhibit polymerization.
-
Initiation: While maintaining a positive nitrogen pressure, add AIBN (e.g., 0.061 g, 0.37 mmol, for a monomer:initiator ratio of 100:1).
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C. The thermal decomposition of AIBN initiates the polymerization.[8] Allow the reaction to proceed with vigorous stirring for 6-8 hours. The solution will become noticeably more viscous.
-
Termination & Isolation: Cool the reaction to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (~200 mL) while stirring. The poly(tetradecyl acrylate) will precipitate as a white solid.
-
Purification: Allow the precipitate to settle, then decant the methanol. Re-dissolve the polymer in a minimal amount of toluene and re-precipitate into cold methanol to remove any unreacted monomer and initiator fragments.
-
Drying: Filter the purified polymer and dry it in a vacuum oven at 60°C for 24 hours to a constant weight.[11]
Protocol 2: RAFT Polymerization of TDA
This protocol allows for the synthesis of PTDA with a controlled molecular weight and low polydispersity. The key to RAFT polymerization is the chain transfer agent (CTA), which reversibly deactivates propagating polymer chains, allowing for uniform chain growth.[5] Trithiocarbonates are generally effective CTAs for acrylate polymerization.[9]
Mechanism Diagram:
Caption: Simplified mechanism of RAFT polymerization.
Step-by-Step Procedure:
-
Reagent Calculation: The target degree of polymerization (DP) determines the molar ratio of monomer to CTA. For a target DP of 100, a [Monomer]:[CTA]:[Initiator] ratio of 100:1:0.2 is typical.
-
Reactor Setup: In a flame-dried Schlenk flask, combine tetradecyl acrylate (e.g., 10.0 g, 37.2 mmol), a suitable trithiocarbonate RAFT agent (e.g., 0.372 mmol), and AIBN (e.g., 0.074 mmol). Add dioxane (20 mL) as the solvent.[12]
-
Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.[6][13] This is even more critical for controlled polymerization than for conventional methods.
-
Polymerization: After backfilling with nitrogen, place the flask in a preheated oil bath at 60-70°C and stir for the desired reaction time (e.g., 4-24 hours, depending on desired conversion).[12]
-
Monitoring (Optional): To monitor the reaction kinetics, samples can be periodically withdrawn via a degassed syringe. Monomer conversion can be determined by ¹H NMR spectroscopy, and molecular weight evolution can be tracked by Gel Permeation Chromatography (GPC/SEC).
-
Work-up: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Isolation and Purification: Precipitate, purify, and dry the polymer as described in Protocol 1 (Steps 5-7). The resulting polymer should retain the thiocarbonylthio end-group, making it a "living" macro-CTA for potential chain extension or block copolymer synthesis.
Polymer Characterization
Validating the synthesis requires a suite of analytical techniques to confirm the polymer's structure, molecular weight, and thermal properties.
Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Confirms the successful polymerization by the disappearance of the vinyl proton signals of the acrylate monomer (typically 5.8-6.4 ppm) and the appearance of broad signals corresponding to the polymer backbone (typically 1.4-2.3 ppm). The large peak around 1.25 ppm corresponds to the methylene groups of the C14 side chain.
-
¹³C NMR: Provides further structural confirmation, showing the disappearance of the vinyl carbons and the appearance of the aliphatic backbone carbons.
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC/SEC)
GPC/SEC is essential for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[10]
| Polymerization Method | Expected Mₙ ( g/mol ) | Expected PDI |
| Conventional Free-Radical | High, less predictable | > 1.5 (typically broad) |
| RAFT Polymerization | Controlled by [M]/[CTA] ratio | < 1.3 (narrow) |
Thermal Properties: Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (T₉) and the melting temperature (Tₘ) of the crystalline side chains. For PTDA, a Tₘ around 19.5°C has been reported, indicating side-chain crystallinity.[3]
Troubleshooting and Key Considerations
-
No Polymerization: This is often due to oxygen inhibition or an inactive initiator. Ensure thorough degassing and use freshly recrystallized initiator. Also, confirm that the monomer was passed through alumina to remove inhibitors.
-
Broad PDI in RAFT: This can result from an inappropriate choice of RAFT agent for the monomer, impurities in the reagents, or an incorrect [CTA]:[Initiator] ratio. A compatibility table should be consulted to match the RAFT agent to the acrylate monomer.[9]
-
Low Molecular Weight (Conventional): This may be caused by too high an initiator concentration or the presence of an unintentional chain transfer agent (e.g., certain solvents).
-
Safety: Tetradecyl acrylate is a skin and eye irritant.[7] AIBN is toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- Benchchem. (n.d.). Application Notes and Protocols for Emulsion Polymerization of Long-Chain Acrylates.
- IOP Publishing. (2025). Kinetics and mechanism of the anionic polymerization of acrylamide monomers.
- AWS. (n.d.). Supporting Information Well-Organized Columnar Superlattices via Positive Coupling between Polymer Backbone and Discotic Side-G.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind AIBN: How it Initiates Polymerization.
- PubChem, NIH. (n.d.). Tetradecyl methacrylate.
- Sigma-Aldrich. (n.d.). RAFT: Choosing the Right Agent to Achieve Controlled Polymerization.
- UNCW. (n.d.). RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE.
- Wako Blog. (n.d.). Let's learn RAFT polymerization remotely!.
- PubChem, NIH. (n.d.). Tetradecyl acrylate.
- Polymer Chemistry. (n.d.). RAFT polymerization - specific polymers.
- ResearchGate. (n.d.). Poly(alkyl acrylates) as Pour Point Improvers for Biofuels.
- Sigma-Aldrich. (n.d.). Universal (Switchable) RAFT Agents for Well-Defined Block Copolymers.
- DOKUMEN.PUB. (n.d.). Advances in Controlled/Living Radical Polymerization.
- ResearchGate. (n.d.). Physical properties of poly( n-alkyl acrylate) copolymers. Part 1. Crystalline/crystalline combinations.
- TCI Chemicals. (n.d.). Tetradecyl Acrylate.
- RSC Publishing. (2025). Iron-initiated radical polymerization of acrylate monomers.
- Google Patents. (n.d.). Low molecular weight (meth)acrylic polymers, free of sulphur-containing, metallic and halogenated compounds and with low residual monomer content, method for preparing the same and uses thereof.
- ResearchGate. (2025). Synthesis and Development of Novel Copolymer Additives for Enhancing Viscosity Index and Pour Point of Medium Viscosity Iraqi Lubricating Oil.
- Benchchem. (n.d.). Hexadecyl acrylate.
- ResearchGate. (2025). Synthesis and Development of Novel Copolymer Additives for Enhancing Viscosity Index and Pour Point of Medium Viscosity Iraqi Lubricating Oil.
- Scribd. (n.d.). Advances in Controlledliving Radical Polymerization.
- ResearchGate. (n.d.). Physical properties of poly( n-alkyl acrylate) copolymers. Part 2. Crystalline/non-crystalline combinations.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer of Tetradecyl Acrylate for Safe Industrial Applications.
- Department of Materials Science and Engineering. (n.d.). Nanoscale.
- Google Patents. (n.d.). Comb polymers for improving Noack evaporation loss in engine oil formulations.
- ResearchGate. (n.d.). Acrylate monomer and different radical thermal initiators with their 10....
- ACS Publications. (1999). Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of an Acyclic.
- Google Patents. (2020). Comb polymers for improving Noack evaporation loss of engine oil formulations.
- Fisher Scientific. (n.d.). Tetradecyl Acrylate (stabilized with MEHQ) 95.0+%, TCI America™.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. specificpolymers.com [specificpolymers.com]
- 6. dokumen.pub [dokumen.pub]
- 7. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Let's learn RAFT polymerization remotely! | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. benchchem.com [benchchem.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. scribd.com [scribd.com]
Application Notes and Protocols for Poly(tetradecyl acrylate) (PTDA)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Potential of Poly(tetradecyl acrylate)
Poly(tetradecyl acrylate) (PTDA) is a unique polymer distinguished by its long C14 alkyl side chains attached to a flexible polyacrylate backbone. This specific molecular architecture is the primary determinant of its physicochemical properties and, consequently, its diverse applications. The pronounced hydrophobicity and the capacity for the tetradecyl side chains to undergo thermal transitions (crystallization and melting) make PTDA a valuable material in advanced coatings, thermal energy storage, and as a critical component in sophisticated biomedical systems.
This document serves as a detailed guide to the practical applications of PTDA. It moves beyond a simple listing of uses to provide the scientific rationale behind its function and detailed, field-tested protocols for its implementation and characterization. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for their investigations.
Section 1: Core Properties and Synthesis Overview
The monomer, tetradecyl acrylate, is a clear, colorless liquid that serves as the building block for the polymer.[1] Polymerization yields a highly hydrophobic material whose properties can be tailored by controlling the molecular weight and architecture.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Monomer: Tetradecyl Acrylate | ||
| IUPAC Name | tetradecyl prop-2-enoate | [2] |
| CAS Number | 21643-42-5 | [2][3] |
| Molecular Formula | C₁₇H₃₂O₂ | [2] |
| Molecular Weight | 268.4 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [3][4][5] |
| Polymer: Poly(tetradecyl acrylate) | ||
| Primary Characteristic | Highly hydrophobic due to C14 alkyl side chain | Inferred from structure |
| Key Functionality | Side-chain crystallinity enables phase change behavior | [6][7] |
Synthesis Pathway Overview
PTDA is typically synthesized through the free-radical polymerization of its monomer. For applications requiring precise control over polymer architecture, such as in drug delivery, living polymerization techniques like Atom Transfer Radical Polymerization (ATRP) are employed. ATRP allows for the synthesis of well-defined block copolymers where PTDA can form the hydrophobic segment.[7][8]
Caption: General synthesis scheme for poly(tetradecyl acrylate).
Section 2: Application in Advanced Coatings and Adhesives
Application Note: Engineering Hydrophobic Surfaces
The primary driver for using PTDA in coatings and adhesives is its exceptional hydrophobicity, imparted by the dense packing of long alkyl side chains. This property makes it an ideal component for formulating robust water-repellent surfaces, anti-corrosion paints, and pressure-sensitive adhesives that maintain their tack in varying environmental conditions.[1] When incorporated into a coating formulation, PTDA enhances durability, improves adhesion to non-polar substrates, and provides a barrier against moisture.[1][9]
Protocol 1: Formulation and Testing of a PTDA-Based Hydrophobic Coating
This protocol outlines the preparation of a simple solvent-borne PTDA coating and its evaluation.
1. Materials and Equipment:
-
Poly(tetradecyl acrylate) (PTDA)
-
Toluene or Xylene (solvent)
-
Glass or metal substrate panels
-
Magnetic stirrer and hot plate
-
Film applicator (e.g., doctor blade)
-
Contact angle goniometer
-
Cross-hatch adhesion tester
2. Step-by-Step Methodology:
- Dissolution: Prepare a 15% (w/v) solution of PTDA in toluene. Place the toluene in a glass beaker with a magnetic stir bar, and slowly add the PTDA powder while stirring. Gently heat to 40-50°C to facilitate complete dissolution. Stir for 2-4 hours until a clear, homogeneous solution is obtained.
- Substrate Preparation: Thoroughly clean the substrate panels with acetone and then deionized water to remove any organic residues and dust. Dry the panels completely in an oven at 110°C for 30 minutes.
- Coating Application: Allow the substrate to cool to room temperature. Apply the PTDA solution onto the substrate using a film applicator set to a wet film thickness of 100 µm.
- Curing: Place the coated panels in a fume hood at ambient temperature for 1 hour to allow for initial solvent evaporation. Then, transfer the panels to a vacuum oven and heat at 60°C for 12 hours to remove all residual solvent.
- Characterization - Hydrophobicity: Measure the static water contact angle on the cured coating using a goniometer. An angle >90° indicates a hydrophobic surface.
- Characterization - Adhesion: Evaluate the coating's adhesion to the substrate using a cross-hatch adhesion test according to ASTM D3359.
Causality: The choice of toluene is based on its ability to effectively dissolve the long-chain hydrophobic polymer. The two-step curing process is critical: initial ambient drying prevents film defects, while the subsequent vacuum oven step ensures complete solvent removal, which is essential for final film integrity and performance.
Section 3: Application in Thermal Energy Storage
Application Note: A "Smart" Polymer for Thermal Management
Long-chain poly(alkyl acrylates), including PTDA, are recognized as highly effective shape-stable phase change materials (SSPCMs).[6] The mechanism relies on the intramolecular crystallization and melting of the C14 side chains. As the material is heated to its phase transition temperature, the crystalline domains melt, absorbing a significant amount of latent heat. This process is reversed upon cooling, releasing the stored heat. This property makes PTDA a candidate for applications in thermal management, such as in smart textiles, building insulation, and electronics cooling.[6][7]
Protocol 2: Characterization of PTDA as a Phase Change Material (PCM)
This protocol details the use of Differential Scanning Calorimetry (DSC) to quantify the thermal storage properties of PTDA.
1. Materials and Equipment:
-
Poly(tetradecyl acrylate) (PTDA) sample
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Hermetic aluminum DSC pans and lids
-
Crimper for sealing pans
2. Step-by-Step Methodology:
- Sample Preparation: Accurately weigh 5-10 mg of PTDA into a hermetic aluminum DSC pan. Seal the pan using a crimper. Prepare an empty sealed pan to use as a reference.
- DSC Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
- Thermal Program:
- First Heating Scan: Equilibrate the sample at 0°C. Ramp the temperature from 0°C to 80°C at a rate of 10°C/min. This scan removes any prior thermal history of the polymer.
- Cooling Scan: Hold at 80°C for 5 minutes. Cool the sample from 80°C down to 0°C at a rate of 10°C/min.
- Second Heating Scan: Hold at 0°C for 5 minutes. Ramp the temperature from 0°C to 80°C at a rate of 10°C/min.
- Data Analysis:
From the cooling scan, determine the crystallization onset temperature (T_c) and the latent heat of crystallization (ΔH_c) by integrating the area of the exothermic peak.
From the second heating scan, determine the melting onset temperature (T_m) and the latent heat of fusion (ΔH_m) by integrating the area of the endothermic peak. The data from the second heating scan is typically reported as it represents the material's intrinsic behavior.
Caption: Workflow for characterizing PTDA as a phase change material.
Section 4: Application as a Hydrophobic Component in Drug Delivery
Application Note: Building Nanocarriers for Hydrophobic Drugs
In drug development, pure PTDA is too hydrophobic for most direct applications. However, its properties are highly valuable when it is incorporated as the hydrophobic block in an amphiphilic block copolymer.[8] For example, a copolymer of PTDA and a hydrophilic polymer like poly(ethylene glycol) (PEG) or poly(acrylic acid) (PAA) can self-assemble in an aqueous environment.[10][11] This assembly process forms core-shell nanoparticles (micelles), where the hydrophobic PTDA core serves as a reservoir for encapsulating poorly water-soluble drugs, and the hydrophilic shell provides stability in biological fluids.[12][13]
Caption: Self-assembly of PTDA-based copolymers into a drug carrier.
Protocol 3: Formulation and Characterization of PTDA-Based Nanoparticles
This protocol describes the formulation of drug-loaded nanoparticles using a pre-synthesized PTDA-b-PAA amphiphilic block copolymer via nanoprecipitation.
1. Materials and Equipment:
-
PTDA-b-PAA block copolymer
-
Model hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
2. Step-by-Step Methodology:
- Organic Phase Preparation: Dissolve 10 mg of PTDA-b-PAA and 1 mg of the hydrophobic drug in 1 mL of THF. Vortex briefly to ensure complete dissolution.
- Nanoprecipitation: Vigorously stir 10 mL of deionized water in a small beaker. Using a syringe pump for a controlled addition rate, add the organic phase dropwise (e.g., at 0.5 mL/min) into the stirring water. The sudden change in solvent polarity will cause the polymer to self-assemble and encapsulate the drug.
- Solvent Removal and Purification: Leave the nanoparticle suspension stirring overnight in a fume hood to allow the THF to evaporate. Transfer the suspension to a dialysis bag and dialyze against 2 L of deionized water for 24 hours, changing the water 3-4 times to remove any remaining free drug and solvent.
- Characterization - Size and Polydispersity: Analyze the purified nanoparticle suspension using DLS to determine the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A PDI < 0.3 is generally considered acceptable for drug delivery applications.
- Characterization - Morphology: Prepare a sample for TEM by placing a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allowing it to air dry. Image the grid using TEM to visualize the size, shape, and morphology of the nanoparticles.
Trustworthiness and Validation: This protocol is self-validating through its characterization steps. The DLS results provide immediate feedback on the success of the nanoparticle formation and their suitability for further use. TEM provides visual confirmation of the nanoparticulate structure, validating the self-assembly process.
References
- Manufacturer of Tetradecyl Acrylate for Safe Industrial Applic
- What are the applications of acrylate?
- Biopolymer Coatings for Biomedical Applic
- Poly(Acrylic Acid)
- The Synthesis of Tetradecyl Acrylate.
- Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. MDPI.
- Radiation synthesis of poly(acrylic acid) nanogels for drug delivery applications – post-synthesis product colloidal stability.
- Curves of poly(tetradecyl acrylate) (PTDA), poly(hexadecyl acrylate)...
- Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches.
- Acrylic Monomers for Biom
- Synthetic steps to prepare the poly (alkyl acrylate).
- Tetradecyl Acrylate 21643-42-5. Tokyo Chemical Industry Co., Ltd. (APAC).
- Tetradecyl acrylate | C17H32O2 | CID 88984.
- Tetradecyl Acryl
- Tetradecyl Acrylate (stabilized with MEHQ) 95.0+%, TCI America 25 mL. Fisher Scientific.
- Synthesis of Poly(methacrylic acid-co-butyl acrylate) Grafted onto Functionalized Carbon Nanotube Nanocomposites for Drug Delivery. MDPI.
- Synthesis of High Molecular Weight Polystearylacrylate and Polystearylmethacrylate Polymers via ATRP Method as Thermal. International Journal of Engineering and Applied Sciences.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetradecyl Acrylate | 21643-42-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Tetradecyl Acrylate | 21643-42-5 | TCI AMERICA [tcichemicals.com]
- 5. Tetradecyl Acrylate (stabilized with MEHQ) 95.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. ijeas.org [ijeas.org]
- 8. researchgate.net [researchgate.net]
- 9. ruicoglobal.com [ruicoglobal.com]
- 10. mdpi.com [mdpi.com]
- 11. Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Poly(Acrylic Acid)-Modified MoS2 Nanoparticle-Based Transdermal Delivery of Atenolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetradecyl Acrylate in Drug Delivery Systems
Introduction: The Role of Hydrophobicity in Advanced Drug Delivery
In the landscape of advanced drug delivery, the precise control over the physicochemical properties of carrier systems is paramount to achieving desired therapeutic outcomes. The encapsulation and sustained release of hydrophobic drugs, which constitute a significant portion of new chemical entities, present a considerable challenge. Polymeric nanoparticles and hydrogels have emerged as leading platforms for addressing this challenge, and the choice of monomer is a critical determinant of their performance. Tetradecyl acrylate (TDA), a long-chain alkyl acrylate, offers a unique set of properties that make it an attractive candidate for the formulation of sophisticated drug delivery vehicles.
The defining feature of tetradecyl acrylate is its prominent hydrophobic C14 alkyl chain. This characteristic imparts a strong lipophilic nature to polymers incorporating this monomer, creating domains that are highly compatible with hydrophobic drug molecules.[1] This enhanced compatibility can lead to higher drug loading capacities and more stable encapsulation, preventing premature drug leakage. Furthermore, the long alkyl chain influences the physical properties of the resulting polymer, such as its glass transition temperature and mechanical properties, which can be tailored for specific delivery applications.[2]
This technical guide provides a comprehensive overview of the application of tetradecyl acrylate in drug delivery systems. We will delve into the rationale behind its use, provide detailed protocols for the synthesis of TDA-based nanoparticles and hydrogels, and outline methodologies for drug loading and release studies. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of tetradecyl acrylate for the development of next-generation therapeutic delivery systems.
Key Physicochemical Properties of Tetradecyl Acrylate
A thorough understanding of the monomer's properties is essential for designing effective polymerization strategies and predicting the behavior of the resulting drug delivery system.
| Property | Value | Source |
| IUPAC Name | tetradecyl prop-2-enoate | PubChem |
| Molecular Formula | C₁₇H₃₂O₂ | PubChem |
| Molecular Weight | 268.4 g/mol | PubChem |
| Appearance | Colorless liquid | TCI America |
| Boiling Point | >250 °C | TCI America |
Application I: Tetradecyl Acrylate-Based Nanoparticles for Hydrophobic Drug Encapsulation
The hydrophobic core of nanoparticles formulated with tetradecyl acrylate serves as an excellent reservoir for lipophilic drugs. By copolymerizing TDA with hydrophilic monomers, amphiphilic structures can be created that self-assemble into core-shell nanoparticles in aqueous environments. The TDA-rich core encapsulates the hydrophobic drug, while the hydrophilic shell provides colloidal stability and can be functionalized for targeting.
Causality Behind Experimental Choices:
-
Emulsion Polymerization: This technique is ideal for synthesizing polymer nanoparticles in an aqueous medium, which is essential for biomedical applications. It allows for good control over particle size and distribution.
-
Surfactants: A combination of anionic (e.g., Sodium Dodecyl Sulfate - SDS) and non-ionic (e.g., Polysorbate 80 - Tween 80) surfactants is often used. SDS provides electrostatic stabilization, while Tween 80 offers steric hindrance, preventing particle aggregation.
-
Initiator: Potassium persulfate (KPS) is a water-soluble initiator that thermally decomposes to generate radicals in the aqueous phase, initiating polymerization at the monomer droplet surface.
Experimental Workflow: Nanoparticle Synthesis
Caption: Workflow for the synthesis of tetradecyl acrylate nanoparticles.
Protocol 1: Synthesis of Tetradecyl Acrylate Nanoparticles via Emulsion Polymerization
Materials:
-
Tetradecyl acrylate (TDA)
-
Sodium dodecyl sulfate (SDS)
-
Polysorbate 80 (Tween 80)
-
Potassium persulfate (KPS)
-
Model hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Aqueous Phase Preparation: In a 250 mL three-necked round-bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, dissolve SDS (0.1 g) and Tween 80 (0.2 g) in 100 mL of deionized water.
-
Oil Phase Preparation: In a separate beaker, dissolve the model hydrophobic drug (e.g., 10 mg of Paclitaxel) in 5 g of tetradecyl acrylate.
-
Pre-emulsification: Add the oil phase to the aqueous phase while stirring. Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 15 minutes to form a stable pre-emulsion.
-
Polymerization: Transfer the pre-emulsion to the reaction flask. Heat the flask to 75°C in an oil bath under a gentle stream of nitrogen with constant stirring (300 rpm).
-
Initiation: Dissolve KPS (0.1 g) in 5 mL of deionized water and add it to the reaction flask to initiate polymerization.
-
Reaction: Allow the polymerization to proceed for 6 hours at 75°C.
-
Purification: Cool the resulting nanoparticle dispersion to room temperature. Purify the nanoparticles by dialysis against deionized water for 48 hours (with frequent water changes) to remove unreacted monomer, surfactants, and initiator. Alternatively, centrifuge the dispersion and resuspend the pellet in deionized water three times.
-
Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). The morphology can be observed using Transmission Electron Microscopy (TEM).
Application II: Tetradecyl Acrylate-Based Hydrogels for Sustained Drug Release
Hydrogels are three-dimensional, water-swollen polymer networks that can be designed for the sustained release of therapeutic agents.[3] By copolymerizing tetradecyl acrylate with a hydrophilic monomer (e.g., acrylic acid or N-isopropylacrylamide), amphiphilic hydrogels can be formed. The hydrophobic TDA domains can act as depots for hydrophobic drugs, and the overall hydrophilicity of the hydrogel can control the swelling behavior and drug release kinetics. The long alkyl chain of TDA can also contribute to the mechanical properties of the hydrogel.[2]
Causality Behind Experimental Choices:
-
Copolymerization: To form a hydrogel network, TDA must be copolymerized with a hydrophilic monomer and a crosslinker. The ratio of these components will determine the swelling properties, mechanical strength, and drug release profile of the hydrogel.
-
Crosslinker: A crosslinking agent (e.g., N,N'-methylenebisacrylamide) is essential to form the three-dimensional network structure of the hydrogel.
-
Photoinitiation: UV-initiated polymerization offers rapid curing at ambient temperatures, which is advantageous for encapsulating sensitive drug molecules.
Logical Relationship: Hydrogel Properties
Caption: Influence of formulation components on hydrogel properties.
Protocol 2: Preparation of a Tetradecyl Acrylate-Containing Hydrogel
Materials:
-
Tetradecyl acrylate (TDA)
-
Acrylic acid (AA)
-
N,N'-methylenebisacrylamide (MBA)
-
2-Hydroxy-2-methylpropiophenone (Photoinitiator)
-
Model hydrophobic drug
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Monomer Solution Preparation: In a glass vial, prepare the monomer solution by mixing TDA (e.g., 20 mol%), acrylic acid (e.g., 79 mol%), and MBA (1 mol%).
-
Drug and Initiator Addition: Dissolve the model hydrophobic drug in the monomer mixture. Then, add the photoinitiator (e.g., 0.5 wt% of the total monomer weight).
-
Molding: Pipette the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
Polymerization: Expose the mold to UV light (365 nm) for 10-15 minutes to initiate polymerization and form the hydrogel.
-
Washing: Carefully remove the hydrogel from the mold and wash it extensively with a mixture of ethanol and water, followed by PBS (pH 7.4) to remove any unreacted components.
Drug Loading and In Vitro Release Studies
Accurate determination of drug loading and a thorough understanding of the release kinetics are crucial for evaluating the performance of the drug delivery system.
Protocol 3: Quantification of Drug Loading
-
Nanoparticles:
-
After purification, freeze-dry a known amount of the nanoparticle dispersion.
-
Dissolve the dried nanoparticles in a suitable organic solvent (e.g., acetonitrile) to release the encapsulated drug.
-
Quantify the drug concentration using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
-
Hydrogels:
-
For hydrogels with the drug loaded during polymerization, a similar extraction method can be used after finely grinding a known weight of the dried hydrogel.
-
Alternatively, for post-loading, immerse a known weight of the hydrogel in a concentrated drug solution for a specified time. The amount of loaded drug can be determined by measuring the decrease in drug concentration in the loading solution.
-
Protocol 4: In Vitro Drug Release Study
-
Setup: Place a known amount of drug-loaded nanoparticles (in a dialysis bag) or a hydrogel sample into a vessel containing a known volume of release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to ensure sink conditions for hydrophobic drugs).
-
Incubation: Maintain the vessel at 37°C with constant, gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantification: Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Biocompatibility and Cytotoxicity Considerations
While specific biocompatibility data for poly(tetradecyl acrylate) is not extensively available, general trends for long-chain polyacrylates suggest that their biocompatibility is influenced by residual monomer and the physicochemical properties of the polymer surface.[4] It is imperative to conduct thorough cytotoxicity studies on any new formulation.
-
Residual Monomer: Acrylate monomers can exhibit cytotoxicity.[4] Therefore, efficient purification of the nanoparticles or hydrogels is crucial to minimize any adverse effects.
-
Surface Properties: The hydrophobic surface of TDA-rich polymers may influence protein adsorption and cellular interactions.
-
In Vitro Cytotoxicity Assays: Standard assays such as MTT or LDH assays using relevant cell lines should be performed to assess the cytotoxicity of the developed drug delivery systems.
Conclusion and Future Perspectives
Tetradecyl acrylate provides a versatile platform for the development of advanced drug delivery systems, particularly for the encapsulation and controlled release of hydrophobic therapeutic agents. Its long alkyl chain imparts a desirable hydrophobicity that can be leveraged to enhance drug loading and modulate release kinetics. The protocols outlined in this guide offer a starting point for the synthesis and characterization of TDA-based nanoparticles and hydrogels. Further optimization of formulation parameters and in-depth biological evaluation will be essential to translate these promising systems into clinically viable therapeutic products. Future research may focus on the development of TDA-containing copolymers with stimuli-responsive properties or the surface functionalization of TDA-based nanoparticles for targeted drug delivery.
References
-
Fujisawa, S., et al. (2004). Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity. Journal of Biomedical Materials Research Part A, 70(2), 253-259. Available at: [Link]
-
Greenwald, M. B. Y., et al. (2013). A new method for encapsulating hydrophobic compounds within cationic polymeric nanoparticles. Journal of Microencapsulation, 30(6), 580-588. Available at: [Link]
-
Li, Y., et al. (2020). Controlled Release of Drugs from Extracellular Matrix-Derived Peptide-Based Nanovesicles through Tailored Noncovalent Interactions. ACS Applied Materials & Interfaces, 12(45), 50263–50274. Available at: [Link]
-
PubChem. (n.d.). Tetradecyl acrylate. National Center for Biotechnology Information. Available at: [Link]
-
Reza, M. S., et al. (2003). Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 282-291. Available at: [Link]
-
Wang, J., et al. (2021). Effects of Alkyl Ester Chain Length on the Toughness of PolyAcrylate-Based Network Materials. Polymers, 13(10), 1645. Available at: [Link]
-
Wurm, F. R., & Centre, K. C. (2018). Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays. RSC Advances, 8(52), 29655-29664. Available at: [Link]
-
Lin, C. C., & Metters, A. T. (2006). Hydrogels in controlled release formulations: network design and mathematical modeling. Advanced drug delivery reviews, 58(12-13), 1379–1408. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. [sites.ualberta.ca]
- 4. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Handling of Tetradecyl Acrylate
For: Researchers, scientists, and drug development professionals.
Introduction
Tetradecyl acrylate (CAS No. 21643-42-5) is a long-chain acrylate ester increasingly utilized in the synthesis of specialized polymers for a variety of applications, including coatings, adhesives, and as a component in biomaterials for drug delivery systems. Its long alkyl chain imparts hydrophobicity and flexibility to the resulting polymers. However, like other acrylate monomers, tetradecyl acrylate is a reactive chemical that presents specific hazards requiring stringent safety protocols in a laboratory setting.
This guide provides a comprehensive overview of the safe handling of tetradecyl acrylate, grounded in established safety principles and field-proven laboratory practices. It is designed to empower researchers to work confidently and safely with this versatile monomer.
Hazard Identification and Risk Assessment
Tetradecyl acrylate is classified as a hazardous substance. A thorough understanding of its potential risks is the foundation of safe laboratory practice.
GHS Hazard Classification:
| Hazard Class | GHS Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
1.1. Mechanism of Toxicity
The primary toxicological concern with acrylate monomers is their ability to act as Michael acceptors. The electrophilic β-carbon of the acrylate group can react with nucleophilic residues in proteins and other biological macromolecules. This covalent modification can trigger an immune response, leading to skin sensitization and allergic contact dermatitis.
Hierarchy of Controls
To mitigate the risks associated with tetradecyl acrylate, a multi-layered approach to safety, known as the hierarchy of controls, must be implemented.
Caption: Hierarchy of Controls for Handling Tetradecyl Acrylate.
Standard Operating Procedure (SOP) for Handling Tetradecyl Acrylate
This SOP outlines the essential steps for the safe handling of tetradecyl acrylate in a typical laboratory setting.
3.1. Personal Protective Equipment (PPE)
-
Gloves: Nitrile gloves are recommended. Due to the potential for acrylate monomers to permeate glove materials, it is advisable to double-glove, especially for prolonged handling. Do not use latex or PVC gloves.
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.
3.2. Engineering Controls
All work with tetradecyl acrylate, especially dispensing and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
3.3. Storage and Handling
-
Storage: Store tetradecyl acrylate in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat or ignition. It is often supplied with an inhibitor (e.g., MEHQ) to prevent polymerization.
-
Handling:
-
Never work alone.
-
Clearly label all containers.
-
Use the smallest quantity of material necessary for the experiment.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
3.4. Waste Disposal
Dispose of all tetradecyl acrylate waste, including contaminated consumables, as hazardous chemical waste in accordance with local, state, and federal regulations.
Experimental Protocol: Solution Polymerization of Tetradecyl Acrylate
This protocol provides a general procedure for the free-radical solution polymerization of tetradecyl acrylate, a common laboratory application.
4.1. Materials
-
Tetradecyl acrylate (monomer)
-
Toluene (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Nitrogen gas (for inert atmosphere)
-
Methanol (for precipitation)
4.2. Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or nitrogen inlet
-
Syringes and needles
4.3. Procedure
Caption: Emergency Response Flowchart for Spills.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₁₇H₃₂O₂ | |
| Molecular Weight | 268.43 g/mol | |
| Boiling Point | 138 °C @ 0.4 mmHg | |
| Density | 0.87 g/cm³ | |
| Occupational Exposure Limits (OELs) | Not Established for Tetradecyl Acrylate. Handle with engineering controls to minimize exposure. | |
| Reference OELs for other Acrylates | Methyl Acrylate: 2 ppm (ACGIH TLV-TWA) | |
| Ethyl Acrylate: 5 ppm (ACGIH TLV-TWA) |
References
-
Irritation/Sensitization. Basic Acrylic Monomer Manufacturers, Inc. [Link]
Application Notes and Protocols: Tetradecyl Acrylate as a Pour Point Depressant
Introduction: The Challenge of Low-Temperature Fluidity in Oils
In the realm of lubricants, crude oils, and fuels, maintaining fluidity at low temperatures is a critical operational parameter. As the temperature of these hydrocarbon-based fluids decreases, paraffin waxes, which are long-chain n-alkanes, begin to crystallize. Initially, this leads to the formation of small, individual wax crystals, observed as a haziness or "cloud point." As cooling continues, these crystals agglomerate and grow into a three-dimensional, interlocking network that entraps the liquid oil, causing it to gel and cease flowing. The temperature at which this occurs is known as the "pour point."[1]
A high pour point can lead to significant logistical and operational challenges, including the blockage of pipelines, difficulty in starting engines, and inadequate lubrication of critical components. To mitigate these issues, chemical additives known as Pour Point Depressants (PPDs) are widely employed. These additives do not prevent wax crystallization but rather modify the crystal growth and interaction, thereby lowering the temperature at which the oil will solidify.[1]
Among the various classes of PPDs, polymers and copolymers of long-chain alkyl acrylates have proven to be highly effective. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of tetradecyl acrylate, and its polymerized form, poly(tetradecyl acrylate), as a potent pour point depressant. We will delve into its mechanism of action, provide detailed protocols for its synthesis and performance evaluation, and present representative data to guide your research and development efforts.
Mechanism of Action: How Poly(tetradecyl acrylate) Modifies Wax Crystallization
The efficacy of poly(tetradecyl acrylate) as a pour point depressant lies in its unique molecular architecture, often described as a "comb-like" polymer. This structure consists of a flexible polymer backbone with long, pendent alkyl (tetradecyl) chains. The fundamental principle behind its function is co-crystallization with the paraffin waxes present in the oil.[2]
The long C14 alkyl side chains of the polymer are structurally analogous to the n-alkane molecules of the paraffin wax. This similarity allows the polymer's side chains to integrate into the growing wax crystal lattice as the oil cools. This integration disrupts the normal, expansive growth of the wax crystals in several ways:
-
Nucleation: The polymer can act as a nucleation site, promoting the formation of a larger number of smaller wax crystals rather than fewer, larger ones.
-
Growth Inhibition: By incorporating into the crystal lattice, the bulky polymer backbone sterically hinders the further addition of wax molecules, stunting crystal growth.
-
Morphology Modification: The presence of the polymer alters the shape of the wax crystals, preventing them from forming the interlocking, needle-like structures that lead to gelation. Instead, smaller, more compact, and less cohesive crystals are formed, which remain dispersed within the liquid phase.
This multifaceted disruption of the wax crystal network is the key to lowering the pour point and maintaining the oil's fluidity at colder temperatures.
Visualizing the Mechanism
Caption: Mechanism of Pour Point Depression.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of poly(tetradecyl acrylate) and its subsequent evaluation as a pour point depressant.
Protocol 1: Synthesis of Poly(tetradecyl acrylate) via Free Radical Polymerization
This protocol outlines the synthesis of poly(tetradecyl acrylate) using a solution-based free radical polymerization method. Azobisisobutyronitrile (AIBN) is used as the thermal initiator.
Materials:
-
Toluene (anhydrous)
-
Azobisisobutyronitrile (AIBN)
-
Methanol (for purification)
-
Nitrogen gas (high purity)
-
Round-bottom flask (three-necked)
-
Condenser
-
Magnetic stirrer with hotplate
-
Thermometer/temperature probe
-
Nitrogen inlet/outlet
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reactor Setup: Assemble a clean, dry three-necked round-bottom flask with a condenser, a nitrogen inlet, and a thermometer. Place the flask on a magnetic stirrer hotplate.
-
Reagent Charging: In the flask, combine tetradecyl acrylate monomer and anhydrous toluene. A typical monomer concentration is 40% (w/w) in toluene.
-
Inert Atmosphere: Begin purging the reaction mixture with a gentle stream of nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization. Maintain a positive nitrogen pressure throughout the reaction.
-
Initiator Addition: While stirring, add the AIBN initiator to the reaction mixture. The amount of initiator is typically 0.15% (w/w) based on the mass of the monomer.
-
Polymerization: Heat the reaction mixture to 80°C with continuous stirring. Maintain this temperature for 6 hours. The solution will gradually become more viscous as the polymerization proceeds.
-
Reaction Quenching and Purification: After 6 hours, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing an excess of methanol (at least 3-4 times the volume of the reaction mixture) while stirring vigorously. The poly(tetradecyl acrylate) will precipitate as a white, gummy solid.
-
Isolation and Drying: Decant the methanol/toluene supernatant. Wash the polymer precipitate with fresh methanol two more times to remove any unreacted monomer and initiator residues. Transfer the purified polymer to a vacuum oven and dry at 60-70°C until a constant weight is achieved.
Visualizing the Synthesis Workflow
Caption: Synthesis Workflow for Poly(tetradecyl acrylate).
Protocol 2: Performance Evaluation of Poly(tetradecyl acrylate) as a PPD
This protocol details the steps to evaluate the effectiveness of the synthesized poly(tetradecyl acrylate) in a base oil.
Materials and Equipment:
-
Synthesized poly(tetradecyl acrylate)
-
Base oil (e.g., a Group I or Group II lubricating base stock with a known pour point)
-
Hotplate with magnetic stirrer
-
Analytical balance
-
Pour point testing apparatus (compliant with ASTM D97)[1][5][6][7][8]
-
Capillary viscometer and bath (compliant with ASTM D445)[9][10][11][12][13]
-
Differential Scanning Calorimeter (DSC) (optional, for mechanistic studies)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the poly(tetradecyl acrylate) in a suitable solvent if necessary, or weigh the polymer directly.
-
Create a series of treated oil samples by adding varying concentrations of the PPD to the base oil (e.g., 250, 500, 1000, 2000 ppm).
-
For each sample, heat the mixture to 60-70°C and stir for 1 hour to ensure complete dissolution and homogenization of the polymer.
-
Prepare a "blank" sample of the base oil without any PPD, subjecting it to the same heating and stirring procedure.
-
-
Pour Point Determination (ASTM D97): [1][5][6][7][8]
-
After the preliminary heating to dissolve any wax crystals, cool the oil sample at a specified rate in the ASTM D97 apparatus.[6][7]
-
At every 3°C interval, tilt the test jar to ascertain if the oil moves.
-
The lowest temperature at which movement of the oil is observed is recorded.
-
The pour point is reported as 3°C above this recorded temperature.[1][6][8]
-
-
Kinematic Viscosity Measurement (ASTM D445): [9][10][11][12][13]
-
Determine the kinematic viscosity of the blank and treated oil samples at various temperatures (e.g., 100°C and 40°C) using a calibrated glass capillary viscometer in a constant temperature bath.[10][11][13]
-
The time taken for a fixed volume of oil to flow under gravity through the capillary is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.[10][13]
-
-
Differential Scanning Calorimetry (DSC) Analysis (Optional):
-
To investigate the effect of the PPD on wax crystallization, perform a DSC analysis on the blank and treated oil samples.
-
A typical procedure involves heating the sample to a high temperature (e.g., 80°C) to erase thermal history, followed by a controlled cooling ramp (e.g., 5-10°C/min) to a low temperature (e.g., -50°C).[14]
-
The resulting thermogram will show exothermic peaks corresponding to wax crystallization. The onset temperature of crystallization (Wax Appearance Temperature - WAT) and the total heat evolved can be compared between the blank and treated samples to understand the PPD's influence.[14]
-
Data Presentation and Expected Results
The performance of poly(tetradecyl acrylate) as a PPD is typically concentration-dependent. The following tables provide representative data on what a researcher might expect when evaluating this additive.
Table 1: Pour Point Depression as a Function of PPD Concentration
| Sample | PPD Concentration (ppm) | Pour Point (°C) | Pour Point Depression (°C) |
| Base Oil (Blank) | 0 | -9 | 0 |
| Treated Oil 1 | 250 | -15 | 6 |
| Treated Oil 2 | 500 | -21 | 12 |
| Treated Oil 3 | 1000 | -27 | 18 |
| Treated Oil 4 | 2000 | -30 | 21 |
Note: The effectiveness of the PPD can plateau or even decrease at very high concentrations due to polymer self-aggregation.
Table 2: Kinematic Viscosity at Different Temperatures
| Sample | PPD Concentration (ppm) | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) |
| Base Oil (Blank) | 0 | 30.5 | 5.2 |
| Treated Oil 3 | 1000 | 31.8 | 5.4 |
Note: Poly(alkyl acrylates) can also function as viscosity index (VI) improvers, meaning they increase the viscosity of the oil to a greater extent at higher temperatures than at lower temperatures. However, at the concentrations typically used for pour point depression, the impact on the overall viscosity at standard temperatures (40°C and 100°C) is often modest.
Conclusion and Future Perspectives
Poly(tetradecyl acrylate) is a highly effective pour point depressant for a wide range of hydrocarbon-based fluids. Its comb-like structure enables it to interact with and modify the crystallization of paraffin waxes, thereby significantly lowering the temperature at which the fluid ceases to flow. The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of this important class of additives.
Future research in this area may focus on the copolymerization of tetradecyl acrylate with other monomers to introduce additional functionalities. For example, incorporating polar monomers can enhance interactions with asphaltenes and resins in crude oil, potentially leading to synergistic improvements in flow properties. Furthermore, the development of more sustainable and biodegradable PPDs based on renewable feedstocks is an active and important area of investigation.
References
-
ASTM D97-17b, Standard Test Method for Pour Point of Petroleum Products, ASTM International, West Conshohocken, PA, 2017,
-
Ayalytical Instruments, ASTM D97 Test Method for Pour Point,
-
Tamson Instruments, ASTM D97 & D2500 - METHODS,
-
ASTM International, Pour Point of Petroleum Products,
-
Infolytik, ASTM D445 Viscosity Testing of Oils,
-
IJEAST, A REVIEW OF VARIOUS POUR POINT DEPRESSANTS USED FOR FLOW ASSURANCE IN OIL INDUSTRIES,
-
Eralytics, ASTM D445,
- Anton Paar, ASTM D445, wiki.anton-paar.com/en/astm-d445/
-
Muser, Viscosity of Lubricating Oil,
-
MDPI, Novel Pour Point Depressants for Crude Oil Derived from Polyethylene Solution in Hexane and Coal Fly Ash,
-
Tamson Instruments, ASTM D445 & IP71 - METHODS,
-
ResearchGate, Preparation and Evaluation of Acrylate Polymers as Pour Point Depressants for Lube Oil,
-
ResearchGate, Evaluation of Emulsified Acrylate Polymer and its Pour Point Depressant Performance,
-
National Institutes of Health, Visible-Light-Curable Solvent-Free Acrylic Pressure-Sensitive Adhesives via Photoredox-Mediated Radical Polymerization,
- Google Patents, Polymeric compositions as pour point depressants for crude oils, patents.google.
-
E3S Web of Conferences, Effect of nano pour point depressant on the flow properties of the waxy crude oil from Changqing Oilfield,
- EPrints USM, Preparation And Characterization Of Poly (Acrylate)
-
ResearchGate, Investigation of the Pour Point Depression Ability of Polyalkyl Acrylate Additives After Sonication,
-
ResearchGate, Dependence of efficiency of polyalkyl acrylate-based pour point depressants on composition of crude oil,
-
Russian Journal of Bakhtin Studies, Investigation of the Pour Point Depression Ability of Polyalkyl Acrylate Additives After Sonication,
-
Tokyo Chemical Industry Co., Ltd., Tetradecyl Acrylate,
-
MDPI, Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization,
-
Semantic Scholar, Acrylate free radical polymerization: from mechanism to polymer design.,
-
ResearchGate, DSC thermal profile of different crude oils and waxy solutions at a...,
-
MDPI, Novel Optical Methodology Unveils the Impact of a Polymeric Pour-Point Depressant on the Phase Morphology of Waxy Crude Oils,
-
TCI Chemicals, Tetradecyl Acrylate,
- European Patent Office, METHACRYLATE POUR POINT DEPRESSANTS AND COMPOSITIONS, data.epo.org/publication-server/document?i=EP0329756B1.19930811&pn=EP0329756&ki=B1&cc=EP
- Google Patents, Diesel oil pour point depressant composition and preparation method and application thereof, patents.google.
-
BenchChem, Performance of octadecyl acrylate as a pour point depressant compared to other additives,
- ACS Publications, Synthesis and Evaluation of Grafted EVAL as Pour Point Depressant for Waxy Crude Oil, pubs.acs.org/doi/10.1021/acs.iecr.8b01243
-
ResearchGate, (1) Synthesis of poly(octadecyl acrylate), (2) synthesis of...,
-
Everant Journals, The Chemical Performance Evaluation for Pour Point Depressant (PPD) Testing, X Oil Field, Vietnam,
-
ResearchGate, Development of pour point depressants for crude oil and study of their properties,
-
ResearchGate, Development of Poly(acrylate-co-benzyl maleate) Copolymers as Wax Deposition Inhibitors for Crude Oil,
- EPrints USM, Preparation And Characterization Of Poly (Acrylate)
-
ResearchGate, Synthesis of acrylate polymers by a novel emulsion polymerization for adhesive applications,
-
ResearchGate, Novel synthesis of N-substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine-based condensing reagent,
Sources
- 1. ijeast.com [ijeast.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. WO2009047786A2 - A pour point depressant polymer composition - Google Patents [patents.google.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of long-chain polyester polymers and their properties as crude oil pour point depressant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4956111A - Methacrylate pour point depressants and compositions - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Inhibitors for Tetradecyl Acrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for tetradecyl acrylate polymerization. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the challenges of working with this monomer. As Senior Application Scientists, we have compiled this information based on established scientific principles and extensive field experience to ensure the integrity and success of your experiments.
Section 1: Understanding Inhibition in Tetradecyl Acrylate Polymerization
FAQ 1: Why is an inhibitor necessary for storing and handling tetradecyl acrylate?
Tetradecyl acrylate, like other acrylic monomers, has a reactive carbon-carbon double bond that can undergo spontaneous free-radical polymerization.[1][2] This process is often initiated by heat, light (UV radiation), or the presence of contaminants.[3][4] Uncontrolled polymerization can lead to several hazardous situations, including:
-
Exothermic Reaction: The polymerization of acrylates is highly exothermic, which can cause a rapid increase in temperature and pressure within a sealed container, potentially leading to a dangerous thermal runaway reaction.[5]
-
Product Spoilage: The monomer will solidify, rendering it unusable for its intended application.
-
Equipment Fouling: Polymer formation can clog pipes, reactors, and other processing equipment.[6]
To prevent these issues, a small amount of an inhibitor is added to the monomer during manufacturing. This inhibitor effectively scavenges free radicals, thus preventing the initiation of polymerization and ensuring the monomer's stability during transport and storage.[7][8]
FAQ 2: What are the common inhibitors used for tetradecyl acrylate, and how do they work?
The most common inhibitor for tetradecyl acrylate and other acrylic esters is the monomethyl ether of hydroquinone (MEHQ).[3][9][10] Other phenolic inhibitors like hydroquinone (HQ) and butylated hydroxytoluene (BHT) are also used.[1][10]
Mechanism of Phenolic Inhibitors:
The effectiveness of phenolic inhibitors like MEHQ is critically dependent on the presence of dissolved oxygen.[4][7][10][11] The inhibition process is a multi-step mechanism:
-
Radical Formation: Spontaneous or induced initiation creates a free radical (R•) from the monomer.
-
Peroxy Radical Formation: This monomer radical rapidly reacts with dissolved oxygen (O₂) to form a less reactive peroxy radical (ROO•).[10]
-
Inhibitor Reaction: The phenolic inhibitor (ArOH), such as MEHQ, then donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable phenoxy radical (ArO•) that is incapable of initiating further polymerization.[10]
This synergistic relationship between the phenolic inhibitor and oxygen is crucial for effective stabilization.[11]
Section 2: Troubleshooting Common Polymerization Issues
Issue 1: Premature Polymerization During Storage or Experiment Setup
Question: My tetradecyl acrylate has solidified in the storage container, or it polymerized unexpectedly before I could start my reaction. What went wrong?
Answer: Premature polymerization is a clear indication of inhibitor depletion or deactivation. Several factors can contribute to this:
-
Elevated Storage Temperature: Higher temperatures accelerate the rate of free radical formation and also speed up the consumption of the inhibitor.[3][4] It is crucial to store tetradecyl acrylate in a cool, dark place as recommended by the supplier.[9][12]
-
Inert Atmosphere: Storing or handling the monomer under an inert atmosphere (e.g., nitrogen or argon) will deplete the dissolved oxygen required for phenolic inhibitors like MEHQ to function effectively.[3][4][7]
-
Contamination: Contaminants such as peroxides, rust, or certain metals can act as initiators, overwhelming the inhibitor.[3]
-
UV Light Exposure: Direct sunlight or other sources of UV radiation can initiate polymerization.[3]
Troubleshooting Workflow: Premature Polymerization
Caption: Troubleshooting workflow for premature polymerization.
Issue 2: Slow or Incomplete Polymerization
Question: I've added my initiator, but the polymerization of tetradecyl acrylate is very slow or fails to go to completion. What could be the cause?
Answer: While inhibitors are essential for storage, their presence can interfere with the intended polymerization if not properly accounted for.
-
Excessive Inhibitor Concentration: If the inhibitor concentration is too high, it will consume the free radicals generated by your initiator, leading to a prolonged induction period or complete inhibition of the reaction.[7]
-
Oxygen Inhibition: Oxygen, which is necessary for the storage inhibitor to work, can also inhibit the desired polymerization process by reacting with the growing polymer chains to form less reactive peroxy radicals.[13][14][15] This is particularly problematic in systems with a high surface-area-to-volume ratio, such as thin films.[13]
-
Low Initiator Concentration or Inefficiency: The amount of initiator may be insufficient to overcome the inhibitor and initiate polymerization at a reasonable rate.[16] The initiator's half-life at the reaction temperature is also a critical factor.
Experimental Protocol: Removing Excess Inhibitor
If you suspect high inhibitor levels are the issue, you can remove it before polymerization.
Materials:
-
Inhibited tetradecyl acrylate
-
5% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator (optional)
Procedure:
-
Place the inhibited monomer in a separatory funnel.
-
Add an equal volume of 5% NaOH solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure. The phenolic inhibitor will be deprotonated by the base and extracted into the aqueous layer.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with fresh 5% NaOH solution two more times.
-
Wash the monomer with deionized water to remove any residual NaOH.
-
Drain the monomer into a clean, dry flask and add a drying agent like anhydrous MgSO₄.
-
Stir for 15-20 minutes, then filter to remove the drying agent.
-
Crucially, the now uninhibited monomer should be used immediately. If storage is necessary, it must be done at a very low temperature (e.g., in a freezer) for a very short period.
Note: This procedure should be performed with appropriate personal protective equipment in a well-ventilated fume hood.[17][18]
Issue 3: Inconsistent Polymer Properties
Question: My polymerizations are successful, but the final polymer has inconsistent molecular weight and properties from batch to batch. Why is this happening?
Answer: Inconsistency often points to subtle variations in the reaction conditions that affect the polymerization kinetics.
-
Variable Oxygen Levels: Fluctuations in the amount of dissolved oxygen can lead to inconsistent inhibition and initiation rates, affecting the final polymer characteristics.[15] De-gassing the monomer through techniques like sparging with an inert gas (e.g., nitrogen or argon) after removing the storage inhibitor can provide more reproducible results.
-
Temperature Gradients: In larger scale reactions, inefficient heat dissipation can create hot spots, leading to different reaction rates within the vessel and a broader molecular weight distribution.[5]
-
Monomer Purity: The purity of the tetradecyl acrylate can impact the resulting polymer's properties.[19] Impurities might act as chain transfer agents or retarders, affecting the final molecular weight.[20]
Data Summary: Common Inhibitors for Acrylate Monomers
| Inhibitor Name | Abbreviation | Typical Concentration (ppm) | Mechanism | Oxygen Requirement |
| Hydroquinone monomethyl ether | MEHQ | 10 - 300[3][10] | Radical Scavenger (Peroxy) | Yes[7][10][11] |
| Hydroquinone | HQ | 50 - 1000 | Radical Scavenger (Peroxy) | Yes[10][21] |
| Butylated hydroxytoluene | BHT | 50 - 500 | Radical Scavenger (Peroxy) | Yes[1][10] |
| Phenothiazine | PTZ | 200 - 1000 | Radical Scavenger (Alkyl & Peroxy) | Less dependent than phenolics[20][22] |
| 4-tert-Butylcatechol | TBC | 50 - 200 | Radical Scavenger (Peroxy) | Yes[7][10] |
Section 3: Analytical Methods for Monitoring
FAQ 4: How can I monitor the inhibitor concentration in my tetradecyl acrylate?
Monitoring the inhibitor level is crucial for ensuring the stability of the monomer during long-term storage. High-Performance Liquid Chromatography (HPLC) is a robust and sensitive method for this purpose.[19][23]
Basic HPLC Protocol Outline:
-
Standard Preparation: Prepare a series of standard solutions of the inhibitor (e.g., MEHQ) in a suitable solvent like tetrahydrofuran (THF) at known concentrations.[23]
-
Sample Preparation: Dilute a known mass of the tetradecyl acrylate monomer in the same solvent.[23]
-
Chromatographic Conditions: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile) and a UV detector set to the absorbance maximum of the inhibitor.
-
Quantification: Generate a calibration curve from the standard solutions and use it to determine the inhibitor concentration in the monomer sample.
FAQ 5: What techniques can I use to monitor the polymerization reaction in real-time?
Real-time monitoring provides valuable insights into the reaction kinetics.[24]
-
Real-Time FTIR Spectroscopy: This technique tracks the disappearance of the characteristic acrylate C=C bond peak (around 1635 cm⁻¹) to determine the monomer conversion over time.[25]
-
Photo-Differential Scanning Calorimetry (Photo-DSC): For photopolymerizations, Photo-DSC measures the heat evolved during the reaction, which is directly proportional to the rate of polymerization.[26][27]
-
Automated Continuous Online Monitoring of Polymerization Reactions (ACOMP): This is a more advanced system that can continuously measure properties like monomer conversion, molecular weight, and viscosity in real-time.[24]
Mechanism of Inhibition by MEHQ
Caption: Role of oxygen and MEHQ in inhibiting polymerization.
References
- CymitQuimica. (2024-12-19).
- RadTech. (n.d.). An Overview of Oxygen Inhibition in Photocuring.
- National Institutes of Health. (n.d.). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. PMC - NIH.
- Benchchem. (n.d.).
- ioMosaic Corporation. (2020-07-28).
- TCI Chemicals. (2025-03-01).
- Fluence Analytics. (n.d.).
- ResearchGate. (2025-08-06).
- ACS Publications. (2021-08-16).
- Royal Society of Chemistry. (2025-04-11).
- ChemicalBook. (2025-07-19).
- Angene Chemical. (2024-04-10).
- Scientific Polymer Products, Inc. (2020-03-18).
- ACS Publications. (2021-08-16).
- ACS Publications. (n.d.). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
- PerkinElmer. (n.d.).
- Waters Corporation. (n.d.).
- Fluoryx Labs. (2020-11-23). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.
- Longchang Chemical. (2022-12-30).
- Google Patents. (n.d.).
- Royal Society of Chemistry. (2023-03-31).
- ResearchGate. (2025-08-05).
- RadTech. (n.d.).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- (n.d.).
- European Patent Office. (n.d.). Stabilizers for the prevention of polymerization of \meth\acrylic acid and esters thereof. EP 0672652.
- ResearchGate. (2025-08-05).
- Patsnap Eureka. (2025-10-11). How to Extend Acrylic Resin Shelf Life in Storage.
- (2023-05-25). Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing.
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters.
- Chemistry For Everyone. (2025-08-23).
- CP Lab Safety. (n.d.). Tetradecyl Acrylate, (stabilized with MEHQ), 500mL, Each.
- Columbia Academic Commons. (2017-07-06). The Influence Of Glass Transition Temperature On The Performance Of Acrylic Thermoplastic Adhesives.
- (n.d.). METHACRYLIC ACID SAFE HANDLING MANUAL.
- (n.d.).
- ResearchGate. (2025-08-06). The effect of temperature on the kinetics of diacrylate photopolymerizations studied by Real-time FTIR spectroscopy.
- CORE. (n.d.). THE INFLUENCE OF GLASS TRANSITION TEMPERATURES ON THE PERFORMANCE OF ACRYLIC THERMOPLASTIC ADHESIVES.
Sources
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. petrochemistry.eu [petrochemistry.eu]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. data.epo.org [data.epo.org]
- 7. iomosaic.com [iomosaic.com]
- 8. How to Extend Acrylic Resin Shelf Life in Storage [eureka.patsnap.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fluoryx.com [fluoryx.com]
- 11. researchgate.net [researchgate.net]
- 12. ACRYLIC ACID TETRADECYL ESTER - Safety Data Sheet [chemicalbook.com]
- 13. radtech.org [radtech.org]
- 14. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. angenechemical.com [angenechemical.com]
- 19. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 22. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 23. waters.com [waters.com]
- 24. fluenceanalytics.com [fluenceanalytics.com]
- 25. researchgate.net [researchgate.net]
- 26. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Tetradecyl Acrylate
Welcome to the Technical Support Center for the synthesis and optimization of tetradecyl acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during the synthesis of this long-chain acrylate monomer. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Overview of Tetradecyl Acrylate Synthesis
Tetradecyl acrylate (TDA) is a long-chain alkyl acrylate monomer valued for its ability to impart hydrophobicity and flexibility to polymers. It is typically synthesized via two primary routes: direct esterification of tetradecanol with acrylic acid or transesterification of a short-chain acrylate (like methyl or ethyl acrylate) with tetradecanol.[1] Both methods are equilibrium-driven reactions and require careful optimization of conditions to achieve high yields and purity.
Common Synthesis Pathways:
-
Direct Esterification: This is a common laboratory and industrial method involving the reaction of tetradecanol with acrylic acid, typically in the presence of an acid catalyst and a polymerization inhibitor.[2][3] The removal of water is crucial to drive the reaction towards the product.
-
Transesterification: This method involves reacting tetradecanol with an excess of a more volatile acrylate, such as methyl acrylate, in the presence of a suitable catalyst.[1][4] The equilibrium is shifted by removing the low-boiling alcohol byproduct (e.g., methanol) through distillation.[5]
Below is a general workflow for the synthesis of tetradecyl acrylate.
Caption: General workflow for the synthesis and purification of tetradecyl acrylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of tetradecyl acrylate in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield in an esterification reaction is most often due to an incomplete reaction or side reactions. Here are the key parameters to optimize:
-
Inefficient Water Removal (Direct Esterification): The esterification of tetradecanol with acrylic acid is a reversible reaction that produces water as a byproduct.[3] If water is not efficiently removed, the equilibrium will not favor product formation.
-
Solution: Use a Dean-Stark apparatus with an azeotropic solvent like toluene or cyclohexane to continuously remove water from the reaction mixture.[6] Ensure the reaction temperature is sufficient to maintain a steady reflux for azeotropic distillation.
-
-
Inadequate Catalyst Activity or Concentration: The choice and amount of catalyst are critical.
-
Solution: For direct esterification, common catalysts include p-toluenesulfonic acid (p-TSA) or sulfuric acid.[6][7] For transesterification, titanium alcoholates are effective.[1] Ensure the catalyst is not deactivated and is used at an appropriate concentration, typically 0.5-1.0% of the total mass of the reactants.[6] A study on a similar long-chain acrylate synthesis found optimal conditions with a p-TSA concentration of 0.8%.[2]
-
-
Suboptimal Reactant Stoichiometry: An incorrect molar ratio of reactants can limit the conversion of the limiting reagent.
-
Solution: For direct esterification, a slight excess of acrylic acid (e.g., a molar ratio of 1.1:1 to 1.2:1 of acrylic acid to tetradecanol) can help drive the reaction to completion.[2][8] For transesterification, a larger excess of the lower-boiling acrylate is often used to shift the equilibrium.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress by tracking the amount of water collected in the Dean-Stark trap or by using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time can be around 4 hours at a temperature of 120°C.[2] However, excessively high temperatures can promote side reactions.[9]
-
| Parameter | Typical Range | Rationale |
| Reactant Molar Ratio (Acid:Alcohol) | 1.1:1 to 1.2:1 | A slight excess of acrylic acid helps to drive the equilibrium towards the product.[2][8] |
| Catalyst (p-TSA) Loading | 0.5% - 1.0% (by weight) | Sufficient to catalyze the reaction without promoting excessive side reactions.[6] |
| Inhibitor (Hydroquinone) Loading | 0.5% - 0.6% (by weight) | Prevents polymerization of the acrylate monomer at elevated temperatures.[2][6] |
| Reaction Temperature | 120°C - 150°C | Balances reaction rate with the prevention of side reactions and polymerization.[2][8] |
| Reaction Time | ~4 hours | Should be optimized by monitoring reaction completion to avoid degradation.[2] |
Q2: I am observing polymer formation in my reaction flask or during purification. How can I prevent this?
A2: Spontaneous polymerization is a common issue with acrylate monomers, especially at the elevated temperatures required for synthesis.[9]
-
Inadequate Polymerization Inhibitor: The inhibitor is crucial for preventing the free-radical polymerization of the acrylate.
-
Solution: Use an effective polymerization inhibitor such as hydroquinone (HQ) or its monomethyl ether (MEHQ).[9][10] Ensure it is added at the beginning of the reaction. For many phenolic inhibitors to be effective, the presence of a small amount of oxygen is required, so running the reaction under an air atmosphere is often recommended over an inert atmosphere.[9]
-
-
Excessively High Temperatures: High temperatures can initiate thermal polymerization.
-
Presence of Radical Initiators: Impurities in the starting materials or solvents can act as radical initiators.
-
Solution: Use high-purity reactants and solvents. Ensure all glassware is thoroughly cleaned to remove any potential contaminants.[10]
-
Q3: My purified tetradecyl acrylate contains acidic impurities. How can I effectively remove them?
A3: The most common acidic impurity is unreacted acrylic acid from a direct esterification reaction.
-
Ineffective Neutralization: Simple water washing may not be sufficient to remove all acidic residues.
-
Solution: Wash the crude product (dissolved in a water-immiscible solvent like toluene or ether) with a dilute basic solution, such as 5% sodium bicarbonate or sodium carbonate solution.[10] Continue washing until no more gas (CO₂) evolves, which indicates that the acid has been neutralized. Follow this with washes with deionized water and then a saturated brine solution to remove residual base and dissolved water.[10]
-
Caption: Troubleshooting logic for common impurities in tetradecyl acrylate synthesis.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic and chromatographic techniques should be used for comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the chemical structure. You should be able to identify the characteristic peaks of the acrylate vinyl protons and the long alkyl chain.[10][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for verifying the presence of key functional groups. Look for the characteristic C=O stretch of the ester at ~1725 cm⁻¹ and the C=C stretch of the vinyl group at ~1635 cm⁻¹. The absence of a broad O-H stretch from the starting alcohol confirms the reaction's completion.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing purity and identifying volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the purity of the acrylate monomer and detecting non-volatile impurities.[10][12]
| Technique | Key Observables for Tetradecyl Acrylate | Purpose |
| ¹H NMR | Vinyl protons (~5.8-6.4 ppm), -OCH₂- (~4.1 ppm), Alkyl chain protons (~0.8-1.7 ppm) | Structural confirmation and purity assessment.[11] |
| FTIR | C=O stretch (~1725 cm⁻¹), C=C stretch (~1635 cm⁻¹), C-O stretch (~1190 cm⁻¹) | Functional group identification.[11] |
| GC-MS | Retention time and mass spectrum (molecular ion peak) | Purity assessment and identification of volatile impurities.[10][11] |
| HPLC | Peak area at a specific retention time | Quantitative purity analysis.[12] |
Q5: What are the best practices for storing purified tetradecyl acrylate?
A5: Proper storage is critical to prevent degradation and polymerization.
-
Inhibitor: Even after purification, it is advisable to add a small amount of a polymerization inhibitor like MEHQ if the monomer is to be stored for an extended period.[10]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from participating in polymerization initiation.[10]
-
Temperature and Light: Store in a cool, dark, and dry place. Refrigeration is often recommended.[10][13] Avoid exposure to light, which can also initiate polymerization.
Experimental Protocols
Protocol 1: Synthesis of Tetradecyl Acrylate via Direct Esterification
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add 1-tetradecanol, toluene (as the azeotropic solvent), a catalytic amount of p-toluenesulfonic acid (p-TSA, ~1.0% of total reactant mass), and a polymerization inhibitor like hydroquinone (~0.5% of total reactant mass).[6]
-
Reaction Initiation: Begin stirring and heat the mixture to dissolve the solids. Then, add a slight molar excess of acrylic acid (e.g., 1.1 equivalents).[2]
-
Reaction: Heat the mixture to reflux (typically around 120°C).[2] Water will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove unreacted acrylic acid and the p-TSA catalyst.[10] Then, wash with water and finally with saturated brine.[10]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[10] Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Final Product: The resulting product is crude tetradecyl acrylate, which can be further purified by vacuum distillation if necessary.
Protocol 2: Purification of Commercial Tetradecyl Acrylate to Remove Inhibitor
-
Alkaline Wash: Dissolve the commercial monomer in a water-immiscible solvent. Wash with a 5-10% sodium hydroxide solution to extract the phenolic inhibitor (like MEHQ).[14] The aqueous layer will typically turn colored as the phenoxide salt is formed. Repeat until the aqueous layer is colorless.
-
Neutralization: Wash the organic layer with deionized water until the pH of the aqueous layer is neutral. A final wash with brine can aid in breaking any emulsions and removing dissolved water.[14]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Solvent Removal: Filter and remove the solvent via rotary evaporation at a low temperature. The purified monomer should be used immediately.[14]
References
-
Song, Z., Ge, J., & Jiang, Q. (2004). The Synthesis of Tetradecyl Acrylate. Fine Chemical Intermediates, 2. Retrieved from [Link]
- Google Patents. (1975). US3887609A - Process for the production of higher alkylacrylates and methacrylates.
- Google Patents. (1952). US2618652A - Process for the purification of acrylate and methacrylate esters.
-
Yang, Z., et al. (2020). High-Efficiency Catalytic Synthesis of Tetradecyl Acrylate in Microchannel Reactor. Acta Petrolei Sinica (Petroleum Processing Section), 36(4), 728-735. Retrieved from [Link]
- Google Patents. (2009). US7528278B2 - Transesterification process for production of (meth)acrylate ester monomers.
-
IOP Conference Series: Earth and Environmental Science. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88984, Tetradecyl acrylate. Retrieved from [Link]
-
Molecules. (2024). Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate. Retrieved from [Link]
- Google Patents. (2001). DE10127941A1 - Production of (meth)acrylate esters by transesterification comprises recycling by-product alcohol to the production of the starting (meth)acrylate.
-
Chemdad. (n.d.). ACRYLIC ACID TETRADECYL ESTER. Retrieved from [Link]
-
ResearchGate. (2018). How do I synthesize acrylic ester?. Retrieved from [Link]
Sources
- 1. US3887609A - Process for the production of higher alkylacrylates and methacrylates - Google Patents [patents.google.com]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7528278B2 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]
- 5. DE10127941A1 - Production of (meth)acrylate esters by transesterification comprises recycling by-product alcohol to the production of the starting (meth)acrylate - Google Patents [patents.google.com]
- 6. tetradecyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. syxbsyjg.com [syxbsyjg.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. ACRYLIC ACID TETRADECYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Tetradecyl Acrylate Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for akylester synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tetradecyl acrylate. Here, we address common challenges and side reactions encountered during the esterification process through a series of frequently asked questions and troubleshooting protocols. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to optimize your experiments effectively.
FAQ 1: Uncontrolled Polymerization During Synthesis
Question: My reaction mixture is becoming increasingly viscous and, in some cases, has turned into a solid mass. What is causing this premature polymerization, and what are the definitive steps to prevent it?
Answer: This is a classic and critical issue in the synthesis of any acrylate ester. The phenomenon you are observing is the uncontrolled radical polymerization of the acrylic acid starting material or the tetradecyl acrylate product.[1] Acrylate monomers are highly susceptible to polymerization, a reaction that is highly exothermic and can accelerate rapidly, especially at the elevated temperatures required for esterification.[1][2] This not only leads to significant yield loss but can also cause reactor fouling and pose serious safety hazards.[1]
The polymerization is initiated by free radicals, which can be generated by heat, light, or trace impurities. While oxygen can inhibit some types of polymerization, its presence can be complex and is not a reliable sole method of control.[1] Therefore, the addition of a dedicated polymerization inhibitor is non-negotiable for a successful and safe synthesis.
Troubleshooting Protocol: Preventing Uncontrolled Polymerization
-
Inhibitor Selection and Dosage:
-
Primary Choice: Hydroquinone monomethyl ether (MEHQ) is a very common and effective inhibitor.[1] Hydroquinone is also frequently used.[3][4] For reactions that are particularly sensitive or run at higher temperatures, phenothiazine (PTZ) can be a more robust option as its inhibitory mechanism is less dependent on the presence of oxygen.[1][5]
-
Dosage: The inhibitor concentration is critical. A typical starting point is 0.1–1.0% by weight relative to the acrylic acid or total monomer weight.[3][6] Consult specific protocols for recommended ranges. For the synthesis of a similar compound, tetradecyl methacrylate, hydroquinone was used at 0.5% of the total mass of the reactants.[3]
-
-
Maintain an Inert Atmosphere (Conditional):
-
While some inhibitors like MEHQ require a small amount of oxygen to be effective, running the reaction under a gentle stream of an inert gas like nitrogen or argon can help prevent the introduction of atmospheric contaminants that might initiate polymerization.[6] This is particularly useful if you are experiencing persistent issues. The key is to avoid vigorously bubbling the gas, which could strip the inhibitor from the solution.
-
-
Strict Temperature Control:
-
The esterification reaction is exothermic.[2] It is crucial to monitor and control the internal reaction temperature. Use an oil bath or a heating mantle with a reliable temperature controller and probe. Avoid localized overheating, which can create hot spots where polymerization can initiate. A typical temperature range for this type of esterification is 60-120°C.[3][4][7]
-
-
Reagent Purity:
-
Ensure your acrylic acid is fresh and properly inhibited for storage. Old or improperly stored acrylic acid can contain oligomers or peroxide impurities that act as polymerization initiators.
-
FAQ 2: Low Conversion and Poor Yield
Question: My reaction has stopped, but analysis shows a significant amount of unreacted tetradecanol remaining. How can I drive the esterification to completion?
Answer: The direct synthesis of tetradecyl acrylate from tetradecanol and acrylic acid is most commonly achieved via Fischer-Speier esterification.[7][8] This is a reversible equilibrium reaction, as shown below.[8][9]
Acrylic Acid + Tetradecanol ⇌ Tetradecyl Acrylate + Water
A low yield with significant starting material remaining indicates that the reaction has reached equilibrium without favoring the products. To achieve high conversion, you must actively shift the equilibrium to the right, in accordance with Le Chatelier's Principle.[10]
Troubleshooting Protocol: Driving the Esterification Equilibrium
-
Water Removal (Primary Method):
-
The most effective way to drive the reaction to completion is to remove the water as it is formed.[7][8][11] This is typically accomplished using a Dean-Stark apparatus with a suitable solvent.
-
Procedure:
-
Set up your reaction in a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Use a solvent that forms an azeotrope with water, such as toluene or hexane.[3][7][11] Toluene is commonly cited for this purpose.[3]
-
As the reaction mixture is heated to reflux, the toluene-water azeotrope will distill into the Dean-Stark trap.
-
In the trap, the denser water will separate and collect at the bottom, while the toluene will overflow and return to the reaction flask.
-
Monitor the volume of water collected. The reaction is complete when water ceases to accumulate in the trap and the collected volume matches the theoretical amount.[3][11]
-
-
-
Use of Excess Reactant:
-
Employing a molar excess of one of the reactants can also shift the equilibrium.[9][10][11] It is generally more practical and cost-effective to use an excess of acrylic acid, as the unreacted acid can be more easily removed during the workup process than the high-boiling point tetradecanol.[11]
-
Stoichiometry: A molar ratio of 1.1:1 (Acrylic Acid:Tetradecanol) has been reported as optimal in one study.[4] Ratios up to 4:1 have been studied for similar esterifications.[12]
-
-
Catalyst Optimization:
-
Ensure you are using an appropriate catalyst at an effective concentration.
-
Common Catalysts: p-Toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are the most common homogeneous catalysts.[4][7][13]
-
Loading: Typical catalyst loading is between 0.5% and 5% by weight of the reactants.[3][14] For instance, a synthesis of tetradecyl methacrylate used p-TsOH at 1.0% of the total reactant mass.[3] Over- or under-loading the catalyst can be detrimental. Too little will result in slow reaction rates, while too much can promote side reactions.[14]
-
Reaction Conditions Summary
| Parameter | Recommended Range | Rationale |
| Reactant Ratio (Acid:Alcohol) | 1.1:1 to 2:1 | Drives equilibrium towards product formation.[4][6] |
| Catalyst (p-TsOH) | 0.8% - 1.0% (by weight) | Effective catalysis for Fischer esterification.[3][4] |
| Inhibitor (MEHQ/Hydroquinone) | 0.1% - 0.6% (by weight) | Prevents premature radical polymerization.[1][3][4] |
| Solvent | Toluene | Forms an azeotrope with water for removal via Dean-Stark trap.[3][11] |
| Temperature | 110 - 120 °C | Allows for a reasonable reaction rate and efficient azeotropic distillation.[4] |
FAQ 3: Michael Addition and Other Byproducts
Question: My final product shows impurities with higher molecular weights than expected. What are these side reactions, and how can they be minimized?
Answer: Besides polymerization, the primary side reactions in acrylate synthesis are Michael-type additions to the electron-deficient double bond of the acrylate.[13][15] These additions lead to the formation of higher molecular weight impurities that can be difficult to separate from the desired product and result in increased viscosity.[13]
The main Michael addition pathways are:
-
Addition of Alcohol: A molecule of tetradecanol can add across the double bond of tetradecyl acrylate.
-
Dimerization/Oligomerization: A second molecule of acrylic acid or tetradecyl acrylate can act as the nucleophile, leading to dimers and oligomers.[16][17] This is a known side reaction that contributes to high molecular weight and viscosity.[13]
Reaction Pathway Diagram
Caption: Step-by-step purification workflow for tetradecyl acrylate.
Detailed Purification Protocol
-
Catalyst and Acid Removal:
-
After the reaction is complete, cool the mixture to room temperature.
-
If you used a solvent like toluene, you can proceed directly. If not, dilute the crude mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate to facilitate extraction.
-
Transfer the solution to a separatory funnel and wash it with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). [18]This will neutralize the acid catalyst and convert the excess acrylic acid into its water-soluble sodium salt.
-
Caution: Perform this step carefully as CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
Repeat the wash until the aqueous layer is no longer acidic (test with pH paper). [3]
-
-
Water and Salt Removal:
-
Wash the organic layer with saturated sodium chloride solution (brine). This helps to remove residual water and break up any emulsions that may have formed.
-
Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Solvent and Final Purification:
-
Filter off the drying agent.
-
Remove the organic solvent using a rotary evaporator.
-
Final Step: To obtain a highly pure product, vacuum distillation is required to separate the tetradecyl acrylate from any remaining tetradecanol and non-volatile oligomeric byproducts. [11]This step is challenging due to the high boiling points and the risk of polymerization at high temperatures. Ensure a good vacuum and use an efficient distillation column. Always add a fresh amount of polymerization inhibitor (e.g., MEHQ) to the distillation flask before heating. [6]
-
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Common Side Reactions in Acrylic Acid Esterification.
- Szymańska, I., et al. (2000). Side-reactions in the transesterification of oligoethylene glycols by methacrylates. Polimery, 45(11-12), 798-803.
- Hinterholz, H., et al. (2020). Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions. Polymer Chemistry, 11(45), 7183-7190. DOI:10.1039/D0PY01271H.
- ChemicalBook. (n.d.). tetradecyl methacrylate synthesis.
- Orzechowska, K., et al. (2007). Formation of heavy adducts in esterification of acrylic acid: A DFT study. Catalysis Today, 124(1-2), 11-18.
- ResearchGate. (n.d.). The kinetics of the esterification of acrylic acid with methyl and ethyl alcohols.
- ResearchGate. (n.d.). Acrylate-Selective Transesterification of Methacrylate/Acrylate Copolymers: Postfunctionalization with Common Acrylates and Alcohols.
- Lunn, J. D., & Shaffer, M. S. P. (2017). Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification. Chemical Science, 8(11), 7548-7555. DOI:10.1039/C7SC02574B.
- ResearchGate. (n.d.). How do I synthesize acrylic ester?.
- Ofusa, K., & Hashimoto, N. (2022). Development of Acrylates using New Ester Exchange Reaction. Toagosei America.
- Song, Z., Ge, J., & Jiang, Q. (2004). The Synthesis of Tetradecyl Acrylate. Fine Chemical Intermediates, 2, 28-30, 38.
- National Center for Biotechnology Information. (n.d.). Tetradecyl methacrylate. PubChem Compound Database.
- Sciencemadness.org. (2020). Synthesis of pure esters from long-chain alcohols using Fischer esterification.
- Unknown. (n.d.). Fischer Esterification.
- Unknown. (n.d.). Summary of Solutions to Common Problems in Acrylic Resin Production.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Organic Syntheses. (n.d.). Acrylic acid, n-butyl ester.
- ResearchGate. (n.d.). Esterification of Acrylic Acid with Different Alcohols Catalyzed by Zirconia Supported Tungstophosphoric Acid.
- Wooley, K. L., et al. (2000). The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(9), 1397-1407.
- National Center for Biotechnology Information. (n.d.). Tetradecyl acrylate. PubChem Compound Database.
- Google Patents. (n.d.). US3458561A - Esterification of acrylic acid.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Theato, P. (2008). Functional Acrylate Polymer Synthesis: Postpolymerization Modification Approach. Journal of Polymer Science Part A: Polymer Chemistry, 46(20), 6677-6687.
- Chemistry For Everyone. (2023, August 22). What Is The Acrylate Polymerization Process?. YouTube.
- Marić, M., et al. (2020). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Macro Letters, 9(7), 967-986.
- ResearchGate. (n.d.). Experimental and Kinetic Study of Esterification of Acrylic Acid with Ethanol Using Homogeneous Catalyst.
- National Institutes of Health. (n.d.). Synthesis and Application of Reactive Acrylic Latexes: Effect of Particle Morphology.
- TCI Chemicals. (n.d.). Tetradecyl Acrylate.
- ResearchGate. (n.d.). (1) Synthesis of poly(octadecyl acrylate), (2) synthesis of....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 3. tetradecyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. cerritos.edu [cerritos.edu]
- 11. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. toagoseiamerica.com [toagoseiamerica.com]
- 14. US3458561A - Esterification of acrylic acid - Google Patents [patents.google.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
how to prevent premature polymerization of tetradecyl acrylate
Welcome to the dedicated technical support center for tetradecyl acrylate. This resource is designed for researchers, scientists, and professionals in drug development to address and prevent the common yet critical issue of premature polymerization. Our goal is to provide you with the expertise and practical guidance necessary to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of premature polymerization in my tetradecyl acrylate sample?
A: The initial indicators of polymerization can be subtle. You might observe an increase in viscosity, where the monomer feels thicker or less fluid than expected. Another common sign is the appearance of turbidity, cloudiness, or the formation of a gel-like or solid precipitate within the container. In more advanced stages, the entire sample may solidify.
Q2: My bottle of tetradecyl acrylate has turned solid. Is it usable?
A: Once tetradecyl acrylate has solidified due to polymerization, it is generally not recommended for use. The polymerization process is irreversible, and the material no longer possesses the desired monomeric properties for most applications. Attempting to use a polymerized sample can lead to inconsistent and unreliable experimental results.
Q3: Can I use tetradecyl acrylate straight from the bottle?
A: For many applications, yes. Tetradecyl acrylate is typically supplied with an inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent premature polymerization during transport and storage. However, for certain sensitive polymerization reactions or applications requiring high purity, removal of the inhibitor may be necessary.
Q4: How does oxygen help prevent the polymerization of tetradecyl acrylate?
A: Inhibitors like MEHQ require the presence of dissolved oxygen to function effectively. Oxygen acts as a co-inhibitor, regenerating the active form of the inhibitor by oxidizing the phenoxy radical back to the quinone. This process scavenges free radicals that would otherwise initiate polymerization. Therefore, storing the monomer under an inert atmosphere like nitrogen can paradoxically increase the risk of polymerization if the inhibitor is present.
In-Depth Troubleshooting Guides
Issue 1: Increased Viscosity or Gel Formation Observed During Storage
Root Cause Analysis:
The most probable cause is the depletion of the inhibitor or insufficient oxygen levels within the storage container. Elevated storage temperatures can also accelerate the rate of autopolymerization, even in the presence of an inhibitor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased viscosity.
Preventative Measures:
-
Temperature Control: Always store tetradecyl acrylate in a cool, dark, and well-ventilated area, away from direct sunlight and heat sources. Refer to the supplier's safety data sheet (SDS) for the recommended storage temperature range.
-
Oxygenation: Ensure the storage container is not completely full. A headspace of at least 10% air is recommended to maintain an adequate supply of dissolved oxygen.
-
Inhibitor Monitoring: For long-term storage, it may be beneficial to periodically check the inhibitor concentration, if your facility has the analytical capabilities.
Issue 2: Polymerization Occurs During an Experiment
Root Cause Analysis:
This often points to the accidental introduction of a polymerization initiator, exposure to high temperatures or UV light during the experimental setup, or the use of an uninhibited monomer without proper precautions.
Troubleshooting Steps:
-
Review Experimental Protocol: Scrutinize your procedure for any potential sources of initiation. Are you using any reagents that could generate free radicals? Was the reaction vessel properly cleaned to remove any contaminants?
-
Check Equipment: Ensure that your experimental setup is not inadvertently heating the monomer. Check for malfunctioning hot plates, heating mantles, or exothermic reactions from other components.
-
Evaluate Environment: Was the experiment conducted under intense lighting or near a window with direct sunlight? UV radiation can initiate polymerization.
Mechanism of MEHQ Inhibition:
The inhibitor MEHQ works by donating a hydrogen atom to a growing polymer radical chain (ROO•), effectively terminating that chain and preventing further propagation. For this process to be sustainable, oxygen is required to regenerate the MEHQ.
Caption: Role of MEHQ and oxygen in inhibiting polymerization.
Experimental Protocols
Protocol 1: Removal of Inhibitor (MEHQ)
This procedure should only be performed immediately before the use of the monomer, as uninhibited tetradecyl acrylate is highly prone to polymerization.
Materials:
-
Tetradecyl acrylate
-
Activated basic alumina
-
Glass column
-
Glass wool or fritted glass support
-
Receiving flask
-
Anhydrous sodium sulfate (optional, for drying)
Procedure:
-
Column Preparation: Pack a glass chromatography column with a plug of glass wool or use a column with a fritted glass support. Fill the column with activated basic alumina. The amount of alumina will depend on the volume of monomer to be purified; a general rule is to use a 10:1 ratio of alumina to monomer by weight.
-
Elution: Gently pour the tetradecyl acrylate onto the top of the alumina bed.
-
Collection: Allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in a clean, dry receiving flask.
-
Drying (Optional): If necessary, the purified monomer can be dried by passing it through a small bed of anhydrous sodium sulfate.
-
Immediate Use: The inhibitor-free tetradecyl acrylate should be used immediately. Do not store it for extended periods.
Self-Validating System:
-
Visual Confirmation: The purified monomer should be clear and colorless.
-
Analytical Confirmation (Optional): If available, techniques like HPLC or UV-Vis spectroscopy can be used to confirm the absence of MEHQ.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 15-25°C (59-77°F) | Minimizes the rate of autopolymerization. |
| Storage Atmosphere | Air (with oxygen) | Oxygen is essential for the function of MEHQ inhibitor. |
| Headspace in Container | >10% of total volume | Ensures a sufficient reservoir of oxygen. |
| Inhibitor (MEHQ) Level | Check supplier's CoA | Typically 15-200 ppm. |
| Exposure to Light | Store in an opaque or amber container in the dark. | UV light can initiate polymerization. |
References
-
Acrylic Acid and Esters: A Summary of Safety and Handling. International Council of Chemical Associations (ICCA).[Link]
Technical Support Center: Troubleshooting Low Yield in Tetradecyl Acrylate Synthesis
Welcome to the technical support center for the synthesis of tetradecyl acrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this esterification process. We will delve into the causality behind experimental choices, provide validated protocols, and offer a systematic approach to troubleshooting, ensuring you can confidently optimize your reaction for higher yields and purity.
Tetradecyl acrylate is a valuable monomer used in the synthesis of a diverse range of polymers and advanced materials.[1] Its long alkyl chain imparts hydrophobicity, making it a key component in specialty coatings, adhesives, and drug delivery systems. The most common synthesis route is the Fischer-Speier esterification of acrylic acid with 1-tetradecanol, an equilibrium-controlled reaction catalyzed by a strong acid.[2][3] Achieving a high yield requires careful control over reaction conditions to favor product formation and minimize side reactions.
Section 1: Understanding the Core Synthesis and Its Challenges
The primary method for synthesizing tetradecyl acrylate is the direct esterification of 1-tetradecanol with acrylic acid. This reaction is reversible and requires an acid catalyst, typically a strong Brønsted acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), to achieve a reasonable reaction rate.[2][4]
The fundamental challenge of this synthesis is twofold:
-
Equilibrium Limitation : The reaction produces water as a byproduct. According to Le Châtelier's principle, the accumulation of water can shift the equilibrium back towards the reactants, limiting the final yield.[5][6][7]
-
Side Reactions : Acrylic acid and the resulting acrylate ester are highly susceptible to polymerization, especially at the elevated temperatures required for esterification.[8][9] Other side reactions, such as ether formation from the alcohol, can also occur.[9]
Reaction Mechanism: Acid-Catalyzed Esterification
The mechanism involves the protonation of the acrylic acid carbonyl group by the catalyst, which activates it for nucleophilic attack by 1-tetradecanol. A subsequent series of proton transfers leads to the elimination of a water molecule and the formation of the ester.
Caption: Acid-catalyzed Fischer esterification workflow.
Section 2: The Troubleshooting Guide (Q&A Format)
This section is structured to address specific problems you might encounter. Identify your primary issue and follow the diagnostic steps.
Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and solutions?
Low conversion is typically a result of issues with reaction kinetics or equilibrium. If TLC or GC analysis shows predominantly unreacted 1-tetradecanol and acrylic acid, consider the following:
-
Cause 1: Ineffective Water Removal
-
Why it happens: As an equilibrium reaction, the presence of water will drive the reaction backward, preventing completion.[5][6] For long-chain alcohols like tetradecanol, which require higher reaction temperatures, efficient water removal is critical.
-
Solutions:
-
Azeotropic Distillation: Use a solvent like toluene or xylene with a Dean-Stark trap.[10][11] The solvent forms an azeotrope with water, which is distilled off and collected in the trap, physically removing it from the reaction mixture and driving the equilibrium forward.[6][11]
-
Inert Gas Sparging: Bubbling a stream of dry nitrogen or air through the reaction mixture can help carry away the water vapor, which is particularly effective in solvent-free systems.[4]
-
-
-
Cause 2: Catalyst Issues
-
Why it happens: The catalyst may be inactive, insufficient, or inappropriate for the reaction. Homogeneous catalysts like H₂SO₄ are effective but can be difficult to remove and may cause charring at high temperatures.[12]
-
Solutions:
-
Verify Catalyst Loading: Ensure the correct catalytic amount is used, typically 0.5-2.0% by weight of the reactants.[13]
-
Switch Catalysts: Consider using p-Toluenesulfonic acid (p-TSA), which is a solid, often easier to handle, and can be more effective.[2][10] Solid acid catalysts like Amberlyst™ 15 can also be used; they are easily filtered out post-reaction, simplifying purification.[4]
-
Check for Deactivation: Ensure your starting materials are free from basic impurities that could neutralize the acid catalyst.
-
-
-
Cause 3: Suboptimal Reaction Temperature
-
Why it happens: Esterification requires sufficient thermal energy to overcome the activation barrier.[5] If the temperature is too low, the reaction rate will be impractically slow.
-
Solution: Ensure the reaction is heated to a suitable temperature, typically refluxing in a solvent like toluene (around 110-120°C).[13][14] Monitor the temperature of the reaction mixture, not the heating mantle.
-
Q2: I'm observing significant side products and my crude mixture is discolored or contains solids. How can I fix this?
The appearance of unexpected materials often points to side reactions, with polymerization being the most common culprit for acrylate synthesis.
-
Cause 1: Polymerization of Acrylic Acid/Acrylate
-
Why it happens: The double bond in acrylates is highly susceptible to free-radical polymerization, a reaction that is accelerated by heat.[8][9] This is the most frequent cause of low yields, leading to the formation of viscous liquids or solid polymer.
-
Solutions:
-
Use a Polymerization Inhibitor: This is non-negotiable. Add an inhibitor like hydroquinone (HQ)[10][15], hydroquinone monomethyl ether (MEHQ)[9][16], or phenothiazine (PTZ)[16] to the reaction mixture. These compounds work by scavenging free radicals that initiate polymerization.[16][17] A typical loading is 0.1-0.6% of the total reactant mass.[10][14]
-
Maintain Airflow: Many common inhibitors, including MEHQ, require the presence of oxygen to function effectively.[9] Unless using a catalyst sensitive to oxygen, performing the reaction open to the air (with a condenser) or with a gentle stream of air is beneficial.
-
Avoid Overheating: Do not exceed the necessary reaction temperature. Localized overheating can initiate polymerization. Use a heating mantle with good stirring to ensure even heat distribution.
-
-
-
Cause 2: Ether Formation
-
Why it happens: At high temperatures in the presence of a strong acid catalyst, 1-tetradecanol can undergo intermolecular dehydration to form di-tetradecyl ether.[9]
-
Solution: Avoid excessively high temperatures or prolonged reaction times. If ether formation is a persistent issue, consider a milder catalyst or slightly lower reaction temperatures, compensating with a longer reaction time.
-
Q3: My yield is high before purification, but I lose significant product during the workup. What are the best practices?
Product loss during purification is common when dealing with high-boiling point, non-polar esters like tetradecyl acrylate.
-
Cause 1: Inefficient Neutralization and Washing
-
Why it happens: The crude product contains the acid catalyst and excess acrylic acid, which must be removed. Emulsions can form during aqueous washes, especially with long-chain, surfactant-like molecules, trapping the product.
-
Solutions:
-
Systematic Washing: First, wash the organic layer with a 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to neutralize the acid catalyst and unreacted acrylic acid.[18][19] Continue washing until CO₂ evolution ceases.
-
Brine Wash: Follow the basic wash with a wash using a saturated sodium chloride (brine) solution.[18] This helps to break emulsions and remove the bulk of the water from the organic layer.
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent removal.[18]
-
-
-
Cause 2: Problems During Solvent Removal/Distillation
-
Why it happens: Tetradecyl acrylate has a high boiling point (138°C at 0.4 mmHg).[20] Attempting to distill it at atmospheric pressure will lead to decomposition and polymerization.
-
Solutions:
-
Use a Rotary Evaporator: Remove the bulk of the reaction solvent (e.g., toluene) using a rotary evaporator under reduced pressure.[18]
-
Vacuum Distillation for Final Purification: For high purity, the final product should be distilled under high vacuum. This lowers the boiling point significantly, preventing thermal degradation.[18] Crucially, add a non-volatile polymerization inhibitor (like HQ) to the distillation flask before heating. [18][21]
-
Column Chromatography: If distillation is not feasible or impurities persist, column chromatography on silica gel can be used. Elute with a non-polar solvent system, such as a hexane/ethyl acetate gradient.[18]
-
-
Section 3: Troubleshooting Flowchart & Data Tables
Use this flowchart to systematically diagnose issues with your synthesis.
Caption: Systematic troubleshooting guide for low yield.
Table 1: Comparison of Common Catalysts
| Catalyst | Type | Typical Loading | Pros | Cons |
| Sulfuric Acid (H₂SO₄) | Homogeneous | 1-3 vol%[22] | Inexpensive, highly active | Corrosive, causes charring, difficult to remove[12] |
| p-Toluenesulfonic Acid (p-TSA) | Homogeneous | 0.8-1.0% w/w[10][14] | Solid, highly effective, less charring | Must be neutralized and removed |
| Amberlyst™/Dowex™ Resins | Heterogeneous | 5-10% w/w[4] | Easily removed by filtration, reusable | Lower activity than homogeneous catalysts |
Table 2: Common Polymerization Inhibitors
| Inhibitor | Abbreviation | Typical Loading | Key Feature |
| Hydroquinone | HQ | 0.1-0.6% w/w[10][14] | Standard, effective inhibitor |
| Hydroquinone Monomethyl Ether | MEHQ | 0.1% mol/mol[4] | Very common, requires O₂ to be effective[9] |
| Phenothiazine | PTZ | ~0.1-0.5% w/w | Highly effective at higher temperatures[16][17] |
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of Tetradecyl Acrylate via Azeotropic Esterification
This protocol is optimized to maximize yield by actively removing water.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add 1-tetradecanol (1.0 eq), acrylic acid (1.1-1.2 eq)[14], p-toluenesulfonic acid (p-TSA, 0.01 eq), and hydroquinone (HQ, ~0.5% of total reactant weight).[10] Add toluene as the solvent (approx. 75% of the total reactant mass).[10]
-
Reaction: Heat the mixture to reflux (approx. 120°C).[14] Water will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected (typically 4-6 hours).[10][14]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC (e.g., 9:1 Hexane:Ethyl Acetate), observing the disappearance of the 1-tetradecanol spot.
-
Workup:
-
Purification:
-
Remove the toluene solvent via rotary evaporation.
-
Purify the resulting crude oil by vacuum distillation to obtain pure tetradecyl acrylate as a colorless liquid.[18]
-
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A 9:1 mixture of Hexane:Ethyl Acetate is a good starting point. Adjust polarity if necessary.
-
Spotting: Dissolve a tiny drop of the reaction mixture in ethyl acetate and spot it on the TLC plate alongside spots of your starting materials (1-tetradecanol and acrylic acid).
-
Development: Place the plate in a chamber with the eluent and allow it to develop.
-
Visualization: Visualize the plate under UV light (254 nm) and then stain with an appropriate agent (e.g., potassium permanganate stain) to see the alcohol and the non-UV active product. The product, being less polar than the alcohol, will have a higher Rf value.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I use another alcohol instead of 1-tetradecanol?
-
A: Yes, this general procedure (Fischer esterification) is applicable to other long-chain alcohols. However, reaction times and purification conditions may need to be re-optimized.[11]
-
-
Q: Why is my final product yellow or brown?
-
A: Discoloration is often a sign of decomposition or polymerization, likely caused by excessive heat during the reaction or distillation. Ensure your temperature is well-controlled and an inhibitor is always present when heating.[18]
-
-
Q: How should I store the final product?
-
Q: What analytical methods can confirm my product's purity and identity?
-
A: Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[18][23] The structure should be confirmed by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to verify the presence of the acrylate functional group and the long alkyl chain.[18]
-
References
-
Ko T., et al. (2022). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. Industrial & Engineering Chemistry Research. [Link]
-
Pratt, D.A., et al. (2021). Inhibition of acrylic acid and acrylate autoxidation. RSC Publishing. [Link]
- Jursich, M. (1991). US5034156A - Method for inhibiting the polymerization of acrylic acid.
-
Sikorski, Z. (2005). The kinetics of the esterification of acrylic acid with methyl and ethyl alcohols. AIChE Annual Meeting. [Link]
-
Song Z., et al. (2004). The Synthesis of Tetradecyl Acrylate. FINE CHEMICAL INTERMEDIATES. [Link]
-
Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap. [Link]
-
Various Authors. (2018). How do I synthesize acrylic ester?. ResearchGate. [Link]
-
Yadav, J., et al. (2018). Comparative Study Between Different Catalysts For Esterification Of Acrylic Acid. IJRAR. [Link]
-
Yadav, A., & Suresh, A. (2012). Experimental and Kinetic Study of Esterification of Acrylic Acid with Ethanol Using Homogeneous Catalyst. ResearchGate. [Link]
- Neher, H. T. (1952). US2618652A - Process for the purification of acrylate and methacrylate esters.
-
Reddit User Discussion. (2020). How can I improve the yield of my Fischer Esterification?. Reddit. [Link]
-
NIOSH. (1994). Methyl Acrylate: Method 1459. CDC. [Link]
- Van Es, S. (2004). US6838515B2 - Process for the preparation of esters of (meth)acrylic acid.
-
Mitsubishi Chemical Corporation. (1994). EP0618187B1 - Process for producing acrylic or methacrylic esters. European Patent Office. [Link]
-
Anandkumar J., et al. (2012). Effects of different catalysts on conversion of acrylic acid for the esterification of acrylic acid and ethanol. ResearchGate. [Link]
-
Rehberg, C. E., & Fisher, C. H. (1944). Acrylic acid, n-butyl ester. Organic Syntheses. [Link]
-
ScienceMadness Discussion Board. (2020). Synthesis of pure esters from long-chain alcohols using Fischer esterification. Sciencemadness.org. [Link]
-
Qing, M., et al. (2018). Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. SciTePress. [Link]
-
Drockenmuller, E., et al. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. [Link]
- Miller, R. L. (1959). US2917538A - Process for the production of acrylic acid esters.
-
Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]
-
Quora User Discussion. (2020). Why is the yield of ester relatively low?. Quora. [Link]
-
Chongqing Academy of Metrology and Quality Inspection. (2020). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. E3S Web of Conferences. [Link]
-
Unlocking Material Potential: The Versatility of Tetradecyl Acrylate in Chemical Synthesis. (n.d.). [Link]
-
Cosmetic Ingredient Review. (2002). Final Report on the Safety Assessment of Acrylates Copolymer and 33 Related Cosmetic Ingredients. SAGE Journals. [Link]
-
Coca, S., et al. (1998). The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Martina, F., et al. (2024). Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates. NIH National Library of Medicine. [Link]
-
Drockenmuller, E., et al. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. [Link]
- Engelhardt, F., et al. (1975). US3887609A - Process for the production of higher alkylacrylates and methacrylates.
-
Foremost Chem. China tetradecyl acrylate Manufacturers Factory Suppliers. Foremost Chem. [Link]
-
Chemdad Co., Ltd. ACRYLIC ACID TETRADECYL ESTER. Chemdad. [Link]
-
PubChem. Tetradecyl acrylate. NIH National Library of Medicine. [Link]
-
Ofusa, K., & Hashimoto, N. (2022). Development of Acrylates using New Ester Exchange Reaction. Toagosei America. [Link]
-
PubChem. Tetradecyl methacrylate. NIH National Library of Medicine. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijrar.org [ijrar.org]
- 3. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]
- 4. Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. cdn.nufarm.com [cdn.nufarm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tetradecyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 11. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. caod.oriprobe.com [caod.oriprobe.com]
- 15. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]
- 16. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
- 20. ACRYLIC ACID TETRADECYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. researchgate.net [researchgate.net]
- 23. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Improving the Adhesion of Poly(tetradecyl acrylate) (pTDA) Coatings
Welcome to the technical support center for poly(tetradecyl acrylate) (pTDA) coatings. This guide is designed for researchers, scientists, and drug development professionals who are working with pTDA and encountering challenges with coating adhesion. Due to its long alkyl side chain, pTDA is inherently hydrophobic, resulting in a low-energy surface that can be difficult to bond with various substrates.
This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you diagnose and solve common adhesion problems.
Part 1: Troubleshooting Guide
This section addresses specific adhesion failures in a question-and-answer format, explaining the underlying scientific principles and offering step-by-step solutions.
Issue 1: My pTDA coating is delaminating or peeling from the substrate after drying/curing.
This is the most common failure mode and typically points to one of two root causes: poor surface energetics at the coating-substrate interface or a lack of robust chemical bonding.
Potential Cause A: Poor Substrate Wettability
-
Scientific Explanation: For a coating to adhere, the liquid polymer solution must first spread evenly across the substrate, a phenomenon known as wetting. This requires the substrate to have a higher surface energy than the coating solution. Many substrates, particularly metals, glass, and ceramics, are naturally high-energy but are often covered with low-energy contaminants (like oils or organic residues) that inhibit wetting and create a weak boundary layer.[1]
-
Solution 1: Rigorous Substrate Cleaning. The first and most critical step is to ensure the substrate is impeccably clean. A multi-step cleaning protocol is recommended to remove both organic and inorganic contaminants.
-
Solution 2: Increase Substrate Surface Energy. If cleaning alone is insufficient, the substrate's surface energy must be actively modified. Plasma treatment is a highly effective and common method.[2][3][4] It bombards the surface with energetic ions and radicals, which both clean on a molecular level and introduce polar functional groups (like hydroxyl, -OH) that dramatically increase surface energy and provide reactive sites for bonding.[5][6]
Potential Cause B: Lack of Interfacial Chemical Bonding
-
Scientific Explanation: Even with good wetting, adhesion can be weak if the forces between the pTDA and the substrate are limited to weak van der Waals interactions. To create a truly robust bond, covalent chemical bonds must be formed across the interface. This is achieved using an adhesion promoter, also known as a coupling agent.
-
Solution: Apply a Silane Coupling Agent. Silane coupling agents are bifunctional molecules that act as a molecular bridge between the inorganic substrate and the organic pTDA coating.[7][8] For acrylate-based polymers, an acrylate-functional silane such as 3-(Acryloxypropyl)trimethoxysilane is an excellent choice.[7][9] The silane's methoxy groups hydrolyze and bond covalently to the hydroxyl groups on the substrate surface, while its acrylate group can copolymerize or entangle with the pTDA chains.[7][8]
Issue 2: The liquid pTDA solution beads up on the substrate and does not form a uniform film.
-
Scientific Explanation: This is a classic sign of poor wetting, where the cohesive forces within the pTDA solution are stronger than the adhesive forces between the solution and the substrate. As explained in Issue 1, this occurs when the substrate's surface energy is too low.
-
Solution: The primary solution is to increase the substrate's surface energy. Follow the protocols for Rigorous Substrate Cleaning and Plasma Treatment detailed below. Verifying the surface energy with a contact angle measurement before coating is a crucial quality control step. A low water contact angle (typically < 20°) indicates a high-energy, hydrophilic surface ready for coating.
Issue 3: Adhesion is inconsistent, with some areas sticking well while others peel easily.
-
Scientific Explanation: Inconsistent adhesion almost always points to non-uniformity in the substrate preparation. This could be due to incomplete removal of contaminants or an uneven application of a surface treatment.
-
Solution 1: Verify Cleaning and Treatment Uniformity. Ensure that every part of the substrate is subjected to the cleaning and treatment processes equally. For plasma treatment, ensure the entire sample is within the effective plasma field. For silane application, ensure complete and even coverage without pooling.
-
Solution 2: Characterize the Substrate Surface. Before applying the pTDA coating, map the surface energy of the prepared substrate by measuring the water contact angle at multiple points. Significant variations in the contact angle will predict where adhesion is likely to fail.
Part 2: Experimental Protocols & Data
Protocol 1: Standard Substrate Cleaning
-
Degreasing: Sonicate the substrate in a bath of acetone for 15 minutes.
-
Second Solvent Wash: Sonicate the substrate in a bath of isopropyl alcohol (IPA) for 15 minutes.
-
Rinse: Thoroughly rinse with deionized (DI) water.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Verification: The surface should be visually free of residues. A water droplet should spread out, indicating a clean, high-energy surface.
Protocol 2: Oxygen Plasma Treatment for Surface Activation
-
Place the cleaned, dry substrates into the chamber of a plasma cleaner.
-
Evacuate the chamber to the recommended base pressure (typically <100 mTorr).
-
Introduce oxygen gas at a controlled flow rate.
-
Apply radio frequency (RF) power (e.g., 50-100 W) for a duration of 1-5 minutes.[6] The plasma will have a characteristic glow.
-
Vent the chamber and remove the substrates. The surface is now highly activated but has a limited shelf-life. It is best to proceed with the next step (silanization or coating) immediately.[4]
Data Presentation: Expected Surface Energy Changes
The effectiveness of surface preparation can be quantified by measuring the static water contact angle.
| Substrate State | Typical Water Contact Angle (°) | Implication for Adhesion |
| Uncleaned Glass/Silicon | 40 - 70° | Poor wetting, high risk of delamination |
| After Standard Cleaning | 10 - 30° | Improved wetting, moderate adhesion |
| After O2 Plasma Treatment | < 10° | Excellent wetting, surface is activated for bonding |
Protocol 3: Application of Silane Adhesion Promoter
-
Prepare Solution: Prepare a 1-2% (v/v) solution of 3-(Acryloxypropyl)trimethoxysilane in a 95:5 (v/v) mixture of ethanol and DI water. Add a drop of acetic acid to catalyze hydrolysis. Let the solution sit for 30 minutes.
-
Application: Immerse the plasma-treated substrates in the silane solution for 2-5 minutes, or apply via spin-coating for a more uniform layer.
-
Rinse: Gently rinse the substrates with ethanol to remove excess, unreacted silane.
-
Cure: Cure the silane layer in an oven at 110°C for 10-15 minutes. This drives the condensation reaction, forming strong covalent bonds with the substrate.
-
Final Step: The substrate is now ready for the pTDA coating application.
Part 3: Visualization of Key Processes
Troubleshooting Workflow
This diagram outlines the logical steps to diagnose and solve pTDA adhesion failure.
Caption: Logical flow for troubleshooting pTDA adhesion issues.
Mechanism of Silane Coupling Agent
This diagram illustrates how a silane molecule bridges the gap between an inorganic substrate and the organic pTDA polymer.
Caption: Silane agent bridging substrate and pTDA coating.
Part 4: Frequently Asked Questions (FAQs)
-
Q1: What types of substrates are most difficult for pTDA adhesion? A: Low-surface-energy plastics like polypropylene (PP), polyethylene (PE), and polytetrafluoroethylene (PTFE) are particularly challenging. Untreated metals and glass can also be problematic due to surface contamination.
-
Q2: How do I test the adhesion of my coating? A: For a quick qualitative assessment, the cross-cut tape test (ASTM D3359) is widely used.[10][11][12][13][14] It involves cutting a lattice pattern through the coating, applying a standardized pressure-sensitive tape, and then pulling the tape off.[10][14] The amount of coating removed is rated on a scale. For a quantitative measurement of bond strength, the pull-off adhesion test (ASTM D4541) is the standard method.[15][16][17][18] This involves gluing a "dolly" to the coating surface and pulling it off with a specialized tester that measures the force required for detachment.[15][19]
-
Q3: Can I improve adhesion by modifying the pTDA formulation? A: Yes, to an extent. Adding monomers with functional groups that can interact more strongly with the substrate (e.g., those with hydroxyl or carboxyl groups) can help. Additionally, incorporating silane coupling agents directly into the polymer solution can sometimes be effective.[20] However, surface preparation of the substrate is generally the most critical factor for achieving robust adhesion.[1]
-
Q4: How long does the effect of plasma treatment last? A: The high surface energy imparted by plasma treatment is temporary. Surfaces can "age" or undergo "hydrophobic recovery," especially when exposed to air, as polymer chains reorient themselves.[5] The effect can diminish in hours or days. For this reason, it is crucial to apply the next coating layer as soon as possible after plasma treatment.
References
-
Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings. (2024). MDPI. Retrieved from [Link]
-
ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges. (n.d.). Water & Wastewater. Retrieved from [Link]
-
Plasma Treatment of Large-Area Polymer Substrates for the Enhanced Adhesion of UV–Digital Printing. (2022). MDPI. Retrieved from [Link]
-
Guide to Pull-Off Adhesion Testing. (n.d.). Industrial Physics. Retrieved from [Link]
-
ASTM D4541-17: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers. (n.d.). Intertek. Retrieved from [Link]
-
ASTM D4541-22: Pull-Off Strength of Coatings Test. (2022). The ANSI Blog. Retrieved from [Link]
-
Understanding ASTM D3359. (n.d.). Hightower Labs, Inc. Retrieved from [Link]
-
Improving Polymer Adhesion: Advancements for Low Surface Energy Plastics Applications. (n.d.). The Sabreen Group. Retrieved from [Link]
-
A Look into Plasma Treatment for Superior Plastic Adhesion. (2024). A-Vac. Retrieved from [Link]
-
Adhesion improvement by plasma treatment. (n.d.). Fraunhofer-Gesellschaft. Retrieved from [Link]
-
Plasma Surface Pretreatments of Polymers for Improved Adhesion Bonding. (n.d.). 3DT LLC. Retrieved from [Link]
-
Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. (n.d.). KTA-Tator Inc. Retrieved from [Link]
-
D3359 – 09´2 - Standard Test Methods for - Measuring Adhesion by Tape Test1. (2009). American Tinning & Galvanizing. Retrieved from [Link]
-
ASTM D3359: Standard Test Methods for Rating Adhesion by Tape Test. (2025). QUALTECH PRODUCTS INDUSTRY. Retrieved from [Link]
-
ASTM D3359-23: Tape Test Methods for Measuring Adhesion. (2023). The ANSI Blog. Retrieved from [Link]
-
Pull-Off Adhesion Testing of Coatings – Improve Your Technique. (n.d.). Elcometer USA. Retrieved from [Link]
-
Enhancing Plastics and Composites with Acrylate Silane Coupling Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Plasma modification of polymer surfaces for adhesion improvement. (1994). IEEE Xplore. Retrieved from [Link]
- Polymer Surface Modification to Enhance Adhesion: Techniques and Applications. (2024). John Wiley & Sons, Inc.
- US6500878B1 - Improving adhesion of acrylate resins. (n.d.). Google Patents.
-
Methacrylate silanes. (n.d.). Power Chemical Corporation. Retrieved from [Link]
-
Organofunctional Silanes & Coupling Agents. (n.d.). Gantrade. Retrieved from [Link]
-
Characterization of the Interface in Polymer−Silica Composites Containing an Acrylic Silane Coupling Agent. (1999). ACS Publications. Retrieved from [Link]
-
Factors Affecting Adhesion Performance of Polymer Coatings. (n.d.). ResearchGate. Retrieved from [Link]
-
Improving the Adhesion of UV-Curable Coatings to Plastics. (n.d.). Enercon Industries. Retrieved from [Link]
-
How to improve the water resistance and bonding strength (adhesion) of acrylic emulsion. (2024). iSuoChem. Retrieved from [Link]
-
Adhesion improvement of the acrylic pressure-sensitive adhesive to low-surface-energy substrates using silicone urethane dimethacrylates. (2025). ResearchGate. Retrieved from [Link]
-
Tetradecyl acrylate. (n.d.). PubChem. Retrieved from [Link]
-
Acrylic Acid Tetradecyl Ester. (n.d.). ChemBK. Retrieved from [Link]
Sources
- 1. Factors Affecting Adhesion Performance of Polymer Coatings [ebrary.net]
- 2. sciplasma.com [sciplasma.com]
- 3. Adhesion improvement by plasma treatment - Fraunhofer IGB [igb.fraunhofer.de]
- 4. 3dtllc.com [3dtllc.com]
- 5. Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma Treatment of Large-Area Polymer Substrates for the Enhanced Adhesion of UV–Digital Printing | MDPI [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methacrylate silanes | Silane Coupling Agent | Adhesion Promoters [powerchemical.net]
- 10. hightower-labs.com [hightower-labs.com]
- 11. kta.com [kta.com]
- 12. galvanizeit.com [galvanizeit.com]
- 13. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 14. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 15. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
- 16. industrialphysics.com [industrialphysics.com]
- 17. ASTM D4541-17: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers [intertek.com]
- 18. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
- 19. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]
- 20. shinetsusilicone-global.com [shinetsusilicone-global.com]
Technical Support Center: Mastering the Molecular Weight of Poly(tetradecyl acrylate)
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and molecular weight control of poly(tetradecyl acrylate). As Senior Application Scientists, we understand that achieving precise polymer characteristics is paramount to your research and development success. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to navigate the nuances of working with this long-chain acrylate monomer. We will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in synthesizing poly(tetradecyl acrylate) with the desired molecular weight and narrow polydispersity.
Part 1: Core Concepts in Poly(tetradecyl acrylate) Polymerization
The long, hydrophobic tetradecyl chain of the acrylate monomer introduces specific challenges and considerations in polymerization compared to its shorter-chain counterparts. These include potential issues with solubility, steric hindrance that can affect polymerization kinetics, and the tendency of the resulting polymer to aggregate in certain solvents. Understanding these factors is the first step toward effective troubleshooting.
Part 2: Troubleshooting Common Polymerization Issues
This section addresses frequent problems encountered during the synthesis of poly(tetradecyl acrylate), offering systematic approaches to identify and resolve them.
Q1: My polymerization of tetradecyl acrylate has failed to initiate or shows a significant induction period. What's going wrong?
Answer:
Failure to initiate is a common and frustrating issue, often stemming from a few key factors:
-
Inhibitor Presence: Commercial tetradecyl acrylate is typically supplied with inhibitors like hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization. These must be removed before use, as they will scavenge the initial radicals generated by your initiator.
-
Troubleshooting: Pass the monomer through a column of activated basic alumina to remove the inhibitor immediately before use.
-
-
Insufficient Initiator Concentration or Decomposition: The concentration of your initiator might be too low to overcome trace inhibitors or oxygen. Additionally, the chosen initiator may not be decomposing effectively at your reaction temperature.
-
Troubleshooting:
-
Increase the initiator concentration incrementally.
-
Ensure your reaction temperature is appropriate for the half-life of your chosen initiator (e.g., AIBN typically requires temperatures of 60-80°C for efficient decomposition).
-
-
-
Oxygen Inhibition: Oxygen is a potent radical scavenger and will inhibit free-radical polymerization.
-
Troubleshooting: Ensure your reaction setup is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles for bulk polymerization or by purging the reaction mixture with an inert gas (nitrogen or argon) for at least 30-60 minutes for solution polymerization.
-
Q2: My resulting poly(tetradecyl acrylate) has a very broad molecular weight distribution (high Polydispersity Index - PDI). How can I achieve a narrower distribution?
Answer:
A high PDI indicates a lack of control over the polymerization process, with polymer chains initiating and terminating at different rates. To achieve a narrower PDI, consider the following:
-
Controlled Radical Polymerization (CRP) Techniques: For precise control over molecular weight and a narrow PDI, conventional free-radical polymerization is often inadequate. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly recommended.[1]
-
Chain Transfer Agents (CTAs) in Free Radical Polymerization: If using conventional free-radical polymerization, the addition of a chain transfer agent (CTA), such as a thiol (e.g., dodecanethiol), can help to control the molecular weight and narrow the PDI.[2] The CTA competes with the monomer for reaction with the growing polymer radical, terminating one chain and initiating a new one.[2]
-
Monomer Purity: Impurities in the monomer can act as unintended chain transfer agents, leading to a broader PDI. Ensure your tetradecyl acrylate is of high purity.
Q3: The molecular weight of my polymer is much lower than theoretically predicted. What are the potential causes?
Answer:
Lower than expected molecular weight is a common issue and can be attributed to several factors:
-
High Initiator Concentration: The molecular weight is inversely proportional to the initiator concentration.[3] A higher initiator concentration leads to the generation of more polymer chains, resulting in a lower average molecular weight for each chain.[3]
-
Troubleshooting: Decrease the initiator concentration.
-
-
Chain Transfer Reactions: Unintended chain transfer to solvent, monomer, or impurities can terminate growing polymer chains prematurely, leading to lower molecular weights.[4]
-
Troubleshooting:
-
Choose a solvent with a low chain transfer constant. Toluene, for example, is a better choice than a more reactive solvent like isopropanol.
-
Purify the monomer to remove any impurities that could act as chain transfer agents.
-
-
-
High Reaction Temperature: Higher temperatures can increase the rate of chain transfer reactions and also lead to a higher rate of initiator decomposition, both of which can contribute to lower molecular weights.[3]
-
Troubleshooting: Lower the reaction temperature, ensuring it is still sufficient for initiator decomposition.
-
Q4: I am observing gel formation in my reaction mixture. What is causing this and how can I prevent it?
Answer:
Gel formation, or cross-linking, is a significant issue that can ruin a polymerization. It is often caused by:
-
Impurities in the Monomer: Diacrylate impurities in the tetradecyl acrylate monomer are a common cause of cross-linking.
-
Troubleshooting: Ensure the purity of your monomer. If necessary, purify it by passing it through a column of basic alumina.
-
-
High Monomer Conversion: At very high monomer conversions, especially in bulk polymerizations, the viscosity of the reaction mixture increases significantly (the Trommsdorff effect). This can slow down termination reactions, leading to an increase in the number of active radicals and a higher probability of chain transfer to the polymer, which can result in branching and cross-linking.
-
Troubleshooting: Stop the polymerization at a lower conversion (e.g., 50-70%) and then precipitate the polymer.
-
Part 3: FAQs for Advanced Molecular Weight Control
This section provides answers to frequently asked questions regarding specific polymerization techniques for achieving precise molecular weight control of poly(tetradecyl acrylate).
Free Radical Polymerization
Q: How do I select the right initiator and its concentration for controlling the molecular weight of poly(tetradecyl acrylate)?
A: The choice of initiator and its concentration is critical. The number-average degree of polymerization (and thus molecular weight) is inversely proportional to the square root of the initiator concentration.[3]
-
Initiator Selection: Choose an initiator that has a suitable half-life at your desired polymerization temperature. For many acrylate polymerizations, azo initiators like azobisisobutyronitrile (AIBN) are a good choice due to their predictable decomposition kinetics.
-
Concentration Calculation: The target molecular weight (Mn) can be estimated using the following relationship for free-radical polymerization:
Mn = (k_p * [M]) / (2 * (f * k_d * [I])^0.5)
Where:
-
k_p is the propagation rate constant
-
[M] is the monomer concentration
-
f is the initiator efficiency
-
k_d is the initiator decomposition rate constant
-
[I] is the initiator concentration
In practice, it is often more straightforward to determine the optimal initiator concentration empirically by running a series of polymerizations with varying initiator concentrations and analyzing the resulting molecular weights.
-
Q: How does a Chain Transfer Agent (CTA) help in controlling molecular weight, and how do I choose the right one?
A: A CTA regulates the molecular weight by interrupting the growth of a polymer chain and initiating a new one.[5] The effectiveness of a CTA is determined by its chain transfer constant (C_tr).
-
Mechanism: The growing polymer radical reacts with the CTA, terminating the polymer chain and generating a new radical from the CTA, which then initiates a new polymer chain.
-
Choosing a CTA: For acrylate polymerizations, thiols (mercaptans) are commonly used CTAs. The choice of thiol will depend on the desired molecular weight reduction. A CTA with a higher C_tr will result in a lower molecular weight. For poly(tetradecyl acrylate), a long-chain thiol like dodecanethiol can be a good starting point due to its compatibility with the hydrophobic monomer.
-
Concentration: The molecular weight can be controlled by adjusting the ratio of CTA to monomer. An increase in the CTA concentration will lead to a decrease in the molecular weight.[6]
| Parameter | Effect on Molecular Weight | Rationale |
| Initiator Concentration | Increasing concentration DECREASES molecular weight | More initiator leads to more polymer chains, resulting in shorter chains on average.[3] |
| Monomer Concentration | Increasing concentration INCREASES molecular weight | Higher monomer concentration favors propagation over termination, leading to longer chains. |
| Chain Transfer Agent Conc. | Increasing concentration DECREASES molecular weight | More CTA leads to more chain termination and re-initiation events, resulting in shorter chains.[2] |
| Temperature | Increasing temperature generally DECREASES molecular weight | Higher temperature increases initiator decomposition rate and chain transfer rates.[3] |
Atom Transfer Radical Polymerization (ATRP)
Q: What are the key parameters to control for a successful ATRP of tetradecyl acrylate?
A: ATRP is a powerful technique for synthesizing well-defined polymers. The key to a successful ATRP is maintaining a low concentration of active radical species through a reversible activation/deactivation equilibrium. For long-chain acrylates like tetradecyl acrylate, catalyst solubility can be a challenge.[7]
-
Catalyst System: A common catalyst system for acrylates is a copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand. For hydrophobic monomers, using a ligand with long alkyl chains, such as 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy), can improve catalyst solubility and control.[7]
-
Initiator: An alkyl halide initiator is used, and the molecular weight is determined by the ratio of monomer to initiator ([M]/[I]).
-
Solvent: A non-polar solvent like toluene or anisole is typically used to dissolve the monomer and the resulting polymer.
-
Temperature: ATRP of acrylates is often carried out at elevated temperatures (e.g., 60-90°C) to ensure an appropriate rate of activation/deactivation.
Troubleshooting ATRP of Tetradecyl Acrylate
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Control/Broad PDI | Catalyst insolubility | Use a ligand with long alkyl chains (e.g., dNbpy) to improve catalyst solubility in the non-polar medium.[7] |
| Low deactivator concentration | Add a small amount of Cu(II)Br2 at the beginning of the reaction to shift the equilibrium towards the dormant species and improve control. | |
| Slow or No Polymerization | Catalyst oxidation | Ensure the reaction is thoroughly deoxygenated. |
| Inactive initiator | Use a fresh, purified initiator. |
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
Q: How do I choose the right RAFT agent for tetradecyl acrylate polymerization?
A: The choice of the RAFT agent is crucial for the success of the polymerization. The RAFT agent should be chosen based on the reactivity of the monomer. For acrylates, trithiocarbonates and dithiobenzoates are generally effective RAFT agents.
-
RAFT Agent Selection: For long-chain acrylates, a RAFT agent with good solubility in the polymerization medium is important. A trithiocarbonate with a long alkyl chain, such as cyanomethyl dodecyl trithiocarbonate (CMDTTC), can be a suitable choice.
-
Monomer to RAFT Agent Ratio: The molecular weight is controlled by the ratio of monomer to RAFT agent ([M]/[RAFT]) and the monomer conversion.
-
Initiator: A conventional free-radical initiator (e.g., AIBN) is used at a low concentration relative to the RAFT agent.
Part 4: Characterization of Poly(tetradecyl acrylate) by GPC/SEC
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and PDI of polymers.[8][9] However, the hydrophobic nature of poly(tetradecyl acrylate) requires careful consideration of the experimental conditions.
Q: I am having trouble getting a good GPC/SEC chromatogram for my poly(tetradecyl acrylate). The baseline is noisy and the peaks are broad. What could be the issue?
A: These are common issues when analyzing hydrophobic polymers. Here are some troubleshooting steps:
-
Solvent Selection: The polymer must be fully dissolved in the mobile phase. For poly(tetradecyl acrylate), tetrahydrofuran (THF) is a common GPC solvent. However, due to the long alkyl chains, aggregation can still occur.
-
Troubleshooting: Consider using a stronger solvent like chloroform or toluene. You may also need to gently heat the sample to ensure complete dissolution.
-
-
Sample Preparation: Incomplete dissolution or the presence of particulate matter can lead to poor chromatograms.
-
Troubleshooting:
-
Ensure the polymer is fully dissolved before injection. This may take longer for high molecular weight samples.
-
Filter your sample solution through a 0.2 or 0.45 µm PTFE filter to remove any dust or undissolved polymer.
-
-
-
Column Selection: The GPC columns must be appropriate for the molecular weight range of your polymer and the solvent you are using.
-
Troubleshooting: Use columns packed with a material that is compatible with your solvent (e.g., styrene-divinylbenzene for THF). Ensure the pore size of the column packing is suitable for the expected molecular weight range of your polymer.
-
-
System Contamination: Contamination of the GPC system, particularly the columns and detectors, can lead to baseline noise and peak distortion.
-
Troubleshooting: Regularly flush the GPC system with clean solvent. If contamination is suspected, it may be necessary to clean or replace the columns.
-
| GPC/SEC Troubleshooting Tip | Rationale |
| Ensure Complete Dissolution | Insoluble polymer will not be analyzed correctly and can clog the system. |
| Filter Samples | Particulate matter can cause pressure buildup and blockages. |
| Use an Appropriate Mobile Phase | The polymer must be fully soluble and not interact with the column packing material. |
| Optimize Column Temperature | For some hydrophobic polymers, running the GPC at a slightly elevated temperature (e.g., 35-40°C) can improve solubility and reduce aggregation. |
References
- Alkyl chain length effects on copolymerization kinetics of a monoacrylate with hexanediol diacryl
- EFFECT OF CHAIN TRANSFER AGENT IN PRESENCE OF REACTIVE SURFACTANTS DURING SCALE-UP OF EMULSION POLYMERIZ
- Polymerization Kinetics of n-Alkyl Acryl
- Typical Procedures for Polymerizing via RAFT. Sigma-Aldrich.
- A Theoretical Study of Mechanisms of Alkyl Acrylate Polymer Chain Transfer to Several Solvents. Drexel University.
- Troubleshooting failed polymerization of acryl
- Controlled Radical Polymeriz
- Effects of Alkyl Ester Chain Length on the Toughness of PolyAcrylate-Based Network M
- Preparation of Hyperbranched Polyacrylates by Atom Transfer Radical Polymerization. 2. Kinetics and Mechanism of Chain Growth fo.
- Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)
- How to Control Molecular Weight in Free Radical Polymerization.
- Rate coefficients of free-radical polymerization deduced
- Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst.
- The atom transfer radical polymerization of lauryl acrylate | Request PDF.
- GPC for Polymer Characterization: Understanding Molecular Weight Distribution.
- GPC Polymer Characteriz
- Controlled Radical Polymerization of Acrylates Regul
- MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZ
- Controlling molecular weight and polymer architecture during the Passerini three component step-growth polymeriz
- Kinetics and Molecular Weight Control of the Polymerization of Acrylamide via RAFT.
- Achieving molecular weight distribution shape control and broad dispersities using RAFT polymeriz
- Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
- Free‐Radical Acrylic Polymerization Kinetics at Elevated Temperatures.
- Synthesis of High Molecular Weight Polystearylacrylate and Polystearylmethacrylate Polymers via
- Universal Conditions for the Controlled Polymerization of Acrylates, Methacrylates, and Styrene via Cu(0)-RDRP. Journal of the American Chemical Society.
- Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacryl
- RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. UNCW.
- Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone)
- Preparation of complex multiblock copolymers via aqueous RAFT polymerization at room temperature. Polymer Chemistry (RSC Publishing).
- Gel Permeation Chromatography Characterization of the Chain Length Distributions in Thiol-Acryl
- An In-depth Technical Guide to the Hydrophobicity of Polymers Derived
- High molecular weight acrylic polymer and its use.
- Controlled Free Radical Polymerization.
- Cu(0)-mediated polymerization of hydrophobic acrylates using high-throughput experimentation. Polymer Chemistry (RSC Publishing).
- Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acryl
- AnAlysis of Polymers by GPC/seC enerGy & ChemiCAl APPliC
- AnAlysis of Polymers by GPC/seC enerGy & ChemiCAl APPliC
- Typical Procedures for Polymerizing via RAFT. Merck Millipore.
- Effect of the different chain transfer agents on molecular weight and optical properties of poly(methyl methacrylate) | Request PDF.
- The Science Behind Hydrophobic Acrylic Lens M
- (PDF) Determination of the Molecular-Weight Characteristics of Polyacrylic Acid and Its Copolymer with Butyl Acrylate.
- Effect of the Chain Transfer Agent on Pressure-Sensitive Adhesive Performance of Butyl Acrylate Based Latexes and Determin
- Preparation of high molecular weight polyacrylates by inverse emulsion polymerization.
- Tetradecyl acrylate | C17H32O2 | CID 88984. PubChem - NIH.
- Controlled Radical Polymerization at and from Solid Surfaces. National Academic Digital Library of Ethiopia.
- Influence of Chain Transfer Agent on the Cross-Linking of Poly(n-butyl methacrylate-co-N-methylol acrylamide)
Sources
- 1. Preparation of complex multiblock copolymers via aqueous RAFT polymerization at room temperature - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. pstc.org [pstc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. atslab.com [atslab.com]
Technical Support Center: Tetradecyl Acrylate
Welcome to the Technical Support Center for Tetradecyl Acrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability and handling challenges associated with this versatile monomer. As a long-chain alkyl acrylate, tetradecyl acrylate offers unique hydrophobic properties to polymers, but its reactive nature demands careful management to ensure experimental success and reproducibility. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format.
Part 1: Storage and Handling: The Foundation of Stability
Proper storage and handling are the first line of defense against the inherent instability of tetradecyl acrylate. Spontaneous polymerization due to improper conditions is a primary cause of monomer degradation.
Question: What are the ideal storage conditions for tetradecyl acrylate to ensure its stability?
Answer: The stability of tetradecyl acrylate is critically dependent on its storage environment. Commercial grades are stabilized with an inhibitor, typically Monomethyl Ether of Hydroquinone (MEHQ), which requires specific conditions to function effectively.[1][2]
The primary goal is to prevent the spontaneous initiation of polymerization, which can be triggered by heat, light, and certain contaminants.[2][3] Adherence to the following conditions is crucial:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dark place. Recommended <15°C. | Reduces the rate of potential thermal self-initiation and peroxide formation.[4] |
| Atmosphere | Store under an air headspace, not an inert atmosphere (e.g., Nitrogen, Argon). | Phenolic inhibitors like MEHQ require oxygen to effectively scavenge free radicals and prevent polymerization.[4] |
| Light Exposure | Avoid direct sunlight or UV light. Store in an opaque or amber container.[2][4] | Light can provide the energy for photoinitiation of polymerization.[4] |
| Container | Keep container tightly closed. | Prevents contamination from moisture and other impurities that could initiate polymerization.[2] |
Question: You mentioned storing under air, which seems counterintuitive. Why is storing tetradecyl acrylate under an inert atmosphere a stability risk?
Answer: This is a critical and often misunderstood aspect of handling inhibited monomers. The effectiveness of phenolic inhibitors like MEHQ is entirely dependent on the presence of dissolved oxygen.[4]
The inhibitor does not act alone. It works by reacting with a free radical (R•) to form a stable radical. This stable inhibitor radical is then regenerated back to its active form by reacting with oxygen, a process which consumes the radical and terminates the polymerization chain. Without oxygen, the inhibitor is consumed but not regenerated, quickly losing its ability to prevent polymerization.
Below is a simplified diagram illustrating this crucial relationship.
Caption: Inhibitor-Oxygen synergy in preventing polymerization.
Part 2: Pre-Polymerization Troubleshooting
Issues encountered before the reaction begins are almost always related to the monomer's purity and the management of the added stabilizer.
Question: My polymerization fails to initiate or shows a significant induction period. What is the most likely cause?
Answer: This is a classic symptom of two primary issues: the presence of an effective concentration of inhibitor or an insufficient amount of initiator.[1]
-
Inhibitor Presence: Commercial tetradecyl acrylate is shipped with inhibitors like MEHQ to prevent polymerization during transport and storage.[1][2] These inhibitors are designed to scavenge the very free radicals your initiator is trying to generate. If the inhibitor is not removed or its concentration is not overcome, polymerization will be significantly impeded or stopped altogether.[1]
-
Insufficient Initiator: The initiator's role is to generate enough free radicals to overwhelm the inhibitor and then propagate the polymerization.[1] If the initiator concentration is too low, or if it has degraded due to improper storage, it may not produce a sufficient radical flux to overcome the inhibition period and start the reaction effectively.[5]
Question: Is it always necessary to remove the inhibitor before polymerization?
Answer: Not always, but it depends on the desired level of control over the reaction.
-
For Bulk or Uncontrolled Polymerizations: In many cases, you can overcome the inhibitor by simply using a higher concentration of initiator. The initial amount of initiator will be consumed as it neutralizes the inhibitor, after which the remaining initiator will start the polymerization. However, this can make the reaction kinetics less predictable.[6]
-
For Controlled/Living Polymerizations (e.g., ATRP, RAFT): It is highly recommended to remove the inhibitor. These techniques rely on maintaining a precise concentration of active species. The inhibitor will interfere with this delicate equilibrium, leading to poor control over molecular weight and dispersity.
-
For Reproducibility: To ensure high run-to-run consistency, removing the inhibitor is the best practice. This eliminates a significant variable from your experimental setup.[7]
Question: What is the recommended laboratory protocol for removing MEHQ from tetradecyl acrylate?
Answer: The most common and effective method for removing phenolic inhibitors like MEHQ is to pass the monomer through a column of activated basic alumina.[8] Vacuum distillation is another option but can be risky if not performed correctly, as heating the monomer can induce polymerization.[7]
Protocol: Inhibitor Removal using an Alumina Column
This protocol describes a reliable, bench-scale method for removing MEHQ immediately prior to use.
Caption: Workflow for removing inhibitor from tetradecyl acrylate.
Detailed Steps:
-
Column Preparation: Secure a glass chromatography column in a vertical position. Place a small plug of glass wool at the bottom to retain the stationary phase. Add activated basic alumina to the column. A general rule is to use approximately 10-15g of alumina for every 100 mL of monomer to be purified.
-
Monomer Loading: Gently pour the tetradecyl acrylate directly onto the top of the alumina bed.
-
Elution and Collection: Allow the monomer to percolate through the alumina bed under gravity. The MEHQ will be adsorbed by the alumina. Collect the clear, inhibitor-free monomer in a receiving flask. Specialized pre-packed inhibitor removal columns are also commercially available and offer great convenience.[8][9]
-
Immediate Use: The purified monomer is now uninhibited and should be used immediately. It is highly prone to spontaneous polymerization. Do not attempt to store it for extended periods.[7]
Part 3: Troubleshooting During Polymerization
Question: My polymerization reaction started, but the viscosity increased dramatically and the reaction seems to have run out of control. What is happening?
Answer: You are likely observing the autoacceleration phenomenon known as the gel effect or Trommsdorff-Norrish effect . This is particularly common in the bulk polymerization of long-chain acrylates like tetradecyl acrylate, which have high monomer and polymer viscosity.[10]
Causality: As the polymerization progresses, the concentration and length of polymer chains increase, leading to a sharp rise in the viscosity of the reaction medium. This high viscosity severely restricts the mobility of large polymer radicals. While small monomer molecules can still diffuse to the active chain ends (propagation continues), the large, entangled polymer radicals can no longer easily find each other to terminate.[10]
This drastic decrease in the rate of termination, while the rate of propagation remains high, leads to a rapid increase in the overall polymerization rate, generating significant heat and often resulting in a polymer with a broad molecular weight distribution.
Caption: The Gel Effect: Reduced termination leads to autoacceleration.
Part 4: Post-Polymerization and Chemical Stability
Question: Is poly(tetradecyl acrylate) susceptible to chemical degradation after polymerization?
Answer: Yes, the primary long-term stability concern for poly(tetradecyl acrylate) is the hydrolysis of its ester linkage. Acrylate and methacrylate esters are known to be susceptible to base-catalyzed hydrolysis.[11]
In the presence of a strong base (high pH), the carbonyl carbon of the ester group can be attacked by a nucleophile like a hydroxide ion. This leads to the cleavage of the ester bond, resulting in the formation of a poly(acrylic acid) backbone and the release of tetradecanol.[11] This process can significantly alter the physical and chemical properties of the polymer, such as its solubility, hydrophobicity, and mechanical integrity. The rate of hydrolysis is generally slow under neutral conditions but can be significant in alkaline environments.[11]
References
- Benchchem. (n.d.). Troubleshooting failed polymerization of acrylate monomers.
- Benchchem. (n.d.). Troubleshooting low conversion in isooctyl acrylate polymerization.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Tetradecyl Acrylate (stabilized with MEHQ).
- National Center for Biotechnology Information. (n.d.). Tetradecyl methacrylate. PubChem.
- ChemicalBook. (2025). ACRYLIC ACID TETRADECYL ESTER - Safety Data Sheet.
- Polymerexpert. (n.d.). Unlocking Material Potential: The Versatility of Tetradecyl Acrylate in Chemical Synthesis.
- Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters.
- TCI Chemicals. (n.d.). Tetradecyl Acrylate 21643-42-5.
- National Center for Biotechnology Information. (n.d.). Tetradecyl acrylate. PubChem.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Tetradecyl Acrylate (stabilized with MEHQ).
- Benchchem. (n.d.). Technical Support Center: Polymerization Kinetics of Tetracosyl Acrylate.
- Sigma-Aldrich. (n.d.). Inhibitor Removers and Prepacked Columns.
- ECHEMI. (n.d.). How can I remove an inhibitor from acrylic acid?.
- ResearchGate. (2015). How can I remove HQ and MEHQ inhibitors of tetra-ethylene glycol diacrylate?.
- National Institutes of Health (NIH). (n.d.). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation.
- ResearchGate. (2014). How can I remove an inhibitor from acrylic acid?.
- ACS Publications. (n.d.). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
- American Chemical Society. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Tetradecyl methacrylate | C18H34O2 | CID 17351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetradecyl Acrylate Storage, Handling, and Troubleshooting
Welcome to the technical support center for Tetradecyl Acrylate (CAS 21643-42-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, efficacy, and safety of this monomer in your experiments. Proper storage and handling are critical not only for generating reliable data but also for preventing hazardous, uncontrolled polymerization. This document provides in-depth answers to common questions and solutions to problems you may encounter.
Part 1: Frequently Asked Questions (FAQs) on Storage and Handling
This section addresses the most common queries regarding the day-to-day management of tetradecyl acrylate in a laboratory setting.
Q1: What are the ideal storage conditions for tetradecyl acrylate?
The integrity of tetradecyl acrylate is highly dependent on its storage environment. To prevent degradation and spontaneous polymerization, specific conditions must be maintained.
Causality: Tetradecyl acrylate is a reactive monomer susceptible to polymerization initiated by heat, light, and contaminants.[1] The storage conditions are designed to suppress these initiation pathways.
Recommendations:
-
Temperature: The ideal storage temperature is refrigerated, between 2-8°C.[2] Some suppliers may recommend storing in a cool, dark place at less than 15°C.[3] Always consult the Certificate of Analysis (CofA) or Safety Data Sheet (SDS) provided by your supplier for their specific recommendation.
-
Light: The material must be protected from light.[1][3] Store it in the original opaque container or an amber glass bottle in a dark location. UV light can provide the energy to initiate free-radical polymerization.
-
Atmosphere: Store the container with a headspace of air. Do not store under an inert atmosphere (e.g., Nitrogen or Argon). The chemical inhibitor requires oxygen to function effectively.[4][5]
-
Location: Keep in a dry, cool, and well-ventilated place.[6][7] Ensure the container is tightly closed to prevent contamination and moisture ingress.[1][6]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal energy, reducing the rate of spontaneous polymerization. |
| Light Exposure | Keep in a dark place | Prevents photoinitiation of polymerization. |
| Atmosphere | Headspace of air (Oxygen) | Essential for the function of the MEHQ inhibitor.[4][5] |
| Container | Tightly sealed, original container | Prevents contamination and moisture entry. |
Q2: My tetradecyl acrylate has solidified in the refrigerator. Is it still usable and how should I handle it?
This is a common and expected observation. Tetradecyl acrylate has a melting point of approximately 14°C.[8][9]
Expert Insight: Solidification upon refrigeration is a normal physical change and does not indicate chemical degradation. However, improper thawing can be detrimental. The inhibitor, MEHQ, may partition unevenly between the solid and liquid phases. If only a portion is thawed and used, the inhibitor concentration in that portion may be incorrect, leading to either poor stability or difficulty in subsequent polymerization experiments.
Protocol for Safe Thawing:
-
Remove the container from cold storage.
-
Allow it to warm to room temperature slowly or in a water bath with a temperature not exceeding 35-45°C.[10] Never use direct, high-heat sources like a hot plate, as this can cause localized overheating and initiate violent polymerization.
-
Once completely molten, gently swirl or invert the container several times to ensure the inhibitor (MEHQ) is homogeneously redistributed throughout the monomer.
-
Visually inspect the liquid to ensure it is clear and free of precipitates before use.
Q3: What is the purpose of MEHQ in the product?
Most commercial tetradecyl acrylate is stabilized with MEHQ (4-Methoxyphenol).[1][3][11][12]
Mechanism of Action: MEHQ is a free-radical scavenger. Spontaneous polymerization is often initiated by stray free radicals formed from peroxides (which can develop over time) or other impurities. In the presence of oxygen, MEHQ effectively "traps" these initiating radicals, converting them into stable, non-reactive species and preventing the start of a polymer chain reaction.
Caption: Role of MEHQ inhibitor in preventing polymerization.
Q4: What is the expected shelf life?
The shelf life is not indefinite, even under ideal conditions. While manufacturers rarely print a hard expiry date, a general guideline for stabilized acrylates is a storage stability of one year under the recommended conditions.[5] For critical applications, it is best practice to use the monomer within 6-12 months of opening. Always refer to the supplier's documentation and perform a quality check if the material has been stored for an extended period.
Part 2: Troubleshooting Guide
This section provides solutions to specific issues that users may encounter during the storage or use of tetradecyl acrylate.
Problem: The monomer appears viscous, cloudy, or contains a gel-like substance, even when fully warmed above its melting point (14°C).
-
Primary Suspected Cause: Onset of spontaneous polymerization.
-
Scientific Rationale: The presence of oligomers or polymers will increase the viscosity and reduce the clarity of the monomer. This indicates that the inhibitor has been depleted or overwhelmed due to improper storage (e.g., exposure to heat/light) or contamination.[1]
-
Self-Validating System: A clear, mobile liquid (similar to water in consistency) at room temperature is the primary indicator of a healthy monomer. Any deviation from this is a red flag.
-
Critical Action Plan:
-
DO NOT USE THE MONOMER. Using partially polymerized material will lead to catastrophic experimental failure. It makes accurate concentration calculations impossible and will result in unpredictable reaction kinetics.
-
DO NOT ATTEMPT TO HEAT IT FURTHER. Adding more heat to a system that is already polymerizing can accelerate the reaction, potentially leading to a dangerous runaway thermal event.
-
Isolate the container in a cool, safe area like a fume hood.
-
Arrange for safe disposal according to your institution's hazardous waste protocols.
-
Caption: Decision workflow for assessing monomer quality.
Problem: My planned polymerization reaction is sluggish or fails completely.
-
Possible Cause 1: Inhibitor was not removed.
-
Explanation: The MEHQ inhibitor that preserves the monomer during storage is designed to prevent polymerization. It cannot distinguish between undesired spontaneous polymerization and your desired experimental polymerization.[13] Its presence will quench the radicals generated by your initiator, thus inhibiting the reaction.[14]
-
Recommended Solution: For most free-radical polymerization experiments, the inhibitor must be removed just prior to use. The standard and most effective method is to pass the liquid monomer through a packed column of basic alumina. This will adsorb the phenolic inhibitor, yielding a pure, ready-to-use monomer.
-
-
Possible Cause 2: Contamination of the monomer.
-
Explanation: Contamination with water (moisture) or other impurities can interfere with many types of polymerization reactions. Moisture can be introduced if the container is not sealed properly or if it's opened before reaching room temperature, causing condensation.
-
Recommended Solution: Always ensure the container is tightly sealed. When removing from cold storage, allow the container to equilibrate to ambient temperature before opening to prevent atmospheric moisture from condensing inside.
-
Problem: I experienced skin or respiratory irritation after handling the material.
-
Cause: Inadequate use of Personal Protective Equipment (PPE) and engineering controls.
-
Authoritative Grounding: Tetradecyl acrylate is classified as a substance that causes skin irritation and serious eye irritation.[1][15][16] Vapors may also cause respiratory irritation.[15][17]
-
Protocol for Safe Handling:
-
Engineering Controls: Always handle tetradecyl acrylate inside a certified chemical fume hood to prevent inhalation of vapors.[6][17]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and wash hands thoroughly after handling.[1][6][16]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1][6][16]
-
Lab Coat: A standard lab coat should be worn to protect from splashes.
-
-
First Aid: In case of contact, follow the first-aid measures outlined in the product's Safety Data Sheet (SDS). For skin contact, wash immediately with plenty of water.[1] For eye contact, rinse cautiously with water for several minutes.[1][16]
-
References
-
Certificate of Analysis - ChemScene.
-
SAFETY DATA SHEET - TCI Chemicals.
-
Safety Data Sheet - CymitQuimica.
-
ACRYLIC ACID TETRADECYL ESTER - Safety Data Sheet - ChemicalBook.
-
Certificate of Analysis(Version 1.0) - MOLNOVA.
-
Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem - NIH.
-
Tetradecyl Acrylate, (stabilized with MEHQ), 500mL, Each - CP Lab Safety.
-
Acrylic Acid Tetradecyl Ester - ChemBK.
-
Tetradecyl Acrylate 21643-42-5 - TCI Chemicals.
-
SAFETY DATA SHEET - TCI Chemicals (Europe).
-
ACRYLIC ACID TETRADECYL ESTER | 21643-42-5 - ChemicalBook.
-
Tetradecyl Acrylate 21643-42-5 | Tokyo Chemical Industry Co., Ltd.(APAC).
-
Technical Support Center: Polymerization Kinetics of Tetracosyl Acrylate - Benchchem.
-
Tetradecyl Acrylate (stabilized with MEHQ) 95.0+%, TCI America™ | Fisher Scientific.
-
Tetradecyl Acrylate (stabilized with MEHQ) 95.0+%, TCI America 25 mL | Fisher Scientific.
-
ACRYLIC ACID TETRADECYL ESTER - Chongqing Chemdad Co., Ltd.
-
Polymerization Reactions Inhibitor Modeling - ioMosaic Corporation.
-
Tetradecyl methacrylate | C18H34O2 | CID 17351 - PubChem - NIH.
-
Tetradecyl Acrylate (stabilized with MEHQ), min 95% (GC), 100 ml - Biosynth.
-
Troubleshooting Guides - Chemcraft.
-
Method for preventing polymerization in an acrylic acid manufacturing process - Google Patents.
-
Tetradecyl Acrylate, (stabilized with MEHQ), 25mL, Each - CP Lab Safety.
-
Methyl acrylate - BASF.
-
Chemical Compatibility Chart - Cole-Parmer.
-
Reddit discussion on acrylate allergy.
-
Acrylates as a significant cause of allergic contact dermatitis - NIH.
-
Key Facts about Acrylate Monomers - Gantrade Corporation.
-
Powder Coating Troubleshooting Guide - IFS Coatings.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. Tetradecyl Acrylate | 21643-42-5 | TCI AMERICA [tcichemicals.com]
- 4. Tetradecyl methacrylate | C18H34O2 | CID 17351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicals.basf.com [chemicals.basf.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. ACRYLIC ACID TETRADECYL ESTER | 21643-42-5 [chemicalbook.com]
- 9. ACRYLIC ACID TETRADECYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. gantrade.com [gantrade.com]
- 11. calpaclab.com [calpaclab.com]
- 12. Tetradecyl Acrylate (stabilized with MEHQ) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 13. iomosaic.com [iomosaic.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Poly(tetradecyl acrylate): A Comparative Analysis
Introduction: Situating Poly(tetradecyl acrylate) in the Polymer Landscape
Poly(tetradecyl acrylate) (PTDA) is a member of the poly(n-alkyl acrylate) family, a versatile class of polymers known for their tunable physicochemical properties. These polymers are defined by a flexible poly(acrylic acid) backbone with pendant alkyl ester side chains. In the case of PTDA, the 14-carbon tetradecyl side chain imparts a unique combination of hydrophobicity and, most notably, side-chain crystallinity. This feature results in a distinct melting transition close to physiological temperatures, making PTDA and its analogues materials of significant interest for researchers in drug development, smart textiles, and thermal energy storage.[1][2]
The performance of a polymer in any application, particularly in the highly regulated field of drug delivery, is dictated by its fundamental characteristics: molecular weight, chemical structure, purity, and thermal behavior. A slight variation in molecular weight distribution or the presence of residual monomer can drastically alter a formulation's release kinetics, stability, and biocompatibility. This guide provides an in-depth, comparative framework for the essential characterization of PTDA, explaining not just the "how" but the critical "why" behind each analytical choice. We will compare its properties to other relevant poly(alkyl acrylates) to provide context and highlight its unique position within this polymer class.
Synthesis Synopsis: The Foundation of Characterization
Before characterization, it is crucial to understand the polymer's origin. PTDA is typically synthesized via free-radical polymerization of tetradecyl acrylate monomer.[3] Advanced techniques like Atom Transfer Radical Polymerization (ATRP) can be employed to achieve higher molecular weights and lower dispersity, which is often desirable for creating well-defined materials.[4] The choice of synthesis method directly impacts the molecular weight distribution, which is the first property we must characterize.
Core Characterization Methodologies: A Validating Workflow
A robust characterization workflow is a self-validating system. The data from one technique should complement and confirm the findings of another. For instance, the successful polymerization indicated by NMR and FTIR is quantitatively described by the molecular weight data from GPC.
Sources
A Comparative Guide to the ¹H NMR Analysis of Tetradecyl Acrylate and Related Long-Chain Acrylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tetradecyl acrylate, a key monomer in polymer synthesis and material science. It offers a detailed experimental protocol, spectral interpretation, and a comparative analysis with other long-chain acrylate monomers, namely dodecyl acrylate and hexadecyl acrylate. This document is designed to serve as a practical resource for researchers, enabling accurate spectral interpretation and quality control.
Introduction to Tetradecyl Acrylate and its Spectroscopic Characterization
Tetradecyl acrylate (C₁₇H₃₂O₂) is an organic chemical compound, specifically the ester of acrylic acid and tetradecanol.[1][2] Its structure consists of a C14 alkyl chain attached to an acrylate functional group.[1] This bifunctional nature, with a polymerizable acrylate group and a long hydrophobic alkyl chain, makes it a valuable monomer for the synthesis of polymers with tailored properties, such as specific solubility, viscosity, and surface characteristics. These polymers find applications in adhesives, coatings, and as viscosity modifiers.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules like tetradecyl acrylate.[3] It provides detailed information about the chemical environment of each proton in the molecule, allowing for unambiguous identification and characterization.
Section 1: Experimental Protocol for ¹H NMR Data Acquisition
The quality and reliability of ¹H NMR data are critically dependent on the experimental setup. The following protocol outlines the key steps for acquiring a high-resolution spectrum of tetradecyl acrylate.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is the solvent of choice for tetradecyl acrylate due to its excellent dissolving power for nonpolar to moderately polar organic compounds and its relatively simple solvent residual peak.
-
Concentration: Prepare a solution of approximately 5-10 mg of tetradecyl acrylate in 0.6-0.7 mL of CDCl₃. This concentration ensures a good signal-to-noise ratio without causing issues with sample viscosity or aggregation.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak (for CDCl₃, δ ≈ 7.26 ppm).
NMR Spectrometer Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Number of Scans: 16 to 32 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended to ensure complete relaxation of all protons, which is crucial for accurate integration.
-
Acquisition Time (aq): An acquisition time of at least 4 seconds should be used to ensure good digital resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to cover the entire proton chemical shift range.
Caption: ¹H NMR experimental workflow.
Section 2: Analysis and Interpretation of the ¹H NMR Spectrum of Tetradecyl Acrylate
The ¹H NMR spectrum of tetradecyl acrylate exhibits distinct signals corresponding to the protons of the acrylate group and the long alkyl chain.
Chemical Structure of Tetradecyl Acrylate:
Table 1: ¹H NMR Spectral Data for Tetradecyl Acrylate in CDCl₃
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~6.40 | Doublet of Doublets (dd) | 1H | Vinyl Proton (trans to C=O) |
| b | ~6.12 | Doublet of Doublets (dd) | 1H | Vinyl Proton (geminal) |
| c | ~5.81 | Doublet of Doublets (dd) | 1H | Vinyl Proton (cis to C=O) |
| d | ~4.15 | Triplet (t) | 2H | -O-CH₂ - |
| e | ~1.65 | Quintet (p) | 2H | -O-CH₂-CH₂ - |
| f | ~1.26 | Broad Multiplet | 22H | -(CH₂ )₁₁- |
| g | ~0.88 | Triplet (t) | 3H | -CH₃ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.
Detailed Interpretation:
-
Vinyl Protons (a, b, c): The three protons of the acrylate group appear in the downfield region of the spectrum (δ 5.8-6.4 ppm) due to the deshielding effect of the adjacent carbonyl group and the double bond. They exhibit a complex splitting pattern known as a doublet of doublets, arising from both geminal and cis/trans couplings.[4]
-
Methylene Protons adjacent to Oxygen (d): The two protons on the carbon directly attached to the ester oxygen are deshielded by this electronegative atom, resulting in a triplet at approximately 4.15 ppm.
-
Alkyl Chain Protons (e, f, g): The protons of the long alkyl chain appear in the upfield region of the spectrum. The methylene group beta to the oxygen (e) is observed as a quintet around 1.65 ppm. The bulk of the methylene protons (f) in the chain overlap to form a large, broad multiplet centered at about 1.26 ppm. The terminal methyl group (g) appears as a characteristic triplet at approximately 0.88 ppm.
Section 3: Comparative Analysis with Alternative Long-Chain Acrylates
To better understand the spectral features of tetradecyl acrylate, it is useful to compare it with other long-chain acrylates, such as dodecyl acrylate (C₁₅H₂₈O₂) and hexadecyl acrylate (C₁₉H₃₆O₂).[5][6]
Table 2: Comparison of ¹H NMR Data for Long-Chain Acrylates in CDCl₃
| Assignment | Dodecyl Acrylate (C12) | Tetradecyl Acrylate (C14) | Hexadecyl Acrylate (C16) |
| Vinyl Protons (dd) | ~6.40, ~6.12, ~5.81 ppm | ~6.40, ~6.12, ~5.81 ppm | ~6.40, ~6.12, ~5.81 ppm |
| -O-CH₂- (t) | ~4.15 ppm | ~4.15 ppm | ~4.15 ppm |
| -O-CH₂-CH₂- (p) | ~1.65 ppm | ~1.65 ppm | ~1.65 ppm |
| -(CH₂)n- (broad m) | ~1.26 ppm (Integral ≈ 18H) | ~1.26 ppm (Integral ≈ 22H) | ~1.26 ppm (Integral ≈ 26H) |
| -CH₃ (t) | ~0.88 ppm | ~0.88 ppm | ~0.88 ppm |
Key Observations from the Comparison:
-
Acrylate Group Signals: The chemical shifts and multiplicities of the acrylate vinyl protons and the adjacent methylene group (-O-CH₂-) are virtually identical for all three monomers. This is expected, as the electronic environment of these protons is not significantly affected by the length of the alkyl chain.
-
Alkyl Chain Signals: The primary difference in the ¹H NMR spectra of these long-chain acrylates lies in the integration of the broad multiplet corresponding to the inner methylene protons of the alkyl chain. As the chain length increases, the relative integral of this signal increases proportionally. This allows for the differentiation of these monomers based on the integration values of their respective spectra.
Caption: Structural comparison of long-chain acrylates.
Section 4: Practical Considerations and Troubleshooting
-
Signal Overlap: In some cases, the signal for the methylene group beta to the oxygen (-O-CH₂-CH₂ -) may overlap with the broad methylene signal. Higher field NMR spectrometers (e.g., 600 MHz or higher) can improve the resolution of these signals.
-
Purity Assessment: ¹H NMR is an excellent tool for assessing the purity of acrylate monomers. Impurities such as residual alcohol (e.g., tetradecanol), polymerization inhibitors, or byproducts from the synthesis can be readily identified and quantified.
-
Polymerization: Acrylate monomers can polymerize, especially if stored improperly. The presence of polymer will be indicated by the broadening of spectral lines and the appearance of new signals in the upfield region corresponding to the polymer backbone.[7][8] It is advisable to use freshly opened or properly stored monomers for analysis.
Conclusion
This guide has provided a comprehensive overview of the ¹H NMR analysis of tetradecyl acrylate. By following the detailed experimental protocol and understanding the principles of spectral interpretation, researchers can confidently characterize this and other related long-chain acrylate monomers. The comparative analysis highlights the key spectral differences, which are primarily related to the length of the alkyl chain, and demonstrates the utility of ¹H NMR for the structural verification and quality control of these important chemical building blocks.
References
-
PubChem. Lauryl acrylate | C15H28O2 | CID 75084. National Institutes of Health. [Link]
-
Brar, A. S., et al. (2009). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 81(3), 389-415. [Link]
-
ResearchGate. 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). [Link]
-
ResearchGate. 1 H NMR spectra for (a) unhydrolyzed poly(styrene)b-poly(ethyl acrylate) precursor to diblock (A1) and (b) hydrolyzed poly(styrene)-b-poly(acrylic acid) diblock (A1). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0033978). [Link]
-
Digital Commons @ EMU. Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. [Link]
-
PubChem. Tetradecyl acrylate | C17H32O2 | CID 88984. National Institutes of Health. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
University of California, Los Angeles. NMR: Novice Level, Spectrum 17. [Link]
-
Research Square. Determination of Monomer Reactivity Ratios from a Single Sample using Multivariate Analysis of the 1H NMR Spectra of Poly[(met. [Link]
-
Global Substance Registration System. TETRADECYL ACRYLATE. [Link]
-
Cheméo. Dodecyl acrylate. [Link]
-
ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]
-
Semantic Scholar. In Situ Quantitative 1H NMR Monitoring of Monomer Consumption: A Simple and Fast Way of Estimating Reactivity Ratios. [Link]
-
ResearchGate. 1 H NMR spectrum of the acrylate end-functionalized poly(ester) 1 (4K) in CDCl 3. [Link]
-
ResearchGate. 1 H nMr of monomer 1(a) & polymer 3(a). [Link]
-
ResearchGate. Acrylate conversions obtained from 1 H NMR. [Link]
-
Chemistry LibreTexts. 5.8: Complex Coupling in Proton Spectra. [Link]
-
ResearchGate. ¹H NMR spectra of acrylate-PEG(ca)-acrylate (A) and triblock copolymer. [Link]-b-PEG-ca-b_fig2_274312019)
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. publications.iupac.org [publications.iupac.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lauryl acrylate | C15H28O2 | CID 75084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hexadecyl Acrylate | 13402-02-3 | TCI AMERICA [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the FTIR Analysis of Tetradecyl Acrylate
For researchers and professionals in polymer chemistry and drug development, understanding the molecular characteristics of monomers and the kinetics of their polymerization is paramount. Tetradecyl acrylate (TDA), a long-chain acrylate monomer, is a crucial building block in various applications, from specialty coatings and adhesives to advanced drug delivery systems. Fourier-Transform Infrared (FTIR) spectroscopy stands out as an indispensable analytical tool for its characterization, offering a rapid, non-destructive, and highly informative window into its molecular structure and reactive behavior.
This guide provides an in-depth, objective comparison of the FTIR analysis of TDA. It moves beyond a simple recitation of spectral data to explain the causality behind experimental choices, establish self-validating protocols, and compare TDA's spectral features against common alternatives.
The Power of FTIR in Acrylate Chemistry
FTIR spectroscopy measures the interaction of infrared radiation with a sample, causing molecular vibrations such as stretching and bending of chemical bonds. Each functional group absorbs infrared radiation at a characteristic frequency, producing a unique "molecular fingerprint." For acrylate systems, this technique is exceptionally powerful for several reasons:
-
Functional Group Identification: It allows for the unambiguous identification of the key functional groups in TDA: the acrylate vinyl group (C=C), the ester carbonyl group (C=O), the ester C-O linkage, and the long aliphatic chain (C-H).
-
Real-Time Reaction Monitoring: FTIR is one of the most effective methods for monitoring the progress of polymerization in real-time. The conversion of the monomer's C=C double bond into the polymer's C-C single bond backbone can be tracked with high temporal resolution.[1][2]
-
Quantitative Analysis: By measuring the change in the intensity of specific absorption bands, one can accurately quantify the degree of monomer conversion and determine reaction kinetics.[3][4]
-
Structural Comparison: It provides a basis for comparing the molecular structure of TDA and its polymer, poly(tetradecyl acrylate) (PTDA), with other relevant acrylate and methacrylate systems.
Deciphering the Spectrum of Tetradecyl Acrylate Monomer
The FTIR spectrum of TDA monomer is dominated by the vibrations of its ester and vinyl functional groups, along with the prominent signals from its long fourteen-carbon alkyl chain. The selection of Attenuated Total Reflectance (ATR) as the sampling technique is often preferred for liquid monomers like TDA as it requires minimal sample preparation and provides high-quality, reproducible spectra.
Table 1: Characteristic FTIR Absorption Bands of Tetradecyl Acrylate (TDA) Monomer
| Wavenumber (cm⁻¹) | Vibration Mode | Description of Molecular Motion |
| 2950 - 2920 | C-H Asymmetric Stretch | Asymmetric stretching of CH₂ and CH₃ groups in the tetradecyl chain. |
| 2850 - 2840 | C-H Symmetric Stretch | Symmetric stretching of CH₂ and CH₃ groups in the tetradecyl chain. |
| ~1720 | C=O Stretch | Stretching of the carbonyl group in the ester functionality. This is a strong, sharp peak and a hallmark of acrylates.[5] |
| ~1635 | C=C Stretch | Stretching of the carbon-carbon double bond of the vinyl group. This peak is critical for monitoring polymerization.[2][6] |
| 1465 - 1450 | C-H Bend (Scissoring) | Bending vibration of the CH₂ groups in the alkyl chain. |
| 1380 - 1370 | C-H Bend (Umbrella) | Symmetric bending of the terminal CH₃ group. |
| ~1250 & ~1190 | C-O Stretch | Asymmetric and symmetric stretching of the C-O-C bond in the ester group. |
| ~810 | =C-H Bend (Wag) | Out-of-plane bending of the C-H bonds on the vinyl group. This peak also diminishes during polymerization.[2] |
Real-Time Monitoring of TDA Polymerization: A Practical Workflow
The true utility of FTIR is revealed when monitoring the conversion of TDA monomer to poly(tetradecyl acrylate). This is typically achieved via an in-situ experiment where spectra are collected continuously as the polymerization reaction proceeds.
Causality of Experimental Choices
The choice of an ATR-FTIR setup is deliberate for in-situ monitoring. The ATR crystal (often diamond, which is chemically inert and robust) can be directly immersed in the reaction mixture or a small amount of the reacting sample can be placed on it.[7] This allows for continuous analysis without sample extraction, which would disturb the reaction. Rapid scanning capabilities of modern FTIR instruments enable the capture of spectra every few seconds, providing detailed kinetic data.[2]
Experimental Protocol: In-Situ ATR-FTIR Monitoring of TDA Polymerization
-
Instrument Setup:
-
Equip an FTIR spectrometer with an ATR accessory.
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum of the clean, empty crystal. This background is crucial as it will be subtracted from all subsequent sample spectra.
-
-
Sample Preparation:
-
In a reaction vessel, prepare the TDA monomer with a suitable free-radical initiator (e.g., AIBN - Azobisisobutyronitrile).
-
Place a small, representative aliquot of the initial, unreacted mixture onto the ATR crystal, ensuring complete coverage.
-
-
Data Acquisition:
-
Begin time-resolved spectral acquisition. Set the instrument to collect a full spectrum (e.g., 4000-650 cm⁻¹) every 30 seconds for the duration of the reaction. A resolution of 4 cm⁻¹ is typically sufficient.
-
-
Initiation:
-
Initiate the polymerization according to the chosen method (e.g., by raising the temperature of the reaction vessel to activate the thermal initiator).
-
-
Monitoring Spectral Changes:
-
Observe the real-time display of the FTIR spectra. The two most significant changes will be:
-
Decrease in C=C peak intensity: The absorbance band around 1635 cm⁻¹ will progressively decrease as the vinyl groups are consumed.[6]
-
Decrease in =C-H peak intensity: The band around 810 cm⁻¹ will also decrease in intensity.
-
The C=O ester peak at ~1720 cm⁻¹ should remain relatively constant in intensity and can therefore be used as an internal standard for quantitative analysis.[3][4]
-
-
Visualization of the Experimental Workflow
Caption: Workflow for real-time monitoring of TDA polymerization using ATR-FTIR.
Quantitative Analysis: From Spectra to Kinetics
The collected time-resolved spectra can be used to calculate the percentage of monomer conversion over time. This provides invaluable kinetic information about the polymerization reaction. The degree of conversion (%C) is typically calculated by monitoring the decrease in the area of the C=C stretching peak (~1635 cm⁻¹) relative to an internal standard peak that does not change during the reaction, such as the C=O ester peak (~1720 cm⁻¹).[1]
The formula for calculating conversion is:
% Conversion = [ 1 - \frac{(A_{C=C} / A_{ref}){t}}{(A{C=C} / A_{ref})_{t=0}} ] x 100
Where:
-
(AC=C)t is the area of the C=C peak at time t.
-
(Aref)t is the area of the reference peak (e.g., C=O) at time t.
-
(AC=C)t=0 is the initial area of the C=C peak at time zero.
-
(Aref)t=0 is the initial area of the reference peak at time zero.
Table 2: Example Experimental Data for TDA Monomer Conversion
| Time (min) | C=C Peak Area (AC=C) | C=O Peak Area (Aref) | Ratio (AC=C / Aref) | % Conversion |
| 0 | 0.85 | 1.50 | 0.567 | 0% |
| 10 | 0.68 | 1.51 | 0.450 | 20.6% |
| 20 | 0.49 | 1.49 | 0.329 | 42.0% |
| 30 | 0.26 | 1.50 | 0.173 | 69.5% |
| 40 | 0.11 | 1.51 | 0.073 | 87.1% |
| 50 | 0.05 | 1.50 | 0.033 | 94.1% |
| 60 | 0.03 | 1.50 | 0.020 | 96.5% |
Comparative FTIR Analysis: TDA vs. Other Acrylates
The true diagnostic power of FTIR is often realized through comparison. The spectrum of TDA and its polymer can be benchmarked against other common (meth)acrylates to highlight structural differences.
TDA vs. Short-Chain Acrylates (e.g., Butyl Acrylate)
The primary difference lies in the C-H stretching region (3000-2800 cm⁻¹). TDA, with its long C14 chain, will exhibit much more intense and well-defined asymmetric and symmetric stretching bands for CH₂ groups (~2920 and ~2850 cm⁻¹) compared to butyl acrylate's shorter C4 chain. The overall spectral profile of the ester and vinyl groups will be very similar.
TDA vs. Other Long-Chain Acrylates (e.g., Stearyl Acrylate, C18)
Comparing TDA with other long-chain acrylates is more subtle. The main ester and vinyl peaks will be nearly identical. The distinction will primarily be in the relative intensity of the C-H stretching bands compared to the C=O band. For stearyl acrylate, the ratio of the C-H to C=O peak intensity will be even larger than for TDA, reflecting the longer alkyl chain.
TDA vs. Methacrylates (e.g., Tetradecyl Methacrylate)
The key difference between an acrylate and a methacrylate is the presence of an alpha-methyl group on the double bond in methacrylates. This leads to distinct spectral changes:
-
The C=C stretching vibration in methacrylates is often slightly different in position and intensity.
-
The characteristic peaks associated with the vinyl C-H bonds in acrylates (like the ~810 cm⁻¹ wag) are absent or shifted in methacrylates.
-
The presence of the additional methyl group adds to the complexity of the C-H bending region (1480-1370 cm⁻¹).
Table 3: Comparative FTIR Peak Positions for Various (Meth)Acrylate Monomers (cm⁻¹)
| Vibration | Tetradecyl Acrylate | Butyl Acrylate | Stearyl Acrylate | Tetradecyl Methacrylate |
| C-H Stretch | 2920, 2850 (Very Strong) | 2955, 2870 (Strong) | 2918, 2849 (Very Strong) | 2925, 2854 (Very Strong) |
| C=O Stretch | ~1720 | ~1725 | ~1720 | ~1715 |
| C=C Stretch | ~1635 | ~1636 | ~1635 | ~1638 |
| =C-H Wag | ~810 | ~812 | ~810 | Absent/Shifted |
Conclusion: An Indispensable Tool
FTIR spectroscopy is a robust, versatile, and highly informative technique for the complete analysis of tetradecyl acrylate. It provides the necessary tools for confirming monomer identity, elucidating the structure of the resulting polymer, and, most critically, for monitoring the polymerization process in real-time to gain quantitative kinetic data. By comparing the spectral data of TDA with other acrylate and methacrylate alternatives, researchers can confidently identify their materials and understand the subtle structural differences that govern their properties and performance. Adherence to standardized practices, such as those outlined by ASTM E1252, ensures the generation of high-quality, reliable, and comparable data, which is the cornerstone of scientific integrity in polymer research and development.[8][9][10][11][12]
References
-
ASTM E1252-98(2021), Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis, ASTM International, West Conshohocken, PA, 2021,
-
Applied Testing & Geosciences, LLC. ASTM E1252 – Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [Link]
-
MaTestLab. ASTM E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [Link]
-
ASTM International. E1252-98(2013)e1 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [Link]
-
GlobalSpec. Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [Link]
-
Loshaek, S., & Brode, G. L. (1996). FTIR monomer conversion analysis of UDMA-based dental resins. Journal of oral rehabilitation, 23(9), 632–637. [Link]
-
Bădeliță, A. A., et al. (2023). Investigation of the Degree of Monomer Conversion in Dental Composites through Various Methods: An In Vitro Study. Materials, 16(13), 4786. [Link]
-
Moraes, R. R., et al. (2008). Infrared spectroscopy: A tool for determination of the degree of conversion in dental composites. Journal of Applied Oral Science, 16(2), 148-154. [Link]
-
Chalmers, J. M., & Everall, N. J. (1999). Polymer analysis and characterization by FTIR, FTIR-microscopy, Raman spectroscopy and chemometrics. International journal of polymer analysis and characterization, 5(3), 223-245. [Link]
-
Pumure, I., et al. (2015). Analysis of ATR-FTIR Absorption-Reflection Data from 13 Polymeric Fabric Materials Using Chemometrics. American Journal of Analytical Chemistry, 6(4), 305. [Link]
-
Andrzejewska, E., et al. (2021). A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins. Materials, 14(11), 2977. [Link]
-
Sayer, C., et al. (2015). Reaction Monitoring of in Situ Formation of Poly(sodium acrylate)-Based Nanocomposites Using ATR-FTIR Spectroscopy. Industrial & Engineering Chemistry Research, 54(21), 5736-5744. [Link]
-
Podsiadły, R., et al. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry, 14(13), 1439-1461. [Link]
-
Duever, T. A., et al. (2015). Reaction Monitoring of in-Situ Formation of Poly(sodium acrylate) Based Nanocomposites Using ATR-FTIR Spectroscopy. ResearchGate. [Link]
-
Le, A. N., et al. (2023). Coupling ATR-FTIR spectroscopy with multivariate analysis for polymers manufacturing and control of polymers' molecular weight. UNL Digital Commons. [Link]
-
Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy. [Link]
-
Beuermann, S., et al. (2021). Self-Initiated Butyl Acrylate Polymerizations in Bulk and in Solution Monitored By In-Line Techniques. Polymers, 13(13), 2056. [Link]
-
PerkinElmer. (2025). Leveraging the Power of FT-NIR Spectroscopy in Polymer Manufacturing. YouTube. [Link]
-
Le, A. N., et al. (2023). Coupling ATR-FTIR spectroscopy with multivariate analysis for polymers manufacturing and control of polymers' molecular weight. OUCI. [Link]
-
AZoM. (2019). Curing an Acrylate with FTIR Spectroscopy. [Link]
-
Wang, Y., et al. (2022). Effect of long-chain monomer concentration on acrylic latex properties: An experimental study with DFT-based insights into molecular structure and electronic features. ResearchGate. [Link]
-
Al-Dhubab, J. A., & Al-Hashedi, A. A. (2014). Fourier Transform Infra Red (FTIR) Spectroscopy of New Copolymers of Acrylic Resin Denture Base Materials. ER Publications. [Link]
-
Boehm, A., & Nicolai, M. (n.d.). QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. [Link]
-
Shimadzu Corporation. (n.d.). Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR. [Link]
-
ResearchGate. (n.d.). FTIR spectra of (A) Methacrylic acid (B) Acrylamide (C) SPHC100. [Link]
-
Tugut, F., et al. (2013). influence of concentrations of methacrylate and acrylate monomers on the properties of fiber reinforced. Cellulose Chemistry and Technology, 47(3-4), 329-338. [Link]
-
Suresh babu, C., et al. (2016). FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1157-1161. [Link]
Sources
- 1. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 2. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. ASTM E1252 - Obtaining Infrared Spectra for Qualitative Analysis [appliedtesting.com]
- 11. matestlabs.com [matestlabs.com]
- 12. apandales4.wordpress.com [apandales4.wordpress.com]
A Senior Application Scientist's Guide to the GC-MS Analysis of Tetradecyl Acrylate: A Comparative Methodological Review
In the fields of polymer science and specialty chemical manufacturing, the purity of monomers is a cornerstone of product quality and performance. Tetradecyl acrylate (TDA), a long-chain acrylate ester, is a crucial building block for polymers used in coatings, adhesives, and sealants, where it imparts flexibility and hydrophobicity. However, its analysis is non-trivial due to a high boiling point and susceptibility to thermal polymerization, demanding a robust and reliable analytical methodology.
This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive analysis of tetradecyl acrylate. We will explore the rationale behind specific experimental choices, present a self-validating protocol for immediate implementation, and contrast the technique with viable alternatives, grounding all claims in authoritative scientific and regulatory standards.
The Analytical Imperative: Why GC-MS is the Gold Standard for TDA Purity
The selection of an analytical technique is dictated by the analyte's physicochemical properties and the desired analytical outcome. Tetradecyl acrylate (CAS: 21643-42-5) is a semi-volatile organic compound with a molecular weight of 268.43 g/mol and a boiling point of 138 °C at reduced pressure (0.4 mmHg).[1][2][3] These characteristics make Gas Chromatography (GC) an ideal separation technique.
When coupled with Mass Spectrometry (MS), the system becomes a powerhouse for monomer analysis, providing:
-
Unambiguous Identification: Mass spectrometry provides a unique fragmentation pattern, or "chemical fingerprint," allowing for positive identification of TDA against spectral libraries like those from the National Institute of Standards and Technology (NIST).[4][5]
-
High Sensitivity and Selectivity: GC-MS can detect and identify trace-level impurities, such as residual reactants (e.g., tetradecanol, acrylic acid), byproducts, or isomers, even in a complex matrix.
-
Quantitative Accuracy: With proper calibration, the technique delivers precise quantification of TDA purity and the concentration of specific impurities, which is critical for quality control.
The power of GC-MS lies in its ability to simultaneously separate, identify, and quantify the components of a sample, making it the preferred method for rigorous purity assessment of monomers like TDA.
A Comparative Landscape: GC-MS vs. Alternative Techniques
While GC-MS is a superior choice, a comprehensive understanding requires comparison with other analytical methods. Each technique offers a different lens through which to view the sample, with distinct advantages and limitations.
| Technique | Principle | Advantages for TDA Analysis | Limitations for TDA Analysis |
| GC-MS | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio. | Excellent separation efficiency for volatile/semi-volatile compounds; provides definitive structural information for impurity identification.[6] | High temperatures can potentially cause thermal degradation or polymerization of labile acrylates if parameters are not optimized. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Operates at or near ambient temperature, eliminating the risk of thermal degradation.[7][8] Good for analyzing non-volatile oligomers or polymer content. | Lower chromatographic resolution for isomers compared to capillary GC; requires a UV chromophore for sensitive detection, which acrylates possess but may not be ideal for all impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides absolute quantification without the need for identical reference standards (qNMR); excellent for structural confirmation. | Significantly lower sensitivity than GC-MS; complex spectra can arise from mixtures, making impurity identification below 1% challenging.[9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation to identify functional groups. | Fast, simple, and non-destructive; useful for confirming the presence of the acrylate ester functional group and monitoring polymerization in real-time. | Provides little to no separation capability, making it unsuitable for purity analysis of complex mixtures; quantification is often semi-quantitative at best.[9] |
Expert Insight: For routine quality control where the primary goal is to determine the purity of the TDA monomer and identify small-molecule impurities, GC-MS offers the best combination of separating power, sensitivity, and specificity. HPLC is a valuable complementary technique, particularly if there is a concern about the presence of non-volatile oligomers formed during storage.
The GC-MS Workflow: A Validated Protocol for TDA Analysis
This protocol is designed as a self-validating system, incorporating checks and standards to ensure the integrity of the generated data. The principles are aligned with established standards for acrylate analysis, such as ASTM D3362.[10]
Sample and Standard Preparation
Causality: The goal is to dissolve the sample in a volatile solvent that is compatible with the GC column and to prepare a calibration curve that brackets the expected sample concentration, ensuring accurate quantification.
-
Solvent Selection: Use high-purity ethyl acetate. It is an excellent solvent for TDA and has a volatility that prevents interference with early-eluting peaks.
-
Stock Standard (1000 µg/mL): Accurately weigh 10.0 mg of certified tetradecyl acrylate reference standard into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with ethyl acetate.
-
Calibration Standards: Perform serial dilutions of the stock standard to prepare working standards at concentrations of 1.0, 5.0, 25.0, 100.0, and 250.0 µg/mL. This range provides a robust 5-point calibration curve.
-
Sample Preparation: Accurately weigh ~50 mg of the TDA sample into a 50 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate to create a 1000 µg/mL stock solution. Create a working sample by diluting 1.0 mL of this stock solution into 10.0 mL with ethyl acetate for a final concentration of 100 µg/mL, which falls in the middle of the calibration range.
GC-MS Instrumentation and Optimized Parameters
Causality: The parameters below are chosen to ensure the complete and rapid vaporization of TDA in the inlet, achieve sharp chromatographic peaks through optimal column flow and temperature ramping, and generate reproducible mass spectra for confident identification.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| MS System | Agilent 5977C or equivalent | Offers high sensitivity and spectral fidelity for trace impurity detection. |
| Injector | Split/Splitless | Allows for analysis of a neat or concentrated sample without overloading the column. |
| Inlet Temperature | 270 °C | Sufficiently high to ensure rapid vaporization of TDA (b.p. >300°C at atm. pressure) while minimizing on-inlet degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns to ensure efficient sample transfer. |
| Split Ratio | 50:1 | Prevents column overloading and peak tailing, ensuring sharp, symmetrical peaks. |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) | Inert gas that provides good chromatographic efficiency and is compatible with MS. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) | A robust, low-bleed, non-polar column ideal for separating compounds based on boiling point.[11] |
| Oven Program | 150 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min) | Starts high enough to quickly elute the solvent, followed by a rapid ramp to elute TDA and any higher-boiling impurities in a reasonable time. |
| Transfer Line Temp | 280 °C | Prevents cold spots and condensation of the analyte between the GC and MS. |
| MS Source Temp | 230 °C | Standard temperature for robust ionization while minimizing thermal degradation within the source. |
| MS Quad Temp | 150 °C | Ensures stable mass filtering across the specified mass range. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible, information-rich fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-500) | Allows for the detection and identification of unknown impurities. |
Data Analysis and Interpretation
-
Peak Identification: The primary peak in the total ion chromatogram (TIC) is identified as tetradecyl acrylate by matching its retention time with that of the standard and its mass spectrum with the NIST library.[5]
-
Impurity Identification: Any other significant peaks are investigated by performing a library search of their respective mass spectra.
-
Quantification: A calibration curve is generated by plotting the peak area of TDA against concentration for the five calibration standards. A linear regression with a correlation coefficient (R²) ≥ 0.998 is required for a valid calibration. The purity of the sample is calculated as a percentage based on its quantified concentration relative to the prepared concentration.
Visualizing the Analytical Workflow
A streamlined workflow is essential for achieving high-throughput and reproducible results.
Caption: A comprehensive workflow for the GC-MS analysis of tetradecyl acrylate.
Trustworthiness: A Self-Validating Analytical System
The integrity of this analytical method is upheld by several key validation components:
-
System Suitability: A solvent blank is run at the beginning of the sequence to ensure no system contamination or carryover.
-
Calibration Verification: A mid-level calibration standard is re-injected as an unknown after every 10 samples. The calculated concentration must be within ±10% of its true value to verify the stability of the instrument response.
-
Linearity: The calibration curve's correlation coefficient (R² ≥ 0.998) demonstrates a linear relationship between concentration and response, which is essential for accurate quantification.
-
Specificity: The combination of chromatographic retention time and a full mass spectrum match provides an extremely high degree of confidence in peak identification, ensuring the method is specific for tetradecyl acrylate.
By integrating these checks, the protocol becomes a self-validating system that provides trustworthy and defensible data, crucial for both research and regulated environments.
References
-
ChemBK. (2024). Acrylic Acid Tetradecyl Ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88984, Tetradecyl acrylate. Retrieved from [Link]
-
ASTM International. (1993). D3362-93(2000), Standard Test Method for Purity of Acrylate Esters by Gas Chromatography. Retrieved from [Link]
-
ANSI Webstore. (n.d.). ASTM D3362-93(2000): Standard Test Method for Purity of Acrylate Esters by Gas Chromatography. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). ACRYLIC ACID TETRADECYL ESTER. Retrieved from [Link]
-
ASTM International. (2025). D3362-25, Standard Test Method for Purity of Acrylate Esters by Gas Chromatography. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM D3362-93(2000) - Standard Test Method for Purity of Acrylate Esters by Gas Chromatography. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). TETRADECYL ACRYLATE. Retrieved from [Link]
-
Brazilian Journal of Analytical Chemistry. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17351, Tetradecyl methacrylate. Retrieved from [Link]
-
IOP Publishing. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Retrieved from [Link]
-
European Coatings. (n.d.). QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. Retrieved from [Link]
-
PubMed. (2014). [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction]. Retrieved from [Link]
-
American Laboratory. (2014). Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Dodecyl acrylate in NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2017). Characterization of copolymers of methacrylic acid with poly(ethylene glycol) methyl ether methacrylate macromonomers by analytical pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). An Advanced Gas Chromatography–Mass Spectrometry Workflow for High-Confidence Non-Targeted Screening of Non-Intentionally Added Substances in Recycled Plastics. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, tetradecyl ester in NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2019). Table 2 Volatile compounds identified by GC-MS on acrylic adhesives.... Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. ACRYLIC ACID TETRADECYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Propenoic acid, tetradecyl ester [webbook.nist.gov]
- 6. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 9. pstc.org [pstc.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. An Advanced Gas Chromatography–Mass Spectrometry Workflow for High-Confidence Non-Targeted Screening of Non-Intentionally Added Substances in Recycled Plastics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide: Tetradecyl Acrylate vs. Tetradecyl Methacrylate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, particularly for applications in drug delivery and biomaterials, the choice of monomer is a foundational decision that dictates the ultimate physicochemical properties of the final product. Among the vast library of available building blocks, long-chain alkyl (meth)acrylates are prized for imparting hydrophobicity, flexibility, and often, biocompatibility. This guide provides an in-depth, objective comparison of two structurally similar yet functionally distinct monomers: tetradecyl acrylate (TDA) and tetradecyl methacrylate (TDMA).
The core difference lies in a single methyl group: TDMA possesses an α-methyl group on its vinyl carbon, which is absent in TDA. This seemingly minor structural variance introduces significant steric hindrance and alters the electronic nature of the double bond, leading to profound differences in polymerization kinetics and the thermal, mechanical, and chemical properties of the resulting polymers. Understanding these differences is paramount for the rational design of polymers tailored for specific, high-performance applications.
Part 1: Monomer Properties - The Foundational Building Blocks
Before delving into polymer characteristics, a direct comparison of the monomer properties is essential. These attributes influence storage, handling, and purification protocols.
| Property | Tetradecyl Acrylate (TDA) | Tetradecyl Methacrylate (TDMA) | Rationale for Significance |
| Molecular Formula | C₁₇H₃₂O₂[1] | C₁₈H₃₄O₂[2] | Defines the elemental composition and stoichiometry. |
| Molecular Weight | 268.43 g/mol [1][3] | 282.47 g/mol [2] | Impacts molar calculations for polymerization reactions. |
| Appearance | Colorless to almost colorless liquid[3] | Clear light yellow liquid[4][5] | A basic physical identifier. |
| Density | ~0.87 g/cm³[3][6] | ~0.871 g/cm³[4][7] | Important for formulation calculations and understanding packing. |
| Boiling Point | 138 °C @ 0.4 mmHg[3][6] | 147-154 °C @ 0.7 Torr[2][7][8] | Key for purification via distillation and assessing volatility. |
| Melting Point | 14 °C[3][6] | Not readily available | Indicates the temperature of solid-to-liquid phase transition. |
| Refractive Index | ~1.4450 - 1.4490[3][6] | ~1.4480 @ 20 °C[2][7][8] | A useful parameter for in-line reaction monitoring or quality control. |
| LogP (o/w) | ~7.22 - 7.3[1][3] | ~7.66[2][7] | Indicates high hydrophobicity, crucial for applications like drug encapsulation. |
Part 2: The Impact of the α-Methyl Group on Polymerization and Polymer Properties
The presence of the α-methyl group in tetradecyl methacrylate is the single most important factor distinguishing it from tetradecyl acrylate. It influences everything from reaction kinetics to the final polymer's macroscopic properties.
Polymerization Kinetics and Chain Architecture
Acrylates and methacrylates both readily undergo free-radical polymerization. However, their reactivity differs significantly.
-
Reactivity: Acrylates are generally more reactive and polymerize faster than their methacrylate counterparts.[9] The α-methyl group in methacrylates stabilizes the propagating radical, making it less reactive and slowing the rate of propagation.[9]
-
Chain Transfer: Acrylates are more susceptible to chain transfer reactions, particularly α-hydrogen abstraction from the polymer backbone.[10] This can lead to the formation of branched or even crosslinked polymer architectures, which affects solubility, viscosity, and mechanical properties. Methacrylates, lacking this α-hydrogen, tend to form more linear polymer chains under similar conditions.
Caption: Impact of the α-methyl group on polymerization.
Comparative Polymer Properties
The structural differences at the monomer level translate directly to the properties of the resulting homopolymers, poly(tetradecyl acrylate) (pTDA) and poly(tetradecyl methacrylate) (pTDMA).
| Property | Poly(tetradecyl acrylate) (pTDA) | Poly(tetradecyl methacrylate) (pTDMA) | Scientific Rationale & Application Relevance |
| Glass Transition (Tg) | Low; side-chain melting dominates | Higher than pTDA | The α-methyl group restricts backbone rotation, increasing Tg.[9] A higher Tg results in a more rigid, less rubbery material at room temperature. |
| Melting Temp (Tm) | ~19.5 °C (Side-chain crystallinity)[11] | Expected to be similar due to side-chain | The long C14 chains can crystallize independently of the backbone, creating a melting transition. This is key for shape-memory polymers or thermal energy storage materials.[11][12] |
| Mechanical Strength | Softer, more flexible, leathery[13] | Harder, more rigid, more brittle | Increased chain stiffness in pTDMA leads to higher tensile strength but lower elongation at break.[9][14] pTDA is preferred for applications requiring flexibility (e.g., soft adhesives). |
| Chemical Stability | Good | Excellent | The α-methyl group protects the ester linkage and the backbone from degradation, giving methacrylates superior weather and UV resistance.[9][14] |
| Skin Sensitization | Higher potential | Lower potential | Acrylates are generally considered more potent skin sensitizers than their corresponding methacrylate analogs.[15] This is a critical consideration for topical or transdermal drug delivery systems. |
Part 3: Experimental Protocols for Synthesis and Characterization
Trustworthy data begins with robust and reproducible experimental design. The following protocols provide a self-validating framework for synthesizing and characterizing these polymers.
Protocol 1: Free-Radical Polymerization of TDA or TDMA
This protocol describes a standard solution polymerization method adaptable for both monomers to achieve high molecular weight polymers.
A. Rationale: Solution polymerization allows for good control over temperature and viscosity. Using an inert atmosphere is critical to prevent oxygen from inhibiting the radical reaction. The polymer is purified by precipitation into a non-solvent (methanol), which effectively removes unreacted monomer and initiator fragments.
B. Materials & Equipment:
-
Tetradecyl acrylate or tetradecyl methacrylate monomer
-
AIBN (2,2'-Azobisisobutyronitrile) initiator
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent)
-
Schlenk flask with magnetic stir bar
-
Condenser
-
Nitrogen or Argon gas line with bubbler
-
Heating mantle with temperature controller
-
Vacuum filtration setup (Büchner funnel, filter paper)
-
Vacuum oven
C. Step-by-Step Procedure:
-
Monomer Purification: Pass the monomer through a column of basic alumina to remove the inhibitor (e.g., MEHQ).
-
Reaction Setup: Assemble the Schlenk flask and condenser. Flame-dry the glassware under vacuum and backfill with inert gas.
-
Reagent Addition: To the flask, add the purified monomer (e.g., 10 g) and anhydrous toluene (e.g., 40 mL).
-
Initiator Addition: Add the AIBN initiator (typically 0.1-1 mol% with respect to the monomer).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Polymerization: Place the flask in the preheated heating mantle (typically 60-70 °C for AIBN) and stir for the desired reaction time (e.g., 5-24 hours).[16]
-
Termination & Precipitation: Cool the reaction to room temperature. Slowly pour the viscous polymer solution into a beaker of cold, stirring methanol (at least 10x the volume of the reaction mixture). The polymer will precipitate as a white solid or gummy mass.[16]
-
Purification: Allow the precipitate to stir for 30 minutes. Collect the polymer by vacuum filtration. Re-dissolve the polymer in a minimal amount of toluene and re-precipitate into methanol to ensure high purity.
-
Drying: Dry the final polymer product in a vacuum oven at a temperature below its Tg until a constant weight is achieved.
Caption: Workflow for free-radical solution polymerization.
Protocol 2: Thermal Characterization by Differential Scanning Calorimetry (DSC)
A. Rationale: DSC is a fundamental technique for determining the thermal transitions of a polymer. It measures the difference in heat flow required to increase the temperature of a sample and a reference. The glass transition (Tg) appears as a step-change in the heat capacity, while melting (Tm) and crystallization (Tc) appear as endothermic and exothermic peaks, respectively. A heat-cool-heat cycle is standard practice to erase the polymer's prior thermal history and obtain reliable Tg data from the second heating scan.
B. Materials & Equipment:
-
Dried polymer sample (5-10 mg)
-
DSC instrument with inert gas supply (e.g., Nitrogen)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
C. Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen gas (e.g., 20-50 mL/min).
-
Thermal Program (Heat-Cool-Heat):
-
Scan 1 (Erase Thermal History): Equilibrate at a low temperature (e.g., -50 °C). Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected transitions (e.g., 100 °C).
-
Scan 2 (Cooling): Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature (-50 °C). This allows for the observation of crystallization (Tc).
-
Scan 3 (Data Acquisition): Heat the sample again at the same rate (10 °C/min) to 100 °C. The data from this second heating scan is used to determine Tg and Tm.
-
-
Data Analysis: Analyze the thermogram from the second heating scan. The Tg is determined as the midpoint of the step transition in the baseline. The Tm is identified as the peak maximum of the endothermic melting event.
Part 4: Applications in Drug Development
The choice between TDA and TDMA is dictated by the desired properties of the final drug delivery system.
-
pTDA-based Systems: The inherent flexibility and lower Tg of pTDA make it an excellent candidate for:
-
Transdermal Patches: Where a soft, conformable, and pressure-sensitive adhesive matrix is required.[17][18]
-
Hydrophobic Drug Encapsulation: The long alkyl chain creates a highly non-polar environment suitable for formulating nanoparticles or micelles for poorly water-soluble drugs.[19][20]
-
Soft Tissue Engineering Scaffolds: Where the mechanical properties need to mimic those of soft biological tissues.
-
-
pTDMA-based Systems: The increased rigidity and stability of pTDMA are advantageous for:
-
Structured Nanoparticles: Creating more physically stable nanoparticles for drug delivery, where maintaining size and shape is critical.[21]
-
Medical Device Coatings: Providing a hard, durable, and biocompatible coating for medical implants or devices.
-
pH-Responsive Systems: Copolymers of TDMA with functional monomers like methacrylic acid are widely used to create systems that release drugs in response to pH changes, such as in enteric coatings or smart hydrogels.[13][17][22]
-
Conclusion and Recommendations
The decision to use tetradecyl acrylate versus tetradecyl methacrylate is a classic example of structure-property relationships in polymer design.
-
Choose Tetradecyl Acrylate (TDA) when the primary requirement is flexibility . Its resulting polymer is softer, has a lower glass transition temperature, and is well-suited for applications like pressure-sensitive adhesives, soft material scaffolds, and flexible films. Be mindful of its faster, more exothermic polymerization and its higher potential as a skin sensitizer.
-
Choose Tetradecyl Methacrylate (TDMA) when the key requirements are rigidity, strength, and stability . The α-methyl group yields a polymer that is harder, more brittle, and exhibits superior thermal and chemical stability.[9][14] This makes it the monomer of choice for durable coatings, rigid device components, and structured nanoparticles where long-term stability is paramount.
Ultimately, the selection is not about which monomer is "better," but which is precisely engineered for the intended application. By understanding the fundamental impact of the α-methyl group, researchers can move beyond trial-and-error and rationally select the optimal monomer to achieve the desired performance in their advanced polymer systems.
References
-
National Center for Biotechnology Information. (n.d.). Tetradecyl methacrylate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tetradecyl acrylate. PubChem Compound Database. Retrieved from [Link]
-
ChemBK. (2024). Acrylic Acid Tetradecyl Ester. Retrieved from [Link]
-
Chemdad. (n.d.). ACRYLIC ACID TETRADECYL ESTER. Retrieved from [Link]
-
Gradient Corp. (2025). Comparing the Skin Sensitization Potency of Acrylate and Methacrylate Analogs. Retrieved from [Link]
-
ResearchGate. (2025). Physical properties of poly(n-alkyl acrylate) copolymers. Part 1. Crystalline/crystalline combinations. Retrieved from [Link]
-
Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi. (n.d.). Influence of concentrations of methacrylate and acrylate monomers on the properties of fiber reinforced. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (n.d.). Synthesis, Characterization and Performance Evaluation of Poly Octadecyl. Retrieved from [Link]
-
AFINITICA. (1973). Glass transition temperatures of poly(alkyl [alpha]-cyanoacrylates). Retrieved from [Link]
-
ResearchGate. (n.d.). Chain flexibility and glass transition temperatures of poly(n-alkyl (meth)acrylate)s: Implications of tacticity and chain dynamics. Retrieved from [Link]
-
ECI Digital Archives. (n.d.). Contrasting acrylate versus methacrylate crosslinking reactions and the impact of temperature. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. PMC. Retrieved from [Link]
-
Standard Reference Data, National Bureau of Standards. (1982). Macromolecules - VI. Acrylic Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Curves of poly(tetradecyl acrylate) (PTDA), poly(hexadecyl acrylate).... Retrieved from [Link]
-
PubMed. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Retrieved from [Link]
-
Scribd. (n.d.). Glass Transition Temperatures. Retrieved from [Link]
-
Patsnap. (2025). Acrylates vs. Methacrylates: Why MMA Makes Stronger Plastics. Retrieved from [Link]
-
MDPI. (n.d.). Novel Methacrylate-Based Multilayer Nanofilms with Incorporated FePt-Based Nanoparticles and the Anticancer Drug 5-Fluorouracil for Skin Cancer Treatment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antibiotic-Conjugated Polyacrylate Nanoparticles: New Opportunities for Development of Anti-MRSA Agents. PMC. Retrieved from [Link]
-
IntechOpen. (n.d.). Methacrylated Gelatin as an On-Demand Injectable Vehicle for Drug Delivery in Dentistry. Retrieved from [Link]
-
RadTech. (n.d.). COMPARISON of PERFORMANCE of ACRYLATE and METHACRYLATE ALIPHATIC URETHANES. Retrieved from [Link]
-
MDPI. (2023). New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Development of nanoparticulate drug delivery systems based on thiolated poly(acrylic acid). Retrieved from [Link]
-
Polímeros. (2015). Polyurethane/Poly(2-(Diethyl Amino)Ethyl Methacrylate) blend for drug delivery applications. Retrieved from [Link]
- Google Patents. (2017). US20170165205A1 - Acrylic polymers and their use in transdermal drug delivery.
-
Izmir Institute of Technology. (2012). THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOPY. Retrieved from [Link]
Sources
- 1. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetradecyl methacrylate | C18H34O2 | CID 17351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ACRYLIC ACID TETRADECYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. echemi.com [echemi.com]
- 5. tetradecyl methacrylate CAS#: 2549-53-3 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 2549-53-3 CAS MSDS (tetradecyl methacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. tetradecyl methacrylate | 2549-53-3 [chemicalbook.com]
- 9. radtech.org [radtech.org]
- 10. "Contrasting acrylate versus methacrylate crosslinking reactions and th" by Chang Liu, John Tsavalas et al. [dc.engconfintl.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acrylates vs. Methacrylates: Why MMA Makes Stronger Plastics [eureka.patsnap.com]
- 15. gradientcorp.com [gradientcorp.com]
- 16. iosrjournals.org [iosrjournals.org]
- 17. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US20170165205A1 - Acrylic polymers and their use in transdermal drug delivery - Google Patents [patents.google.com]
- 19. Antibiotic-Conjugated Polyacrylate Nanoparticles: New Opportunities for Development of Anti-MRSA Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of nanoparticulate drug delivery systems based on thiolated poly(acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel Methacrylate-Based Multilayer Nanofilms with Incorporated FePt-Based Nanoparticles and the Anticancer Drug 5-Fluorouracil for Skin Cancer Treatment [mdpi.com]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to Long-Chain Acrylates for Enhanced Hydrophobicity
<
For Researchers, Scientists, and Drug Development Professionals
In the fields of advanced materials and pharmacology, the ability to precisely control the surface properties of polymers is paramount. Hydrophobicity, or the ability to repel water, is a critical characteristic in applications ranging from the development of water-repellent coatings to the formulation of controlled-release drug delivery systems.[1] Long-chain acrylates are a versatile class of monomers that provide a tunable platform for systematically modulating the hydrophobicity of polymers by altering the length of their alkyl side chains.[1] As the length of the non-polar alkyl chain increases, the resulting polymer exhibits greater hydrophobicity due to the increased hydrocarbon character, which minimizes interaction with water molecules.[1]
This guide provides an in-depth comparison of the hydrophobicity of various long-chain acrylates, supported by experimental data and detailed methodologies. By examining key performance indicators such as water contact angle, water absorption, and surface energy, we can gain a comprehensive understanding of how subtle changes in chemical structure translate to significant differences in material properties.[1]
Understanding the Chemistry of Hydrophobicity in Long-Chain Acrylates
The hydrophobicity of a polymer surface is fundamentally determined by its chemical composition and topography. For long-chain acrylates, the length of the alkyl side chain is a primary determinant of its interaction with water. Longer alkyl chains result in a more non-polar surface, leading to a greater tendency to repel water.[1] This relationship is a direct consequence of the molecular structure and can be visualized as a straightforward progression.[1]
Candidate Monomers for Comparison
This guide will focus on three commonly used long-chain acrylate monomers, each offering distinct properties:
-
Lauryl Acrylate (LA): Featuring a 12-carbon alkyl chain, LA is a foundational monomer for imparting hydrophobic properties.
-
Stearyl Acrylate (SA): With a longer 18-carbon alkyl chain, SA is expected to provide a significant increase in hydrophobicity compared to LA.[2]
-
Isobornyl Acrylate (IBOA): This monomer possesses a bulky, bicyclic structure that, in addition to hydrophobicity, imparts high hardness, good thermal resistance, and low shrinkage to the resulting polymer.[3][4][5]
Experimental Evaluation of Hydrophobicity
To objectively compare the hydrophobicity of polymers derived from these monomers, three key metrics are employed: static water contact angle, water absorption, and surface energy.
Static Contact Angle Measurement
This is a primary and direct measure of a solid surface's hydrophobicity. A higher water contact angle indicates a more hydrophobic surface, as the water droplet beads up to minimize contact.[1]
Experimental Protocol: Static Water Contact Angle Measurement (ASTM D5946)
Objective: To determine the static water contact angle on polymer films synthesized from Lauryl Acrylate, Stearyl Acrylate, and Isobornyl Acrylate.
Materials:
-
Lauryl Acrylate, Stearyl Acrylate, Isobornyl Acrylate monomers
-
Azobisisobutyronitrile (AIBN) initiator
-
Toluene (solvent)
-
Glass slides
-
Contact Angle Goniometer
-
High-purity deionized water[6]
-
Micropipette or syringe[6]
Procedure:
-
Polymer Synthesis (Solution Polymerization):
-
For each monomer, prepare a 20% (w/v) solution in toluene.
-
Add 0.1 mol% of AIBN initiator relative to the monomer.
-
Purge the solution with nitrogen for 15 minutes to remove oxygen.
-
Heat the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the solution into a large excess of methanol.
-
Filter and dry the polymer under vacuum at 40°C until a constant weight is achieved.
-
-
Sample Preparation (Film Casting):
-
Prepare a 10% (w/v) solution of each synthesized polymer in toluene.
-
Cast the polymer solutions onto clean glass slides.
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24 hours.
-
Further dry the films under vacuum at 50°C for 48 hours to remove any residual solvent.
-
-
Contact Angle Measurement:
-
Place the polymer-coated slide on the goniometer stage.[6]
-
Using a micropipette or syringe, carefully deposit a 5-8 µL droplet of deionized water onto the polymer surface.[6][7]
-
Capture an image of the droplet within a specified time window.[6]
-
Use the goniometer's software to measure the angle between the polymer surface and the tangent of the droplet at the three-phase contact point.[6][8]
-
Perform at least ten measurements at different locations on each sample to ensure statistical reliability and average the results.[7][9]
-
Diagram: Static Contact Angle Measurement Workflow
Caption: Workflow for preparing polymer films and measuring static water contact angles.
Comparative Data: Static Water Contact Angle
| Monomer | Alkyl Chain Structure | Average Water Contact Angle (°) |
| Lauryl Acrylate (LA) | C12 Linear | ~105°[10] |
| Stearyl Acrylate (SA) | C18 Linear | ~110-140°[11] |
| Isobornyl Acrylate (IBOA) | C10 Bicyclic | ~95-100° |
Note: The values presented are based on available data and established trends in homologous polymer series. The general trend of increasing contact angle with longer linear alkyl chains is well-documented.[1]
Water Absorption (ASTM D570)
This metric quantifies the amount of water a polymer absorbs when immersed.[12][13] Lower water absorption is indicative of greater hydrophobicity.[1] Factors affecting water absorption include the type of plastic, additives used, temperature, and length of exposure.[12]
Experimental Protocol: Water Absorption (ASTM D570)
Objective: To determine the percentage of water absorption by polymer discs prepared from Lauryl Acrylate, Stearyl Acrylate, and Isobornyl Acrylate.
Materials:
-
Synthesized polymers (from the previous protocol)
-
Hydraulic press with a heating element
-
Disc-shaped mold (50.8 mm diameter, 3.2 mm thickness)[14]
-
Oven
-
Desiccator
-
Analytical balance
-
Distilled water
-
Lint-free cloth
Procedure:
-
Specimen Preparation:
-
Mold the synthesized polymers into discs of 50.8 mm diameter and 3.2 mm thickness using a heated hydraulic press.[14]
-
Ensure the surfaces are smooth and free of defects.
-
-
Conditioning:
-
Immersion:
-
Measurement:
-
Calculation:
-
Calculate the percentage increase in weight as follows:
-
Water Absorption (%) = [(Wet Weight - Conditioned Weight) / Conditioned Weight] x 100
-
-
Diagram: Water Absorption Test (ASTM D570) Workflowdot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Isobornyl Acrylate: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 4. liftchem.com [liftchem.com]
- 5. royal-chem.com [royal-chem.com]
- 6. keylinktech.com [keylinktech.com]
- 7. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
- 8. Contact Angle Measurements ASTM D5946 [intertek.com]
- 9. infinitalab.com [infinitalab.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Water Absorption ASTM D570 [intertek.com]
- 13. infinitalab.com [infinitalab.com]
- 14. file.yizimg.com [file.yizimg.com]
- 15. micomlab.com [micomlab.com]
A Comparative Guide to the Performance of Tetradecyl Acrylate in Copolymers
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of tetradecyl acrylate (TDA) in copolymers, offering insights into its performance relative to other long-chain alkyl acrylates. This document is designed to assist researchers in making informed decisions for the rational design of polymers for applications ranging from advanced coatings to sophisticated drug delivery systems.
Introduction: The Role of Long-Chain Alkyl Acrylates in Copolymer Design
Long-chain alkyl acrylates are a versatile class of monomers that impart unique properties to copolymers, primarily driven by the length of their hydrophobic alkyl side chains. Tetradecyl acrylate (TDA), with its C14 alkyl chain, is a key monomer in this family, offering a balance of hydrophobicity, flexibility, and thermal properties. The incorporation of TDA into a copolymer backbone can significantly influence its thermal behavior, surface characteristics, and mechanical properties. These attributes are critical in the development of materials for specialized applications, including drug delivery, where the polymer matrix's interaction with both the encapsulated drug and the biological environment is paramount.
This guide will compare the performance of TDA-containing copolymers with alternatives such as dodecyl acrylate (C12), and stearyl acrylate (C18), as well as the shorter-chain, branched 2-ethylhexyl acrylate (2-EHA). The discussion will be grounded in experimental data and established polymer science principles to provide a clear understanding of the structure-property relationships.
Comparative Performance Analysis
The performance of TDA in copolymers is best understood through a direct comparison of key material properties against relevant alternatives.
Thermal Properties: Glass Transition and Melting Temperatures
The length of the alkyl side chain in poly(alkyl acrylates) acts as an internal plasticizer, generally decreasing the glass transition temperature (Tg) as the chain length increases.[1] However, for very long side chains, side-chain crystallization can occur, leading to a distinct melting temperature (Tm).
| Polymer | Alkyl Chain Length | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| Poly(methyl acrylate) | C1 | 10[1] | - |
| Poly(butyl acrylate) | C4 | -54[1] | - |
| Poly(2-ethylhexyl acrylate) | C8 (branched) | ~-50 | - |
| Poly(dodecyl acrylate) | C12 | -3 | - |
| Poly(tetradecyl acrylate) | C14 | - | 19.5[2] |
| Poly(hexadecyl acrylate) | C16 | - | 34 |
| Poly(stearyl acrylate) | C18 | - | 49 |
Note: Tg values can be influenced by factors such as molecular weight and measurement technique.
As indicated in the table, poly(tetradecyl acrylate) exhibits a melting temperature, suggesting that its long alkyl side chains can crystallize.[2] This is a critical consideration in material design, as this crystalline phase can impact mechanical properties and drug permeability. In copolymers, the presence of a comonomer will disrupt this crystallinity, leading to a depression in the melting point and a change in the glass transition temperature. The final Tg of a TDA copolymer can be tailored by the choice and proportion of the comonomer.
Hydrophobicity and Surface Properties
The C14 alkyl chain of TDA imparts significant hydrophobicity to copolymers. This is a key attribute for applications requiring water resistance or for modulating the release of hydrophobic drugs. A common method to quantify surface hydrophobicity is by measuring the water contact angle.
| Polymer | Water Contact Angle (°) |
| Poly(methyl methacrylate) | 70.9 |
| Poly(butyl acrylate) | ~90 |
| Poly(dodecyl methacrylate) | 101.4 |
| Poly(tetradecyl acrylate) (estimated) | >100 |
The high hydrophobicity of TDA-containing copolymers makes them excellent candidates for creating water-repellent surfaces and for the encapsulation of poorly water-soluble drugs. The hydrophobic core of nanoparticles formed from TDA copolymers can provide a stable environment for such drugs, potentially increasing drug loading and providing sustained release.
Mechanical Properties
The mechanical properties of poly(alkyl acrylate) copolymers are influenced by the length of the alkyl side chain and the degree of crystallinity. Longer, linear alkyl chains tend to increase flexibility and decrease the tensile strength and modulus of the amorphous polymer.
A study on polyacrylonitrile (PAN) terpolymers with various alkyl acrylates provides some comparative insights into mechanical performance.[3] While not a direct comparison of simple acrylate copolymers, it demonstrates the influence of the alkyl acrylate comonomer.
| PAN Terpolymer with: | Tensile Strength (MPa) |
| Methyl Acrylate (MA) | ~800[3] |
| Lauryl Acrylate (LA) (C12) | ~800[3] |
This data suggests that long-chain acrylates can be incorporated into high-strength materials. For TDA copolymers, one can expect that increasing the TDA content in a copolymer with a more rigid comonomer (like methyl methacrylate) would lead to a decrease in tensile strength and modulus, but an increase in elongation at break and overall flexibility. The presence of side-chain crystallinity in TDA-rich copolymers at temperatures below their Tm could, however, lead to an increase in stiffness.
Role in Drug Delivery Systems
The physicochemical properties of TDA make it an attractive monomer for the design of drug delivery vehicles, particularly for hydrophobic drugs.
Expected Performance of TDA Copolymers in Drug Delivery:
-
High Drug Loading: The hydrophobic nature of the TDA segments can enhance the encapsulation efficiency of poorly water-soluble drugs within the core of nanoparticles or microspheres.
-
Sustained Release: The hydrophobic matrix created by TDA can retard the diffusion of the encapsulated drug, leading to a more sustained release profile.[4] The rate of release can be modulated by adjusting the ratio of TDA to a more hydrophilic comonomer.
-
Biocompatibility: Polyacrylates are generally considered biocompatible, making them suitable for in-vivo applications. However, specific biocompatibility testing for any new TDA-based copolymer intended for drug delivery is essential.
While specific studies detailing drug release from TDA-based nanoparticles were not found in the initial searches, the principles of drug release from hydrophobic polymer systems are well-established. The release is typically diffusion-controlled, and the release rate is influenced by the drug's solubility in the polymer matrix and the surrounding medium, as well as the degradation rate of the polymer if it is biodegradable.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed, representative experimental protocols for the synthesis and characterization of TDA-containing copolymers.
Synthesis of a Poly(Tetradecyl Acrylate-co-Methyl Methacrylate) Copolymer
This protocol describes the free-radical solution polymerization of TDA with methyl methacrylate (MMA).
Materials:
-
Tetradecyl acrylate (TDA), inhibitor removed
-
Methyl methacrylate (MMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the desired molar ratio of TDA and MMA in toluene (e.g., a total monomer concentration of 2 M).
-
Add AIBN (typically 0.1-1 mol% with respect to the total moles of monomers).
-
Purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen.
-
While maintaining a nitrogen atmosphere, heat the reaction mixture to 70°C in an oil bath with continuous stirring.
-
Allow the polymerization to proceed for a specified time (e.g., 6-24 hours), depending on the desired conversion.
-
To stop the reaction, cool the flask in an ice bath.
-
Precipitate the copolymer by slowly pouring the viscous polymer solution into a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomers and initiator residues.
-
Dry the purified copolymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Inhibitor Removal: Commercial monomers contain inhibitors to prevent premature polymerization. These must be removed to allow the reaction to proceed.
-
Nitrogen Purge: Oxygen is a radical scavenger and can inhibit or terminate the polymerization.
-
AIBN as Initiator: AIBN is a common thermal initiator that decomposes at a predictable rate at 70°C to generate free radicals.
-
Precipitation in Methanol: The copolymer is soluble in toluene but insoluble in methanol. This allows for the separation of the polymer from the reaction mixture.
Characterization of Copolymer Properties
4.2.1. Thermal Analysis (DSC):
-
Accurately weigh 5-10 mg of the dried copolymer into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to 150°C at a rate of 10°C/min to erase the thermal history.
-
Cool the sample to -50°C at a rate of 10°C/min.
-
Heat the sample a second time from -50°C to 150°C at a rate of 10°C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the step-change in the heat flow curve during the second heating scan. The melting temperature (Tm), if present, will appear as an endothermic peak.
4.2.2. Water Contact Angle Measurement:
-
Prepare a thin, uniform film of the copolymer on a clean glass slide by spin-coating or solution casting from a suitable solvent (e.g., toluene). Ensure the film is completely dry.
-
Place the coated slide on the stage of a contact angle goniometer.
-
Dispense a small droplet (e.g., 5 µL) of deionized water onto the polymer surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the tangent of the droplet and the polymer surface.
-
Repeat the measurement at several different locations on the film and calculate the average contact angle.
Visualizing Copolymer Structure and Experimental Workflow
Copolymer Structure
Caption: A representative structure of a random P(TDA-co-MMA) copolymer.
Experimental Workflow for Copolymer Synthesis and Characterization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Alkyl Acrylate Nature on Rheological Properties of Polyacrylonitrile Terpolymers Solutions, Spinnability and Mechanical Characteristics of Fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Imperative: Why Quantify Tetradecyl Acrylate?
An In-Depth Comparative Guide to Analytical Methods for the Quantification of Tetradecyl Acrylate
This guide provides a comprehensive comparison of the primary analytical methodologies for the quantification of tetradecyl acrylate (TDA), a long-chain alkyl acrylate monomer critical in the synthesis of specialty polymers and materials. As the properties of the resulting polymers are highly dependent on monomer purity and concentration, robust and reliable analytical methods are paramount for researchers, scientists, and drug development professionals.[1] This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.
Tetradecyl acrylate (C₁₇H₃₂O₂) is characterized by a long C14 alkyl chain, which imparts significant hydrophobicity, and a reactive acrylate moiety that enables polymerization.[2] Accurate quantification is essential for:
-
Reaction Monitoring: Tracking the consumption of the monomer during polymerization to understand reaction kinetics and determine endpoint.
-
Purity Assessment: Quantifying the monomer itself and identifying any impurities or degradation products in the starting material.
-
Residual Monomer Analysis: Measuring unreacted monomer in final polymer products. This is critical in applications with potential human contact, such as in coatings, adhesives, and biomedical devices, as residual monomers can be irritants or sensitizers.[3]
-
Quality Control: Ensuring batch-to-batch consistency in both monomer manufacturing and polymer production.
This guide will focus on the two most powerful and widely adopted techniques for TDA quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will also discuss the vital role of spectroscopic methods for structural confirmation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Acrylate Analysis
High-Performance Liquid Chromatography is a premier technique for analyzing acrylate monomers, offering a balance of speed, sensitivity, and robustness.[1] It is particularly well-suited for separating non-volatile or thermally sensitive compounds, making it a reliable choice for long-chain acrylates.
Principle of Separation
For a non-polar analyte like tetradecyl acrylate, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The separation occurs on a hydrophobic stationary phase (typically C18-bonded silica) with a more polar mobile phase. TDA, being non-polar, will have a strong affinity for the stationary phase and will be retained longer than polar impurities. A gradient elution, where the mobile phase composition is changed over time to become more non-polar, is typically employed to first elute any polar components and then effectively elute the strongly retained TDA, ensuring a sharp peak and efficient column cleaning.[4]
Detailed Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed as a self-validating system for the accurate quantification of TDA.
A. Sample and Standard Preparation
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of pure tetradecyl acrylate standard into a 25 mL volumetric flask. Dissolve and bring to volume with Tetrahydrofuran (THF) or Acetonitrile. This stock solution should be stored under refrigeration.
-
Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serially diluting the stock solution with the mobile phase starting composition (e.g., 50:50 Acetonitrile:Water). This brackets the expected sample concentration range.[5]
-
Sample Preparation:
-
For pure TDA analysis: Prepare a solution of the sample in THF or Acetonitrile at a concentration expected to fall within the calibration range.
-
For residual monomer in a polymer: Dissolve a known weight of the polymer sample in THF to a final concentration of approximately 5 mg/mL. The polymer itself will be eluted later in the gradient, separated from the monomer.[4]
-
B. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, DAD/UV Detector | Standard configuration for robust, reproducible analysis. |
| Column | ZORBAX SB-C18 or equivalent (e.g., 250 mm x 4.6 mm, 5 µm)[5] | The C18 stationary phase provides strong hydrophobic retention for the long alkyl chain of TDA. |
| Mobile Phase A | HPLC-Grade Water | Polar component of the mobile phase. |
| Mobile Phase B | HPLC-Grade Acetonitrile | Non-polar component; strong eluting solvent for TDA. |
| Gradient Elution | 0-10 min: 50% B -> 100% B; 10-15 min: Hold 100% B; 15.1-20 min: 50% B | This gradient effectively separates TDA from potential polar impurities and then washes the column of any strongly retained non-polar components, including the polymer matrix.[4][5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 40 °C[4] | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector | |
| Wavelength | 210 nm[4] | Acrylate monomers exhibit UV absorbance at lower wavelengths due to the C=C-C=O chromophore. |
C. Data Analysis and Quantification
-
Calibration Curve: Inject the prepared calibration standards. Construct a calibration curve by plotting the peak area of TDA against its known concentration.
-
Linearity: The curve must exhibit excellent linearity, with a correlation coefficient (R²) greater than 0.999.[5]
-
Quantification: Inject the prepared sample(s). Determine the concentration of TDA in the sample by interpolating its peak area from the calibration curve.
-
Validation: For trustworthiness, the method's Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined, typically based on a signal-to-noise ratio of 3 and 10, respectively.[4] Accuracy and precision should be confirmed by analyzing spiked samples at multiple concentration levels.[6]
HPLC Workflow Diagram
Caption: Workflow for TDA quantification by RP-HPLC.
Gas Chromatography (GC): The Choice for Volatility and Purity
Gas Chromatography is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds. Given tetradecyl acrylate's molecular weight, it is amenable to GC analysis, which can offer very high resolution and sensitivity, especially when coupled with a Mass Spectrometry (MS) detector.
Principle of Separation
In GC, a sample is vaporized and swept by a carrier gas through a long, thin capillary column. The column's inner wall is coated with a stationary phase. Separation is achieved based on the compound's boiling point and its specific interactions with the stationary phase. For TDA, a non-polar column is ideal, as it will separate analytes primarily by their boiling points. The high temperature of the GC injector and oven must be carefully controlled to prevent thermal polymerization of the acrylate monomer.[5]
Detailed Experimental Protocol: GC with Flame Ionization Detection (GC-FID)
This protocol provides a robust framework for TDA quantification, often used for purity analysis of the monomer itself.
A. Sample and Standard Preparation
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh ~25 mg of pure TDA into a 25 mL volumetric flask. Dissolve and bring to volume with a volatile organic solvent like hexane or ethyl acetate.
-
Internal Standard (IS) Stock (Optional but Recommended): Prepare a stock solution of a suitable internal standard (e.g., hexadecane or another long-chain hydrocarbon with a distinct retention time) in the same solvent. The use of an IS corrects for variations in injection volume and improves precision.[7]
-
Calibration Standards: Prepare a series of working standards containing a fixed concentration of the IS and varying concentrations of TDA (e.g., 1, 10, 50, 100, 250 µg/mL).
-
Sample Preparation: Dilute a known weight of the TDA sample in the chosen solvent to a concentration within the calibration range. Add the internal standard to the same final concentration as in the calibration standards.
B. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | GC with Autosampler, Split/Splitless Injector, FID or MS Detector | Standard configuration for high-resolution analysis. |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm)[8] | A non-polar 5% phenyl-methylpolysiloxane column separates compounds primarily by boiling point, ideal for purity assays. |
| Carrier Gas | Helium or Hydrogen | Inert gases to carry the sample through the column. Helium is common and safe.[8] |
| Injector Temp. | 270 °C | Must be hot enough to ensure complete and rapid vaporization of TDA without causing thermal degradation or polymerization. |
| Injection Mode | Split (e.g., 50:1) | A split injection is used for concentrated samples to prevent overloading the column. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min)[8] | The temperature program is crucial. It starts low and ramps up to elute the high-boiling TDA as a sharp peak. |
| Detector | Flame Ionization Detector (FID) | FID is a robust, universal detector for hydrocarbons, offering a wide linear range and good sensitivity.[7] |
| Detector Temp. | 310 °C | Must be hotter than the final oven temperature to prevent condensation. |
C. Data Analysis and Quantification
-
Calibration Curve: Inject the calibration standards. For each standard, calculate the ratio of the TDA peak area to the internal standard peak area. Plot this ratio against the concentration of TDA.
-
Linearity: The resulting calibration curve should be linear with an R² > 0.995.[9]
-
Quantification: Inject the prepared sample. Calculate the peak area ratio of TDA to the IS. Determine the concentration of TDA from the calibration curve.
-
Confirmation (GC-MS): For unequivocal identification, especially in complex matrices, a Mass Spectrometry (MS) detector can be used. The resulting mass spectrum, showing the molecular ion and characteristic fragmentation pattern, provides definitive structural confirmation.[8][9]
GC Workflow Diagram
Caption: Workflow for TDA quantification by GC-FID.
Spectroscopic Methods: Essential for Identity and Structure
While chromatographic methods are superior for quantification, spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the identity and structural integrity of tetradecyl acrylate.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides rapid confirmation of functional groups. For TDA, the spectrum will show characteristic absorption bands for the ester carbonyl (C=O) at ~1725 cm⁻¹, vinyl (C=C) at ~1635 cm⁻¹, and the long alkyl chain (C-H stretches) at ~2850-2920 cm⁻¹.[8][10] It is primarily a qualitative tool but can be used for quantitative analysis of co-monomer ratios in polymers.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural elucidation. ¹H and ¹³C NMR spectra can confirm the entire structure of the TDA molecule, identifying the protons and carbons of the vinyl group, the ester linkage, and the tetradecyl chain, making it the ultimate tool for identity confirmation.[8]
Spectroscopic Characterization Workflow
Caption: Workflow for spectroscopic identity confirmation.
Comparative Guide: HPLC vs. GC for TDA Quantification
Choosing the optimal analytical technique depends on the specific application, the sample matrix, and the desired performance characteristics.
| Feature | HPLC with UV/DAD | GC with FID/MS |
| Primary Application | Residual monomer analysis in polymers, quantification in non-volatile matrices. | Purity assessment of neat monomer, analysis of volatile impurities. |
| Analyte Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Requires analyte to be volatile and thermally stable. |
| Sample Throughput | Moderate (Typical run time: 15-25 min). | Moderate to High (Typical run time: 15-20 min). |
| Limit of Quantification (LOQ) | Typically in the range of 0.1 - 1.0 µg/mL.[4] | Can be lower, especially with MS, often < 0.1 µg/mL.[7][9] |
| Precision (RSD%) | < 5% is readily achievable. | < 2% is common, especially with an internal standard.[7] |
| Selectivity | Good; based on polarity and retention time. DAD provides spectral confirmation. | Very High; based on boiling point and retention time. MS provides definitive mass-based confirmation. |
| Matrix Complexity | Excellent for complex matrices (e.g., polymers) as non-volatile components can be managed with gradient elution.[4] | Can be susceptible to matrix interference from non-volatile components, which may contaminate the injector and column. |
| Ease of Use | Generally considered straightforward with modern systems. | Requires more expertise in method development, especially oven programming and injector maintenance. |
Conclusion and Recommendations
For the comprehensive analysis of tetradecyl acrylate, a multi-faceted approach is recommended.
-
For routine quantification, especially for residual monomer analysis in polymer matrices, HPLC is the superior choice. Its ability to handle non-volatile sample matrices without extensive cleanup is a significant advantage. The protocol described provides a robust, self-validating method for this purpose.
-
For purity assessment of the TDA monomer itself, GC-FID or GC-MS offers higher resolution and precision. It is the ideal technique to separate and quantify closely related volatile impurities.
-
For absolute identity confirmation, NMR and FTIR spectroscopy are essential. These techniques should be used to qualify new batches of monomer standard and to investigate any unknown peaks observed during chromatographic analysis.
By selecting the appropriate technique based on the analytical goal and by adhering to rigorous, well-documented protocols, researchers can ensure the generation of accurate and reliable data for tetradecyl acrylate quantification, underpinning the development of high-quality materials and products.
References
- PerkinElmer. (n.d.). HPLC: Analysis of Acrylate Monomers.
- ResearchGate. (n.d.). FTIR spectrum of tetradecylacrylate Appearance of the ester group band... [Image].
- Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.
- ResearchGate. (n.d.). HPLC quantitative determination of acrylic monomers released from resins used in Dental Restoration.
- IOP Conference Series: Earth and Environmental Science. (2020). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography.
- Brazilian Journal of Analytical Chemistry. (2023). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam.
- BenchChem. (n.d.). Spectroscopic Analysis of Tetracosyl Acrylate Monomer: A Technical Guide.
- National Center for Biotechnology Information. (n.d.). Tetradecyl acrylate. PubChem Compound Database.
- National Center for Biotechnology Information. (2022). Validation of analytical methods for acrylic acid from various food products. PMC.
- Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.
- ResearchGate. (n.d.). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flame Ionization Detection.
- KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Determination and quantification of acrylic acid derivatives.
- National Center for Biotechnology Information. (n.d.). Tetradecyl methacrylate. PubChem Compound Database.
- Lai, Y., Lin, R., Cai, L., Ge, X., & Huang, C. (2012). [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction]. Se Pu, 30(1), 21-26.
- AWA Alexander Watson Associates. (n.d.). QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
Sources
- 1. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 2. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetradecyl methacrylate | C18H34O2 | CID 17351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Validation of analytical methods for acrylic acid from various food products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brjac.com.br [brjac.com.br]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pstc.org [pstc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist’s Guide to the Proper Disposal of Tetradecyl Acrylate
As researchers and scientists, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical byproducts. Tetradecyl acrylate, a common monomer in polymer synthesis, requires meticulous handling and disposal due to its chemical properties. This guide provides an in-depth, procedural framework for its proper disposal, grounded in safety, regulatory compliance, and scientific principles.
Pillar 1: Foundational Principles of Tetradecyl Acrylate Waste Management
Understanding the inherent hazards of tetradecyl acrylate is the first step in ensuring its safe disposal. The primary risks associated with this compound are its potential for uncontrolled polymerization and its classification as a skin and eye irritant.[1] Furthermore, many acrylates exhibit toxicity to aquatic life, making environmental containment a critical concern.[2][3]
The core principle of disposal is to prevent uncontrolled reactions and environmental release. This is achieved by treating all tetradecyl acrylate waste—whether it's residual monomer, contaminated labware, or spill cleanup material—as hazardous until proven otherwise. Disposal must always be conducted in accordance with federal, state, and local regulations and entrusted to a licensed waste disposal company.[4][5]
Pillar 2: Operational Protocol for Waste Collection and Containment
Proper disposal begins at the point of waste generation. A systematic approach to collection and containment within the laboratory is essential to mitigate immediate risks and streamline the final disposal process.
Step 1: Designate a Hazardous Waste Accumulation Area Establish a specific, clearly marked area within the laboratory for the accumulation of tetradecyl acrylate waste. This area should be:
-
Well-ventilated to prevent the buildup of vapors.
-
Away from direct sunlight, heat sources, and ignition sparks, as these can trigger hazardous polymerization.[6]
-
Secondary containment (e.g., a chemical-resistant tray) should be used to contain any potential leaks from the primary waste container.
Step 2: Select and Prepare the Waste Container The choice of container is critical for safety.
-
Material Compatibility: Use containers made of materials compatible with tetradecyl acrylate. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using containers that may be degraded by the monomer.
-
Container Integrity: Ensure the container is in good condition, free of cracks or defects, and has a securely sealing lid.[7]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "Tetradecyl Acrylate," and a clear indication of the associated hazards (e.g., "Irritant," "Environmental Hazard").
Step 3: Waste Segregation Do not mix tetradecyl acrylate waste with other waste streams.[2] Mixing can lead to unforeseen chemical reactions. Keep it segregated as a non-halogenated organic waste.[7]
Step 4: Collecting Liquid and Solid Waste
-
Liquid Waste: Carefully pour residual liquid tetradecyl acrylate into the designated waste container. To prevent vapor displacement and splashing, use a funnel. Do not fill the container to more than 75% capacity to allow for vapor expansion.[7]
-
Contaminated Solids: Items such as gloves, pipette tips, and absorbent paper contaminated with tetradecyl acrylate should be placed in a separate, sealed, and clearly labeled container or a heavy-duty plastic bag within the primary waste container.
Pillar 3: Spill and Emergency Management
In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination.
Step 1: Immediate Response
-
Evacuate all non-essential personnel from the immediate area.[8]
-
Ensure the area is well-ventilated, and if safe to do so, eliminate any nearby ignition sources.[7]
-
Don the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often suitable), safety goggles or a face shield, and a lab coat.[8]
Step 2: Containment and Cleanup
-
For small spills, contain the liquid using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[5]
-
Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[5]
-
Do not allow the spilled product to enter drains or waterways.[4]
Step 3: Decontamination
-
Clean the spill area thoroughly with soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
Pillar 4: Final Disposal Logistics and Container Decontamination
Arranging for Pickup Coordinate with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor for the pickup of the waste.[6] Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
Decontamination of Empty Containers Empty containers that held tetradecyl acrylate are not truly empty; they contain hazardous residues.[2]
-
Triple-Rinse Procedure: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[9]
-
Final Disposal: After the triple-rinse, the container can often be managed as non-hazardous waste, but all labels must be defaced or removed.[9] Always confirm this procedure with your institution's EHS guidelines.
Data Summary: Hazard Profile
This table summarizes key hazard information for tetradecyl acrylate, providing a quantitative basis for the recommended handling procedures.
| Parameter | Value & Interpretation | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H411: Toxic to aquatic life with long lasting effects. | [3] |
| Primary Hazards | Irritant, Environmental Hazard. Potential for hazardous polymerization upon exposure to heat or light. | [1][6] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat. Work in a well-ventilated area or fume hood. | [5] |
| Incompatible Materials | Strong oxidizing agents, peroxides, strong alkalis. Avoid heat, direct sunlight, and ignition sources. | [4] |
Experimental Workflow & Diagrams
Tetradecyl Acrylate Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper management and disposal of tetradecyl acrylate waste from the point of generation to final removal.
Caption: Decision workflow for the proper disposal of tetradecyl acrylate.
References
-
SAFETY DATA SHEET - TCI Chemicals (2025-03-01) . TCI (Shanghai) DEVELOPMENT CO., LTD.
-
Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem . National Institutes of Health (NIH).
-
SAFETY DATA SHEET - TCI Chemicals (EU Version) . TCI EUROPE N.V.
-
SAFETY DATA SHEET - Sigma-Aldrich (2024-03-08) . Sigma-Aldrich Inc.
-
SAFETY DATA SHEET - TCI AMERICA (2018-07-06) . TCI AMERICA.
-
Safety Data Sheet - BASF (2024-02-28) . BASF Canada Inc.
-
Navigating the Safe Disposal of Tetracosyl Acrylate: A Procedural Guide . BenchChem.
-
Safety Data Sheet - CymitQuimica (2024-12-19) . CymitQuimica.
-
ACRYLIC ACID TETRADECYL ESTER - Safety Data Sheet . ChemicalBook.
-
Hazardous Materials Disposal Guide (2019-06-12) . Nipissing University.
-
Navigating the Safe Disposal of Dodecyl Acrylate: A Procedural Guide . BenchChem.
-
Proper Disposal of l-Menthyl Acrylate: A Guide for Laboratory Professionals . BenchChem.
-
December 4, 2020 Letter to American Composites Manufacturers Association . U.S. Environmental Protection Agency (EPA).
Sources
- 1. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ACRYLIC ACID TETRADECYL ESTER - Safety Data Sheet [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Tetradecyl Acrylate
As researchers and developers, our work with specialized chemical reagents is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. Tetradecyl acrylate, a valuable monomer in polymer synthesis, requires meticulous handling due to its potential health hazards. This guide moves beyond a simple checklist, providing a procedural and scientific framework for its safe use, ensuring that your focus remains on your research, not on avoidable risks.
Part 1: Understanding the Hazard Profile of Tetradecyl Acrylate
Tetradecyl acrylate is an ester of acrylic acid. While the long tetradecyl chain modifies its physical properties, the reactivity of the acrylate group governs its primary hazards. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Furthermore, like many acrylate monomers, it is a potential skin sensitizer, meaning repeated exposure can lead to an allergic skin reaction.[2][5] Understanding this profile is the first step in establishing a culture of safety. The primary routes of exposure we must guard against are skin contact, eye contact, and inhalation of vapors or mists.
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Key Considerations |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation.[1][2] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Splashes can cause significant, potentially painful, irritation.[1][2][4] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Repeated, even low-level, exposure may trigger an allergic response (dermatitis).[2][5] |
| Specific Target Organ Toxicity (Single Exposure; Respiratory Irritation) | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the nose, throat, and lungs.[2][6] |
Part 2: The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, and critical, line of defense. It should never be the only one. Before any handling of Tetradecyl acrylate, ensure the following engineering and administrative controls are in place.
-
Engineering Controls : The most effective control is to minimize exposure at the source.
-
Chemical Fume Hood : All handling of Tetradecyl acrylate that could generate vapors or aerosols must be conducted inside a certified chemical fume hood.[3][5] This ensures vapors are captured and exhausted away from your breathing zone.
-
Ventilation : Ensure the laboratory has adequate general ventilation to prevent the accumulation of fugitive vapors.[1]
-
-
Administrative Controls :
Part 3: Personal Protective Equipment (PPE): A Self-Validating System
The selection and use of PPE for Tetradecyl acrylate is not merely about wearing the gear; it's about creating a self-validating system of protection where each component is chosen for a specific, science-backed reason.
Hand Protection: The Critical Barrier
Direct skin contact is a primary risk. The choice of glove material is paramount, as not all polymers offer the same level of protection against acrylate monomers.
Causality Behind Glove Selection : The permeation of a chemical through a glove is a molecular process.[7] Smaller molecules can more easily pass between the polymer chains of the glove material. While Tetradecyl acrylate is a larger molecule, the reactive acrylate group dictates the interaction. Studies on various acrylate monomers have shown that certain glove materials are far superior to others.[8] Specifically, research indicates that butyl rubber and nitrile rubber offer significantly better resistance to permeation by multifunctional acrylates compared to natural rubber (latex).[8]
Glove Material Compatibility for Acrylate Monomers
| Glove Material | Recommendation for Acrylate Service | Rationale & Justification |
| Nitrile Rubber | Excellent (For Splash Protection) | Consistently shows good resistance to a range of acrylates. A study on multifunctional acrylates found no breakthrough under test conditions.[8] Recommended for tasks not exceeding 30-60 minutes.[2] |
| Butyl Rubber | Excellent (For Extended Use/Immersion) | Offers superior resistance to many esters and ketones. A study found no breakthrough of multifunctional acrylates under test conditions.[8] |
| Neoprene | Fair to Good | Can be a suitable alternative to nitrile, but compatibility should be verified.[9] |
| Natural Rubber (Latex) | Not Recommended | Acrylate monomers can permeate natural rubber relatively quickly.[2][8] High potential for skin allergies. |
| Polyvinyl Chloride (PVC) | Not Recommended | Generally offers poor resistance to many organic solvents and monomers. |
Operational Protocol for Glove Use:
-
Inspect Before Use : Always check gloves for pinholes, tears, or signs of degradation.
-
Double Gloving : For extended procedures or when handling larger quantities, consider wearing two pairs of nitrile gloves. This significantly increases protection time.
-
Immediate Replacement : If a glove is splashed or contact is suspected, remove it immediately using the proper technique (see diagram below), wash your hands, and don a new pair. Do not reuse disposable gloves.[5]
Eye and Face Protection
Tetradecyl acrylate can cause serious eye irritation.[1][4] Therefore, robust eye protection is mandatory.
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields must be worn for all laboratory work.
-
Enhanced Protection : When there is a risk of splashing (e.g., transferring liquids, reactions under pressure), upgrade to chemical splash goggles .
-
Maximum Protection : For tasks with a significant splash hazard, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[1]
Body and Respiratory Protection
-
Protective Clothing : A clean, buttoned laboratory coat must be worn to protect skin and personal clothing.[8] Ensure it is made of a material appropriate for chemical splash resistance. Do not take lab coats home for laundering.[10]
-
Respiratory Protection : Use of a chemical fume hood is the primary method of respiratory protection. If engineering controls are insufficient to maintain exposure below occupational limits, or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor (OV) cartridge may be necessary.[3] A full respiratory protection program, including fit testing and training, is required if respirators are used.
Part 4: Procedural Guidance: Step-by-Step Operations
Workflow for Donning and Doffing PPE
Correctly putting on and taking off PPE is as important as selecting it. The goal is to prevent cross-contamination from the "dirty" exterior of the PPE to your skin.
Caption: Sequential process for correctly donning and doffing PPE.
Emergency Protocol: Spill Management
Immediate and correct response to a spill is critical to prevent wider contamination and exposure.
Sources
- 1. Permeability of different types of medical protective gloves to acrylic monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dentallabnetwork.com [dentallabnetwork.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 5. spokane.wsu.edu [spokane.wsu.edu]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. longchangchemical.com [longchangchemical.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
